An In-depth Technical Guide to 2-(Azepan-1-yl)aniline: Chemical Properties and Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals Disclaimer: Publicly available experimental data for 2-(Azepan-1-yl)aniline is limited. This guide provides a comprehensive overview based on available info...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data for 2-(Azepan-1-yl)aniline is limited. This guide provides a comprehensive overview based on available information, theoretical predictions, and established principles of organic chemistry for analogous structures.
Introduction
2-(Azepan-1-yl)aniline is an organic compound featuring a bicyclic structure where an azepane ring is fused to an aniline moiety at the ortho position. This unique structural motif, combining a saturated seven-membered heterocycle with an aromatic amine, makes it a molecule of interest in medicinal chemistry and materials science. The azepane ring can influence the molecule's conformational flexibility and lipophilicity, while the aniline group provides a site for further chemical modifications and potential biological interactions. This guide aims to provide a detailed summary of its known and predicted chemical properties, alongside methodologies for its structural elucidation.
Chemical Properties
Quantitative data for 2-(Azepan-1-yl)aniline is sparse in peer-reviewed literature. The following table summarizes available data from chemical suppliers and computational predictions.
Note: The boiling point is from a single supplier and may not be experimentally verified. The logP value is a computational prediction. Experimental determination of properties like melting point and solubility is required for a complete chemical profile.
Structure Elucidation: Experimental Protocols
The definitive identification and structural confirmation of 2-(Azepan-1-yl)aniline would rely on a combination of spectroscopic techniques. The following sections detail the expected methodologies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For 2-(Azepan-1-yl)aniline, both ¹H and ¹³C NMR would be essential.
3.1.1. ¹H NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
Instrument Parameters:
Spectrometer: 400 MHz or higher for better resolution.
Pulse Program: Standard single-pulse experiment.
Number of Scans: 16-64, depending on sample concentration.
Temperature: 298 K.
Expected Chemical Shifts (δ) in CDCl₃:
Aromatic Protons (4H): Approximately 6.5-7.5 ppm. The ortho, meta, and para protons on the aniline ring will exhibit distinct multiplets due to coupling. The proximity of the bulky azepane group will influence their precise shifts.
-NH₂ Protons (2H): A broad singlet typically between 3.5 and 5.0 ppm. The chemical shift can vary significantly with concentration and solvent. This peak will disappear upon D₂O exchange.
Azepane Protons (12H): Multiple overlapping multiplets in the aliphatic region, likely between 1.5 and 3.5 ppm. The protons on the carbons adjacent to the nitrogen (N-CH₂) will be the most downfield.
3.1.2. ¹³C NMR Spectroscopy
Sample Preparation: As for ¹H NMR, but a higher concentration (20-50 mg) may be required.
Number of Scans: 1024 or more due to the low natural abundance of ¹³C.
Expected Chemical Shifts (δ) in CDCl₃:
Aromatic Carbons (6C): In the range of 115-150 ppm. The carbon attached to the azepane nitrogen will be significantly downfield.
Azepane Carbons (6C): In the aliphatic region, typically between 25 and 55 ppm. The carbons adjacent to the nitrogen will be the most downfield.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI).
Expected Results:
Molecular Ion (M⁺): A peak at m/z = 190.29 would confirm the molecular weight.
Fragmentation Pattern:
Alpha-cleavage adjacent to the azepane nitrogen is a likely fragmentation pathway, leading to the loss of alkyl radicals from the ring.
Cleavage of the C-N bond connecting the azepane and aniline rings.
Fragmentation of the aniline ring itself, though this is generally less favorable.
High-Resolution Mass Spectrometry (HRMS): Would provide the exact mass, allowing for the unambiguous determination of the molecular formula (e.g., Calculated for C₁₂H₁₉N₂ [M+H]⁺: 191.1543; Found: [experimental value]).
X-ray Crystallography
If a suitable single crystal of 2-(Azepan-1-yl)aniline can be grown, X-ray crystallography would provide the definitive three-dimensional structure.
Crystal Growth: Techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution would be employed. A variety of solvents should be screened.
Data Collection: A single crystal is mounted on a diffractometer and irradiated with X-rays.
Structure Solution and Refinement: The diffraction pattern is used to solve the crystal structure, providing precise bond lengths, bond angles, and conformational information.
Synthesis Workflow
Proposed Synthesis Workflow for 2-(Azepan-1-yl)aniline.
Characterization Workflow
For a novel or uncharacterized compound like 2-(Azepan-1-yl)aniline, a logical workflow for its complete characterization would be as follows:
"2-(Azepan-1-yl)aniline" spectroscopic data (¹H NMR, ¹³C NMR, IR, MS)
For Researchers, Scientists, and Drug Development Professionals December 2025 This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(Azepan-1-yl)aniline. Due to the limited a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
December 2025
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(Azepan-1-yl)aniline. Due to the limited availability of experimentally derived spectra in public-access databases, this document combines predicted data, characteristic spectral features of analogous structures, and standardized experimental protocols. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound.
Compound Identification
Compound Name
2-(Azepan-1-yl)aniline
CAS Number
64853-41-8
Molecular Formula
C₁₂H₁₈N₂
Molecular Weight
190.28 g/mol
Structure
Spectroscopic Data Summary
The following tables summarize the predicted and expected spectroscopic data for 2-(Azepan-1-yl)aniline.
¹H NMR Spectroscopy (Predicted)
The proton nuclear magnetic resonance (¹H NMR) spectrum is a powerful tool for elucidating the structure of a molecule by providing information about the chemical environment of hydrogen atoms. The predicted chemical shifts for 2-(Azepan-1-yl)aniline in CDCl₃ are presented below.
Protons
Chemical Shift (δ, ppm)
Multiplicity
Integration
Aromatic (C₆H₄)
6.7 - 7.2
Multiplet
4H
Amine (NH₂)
3.5 - 4.5
Broad Singlet
2H
Azepane (α-CH₂)
3.0 - 3.2
Multiplet
4H
Azepane (β, γ-CH₂)
1.5 - 1.9
Multiplet
8H
Note: These are estimated values. Actual experimental values may vary based on solvent, concentration, and instrument parameters.
¹³C NMR Spectroscopy (Predicted)
Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted chemical shifts for 2-(Azepan-1-yl)aniline are listed below.
Carbon Atom
Chemical Shift (δ, ppm)
Aromatic (C-N)
145 - 150
Aromatic (C-N, quat.)
135 - 140
Aromatic (CH)
115 - 130
Azepane (α-C)
50 - 55
Azepane (β, γ-C)
25 - 30
Note: These are estimated values and should be confirmed with experimental data.
Infrared (IR) spectroscopy is used to identify functional groups within a molecule based on their vibrational frequencies. The table below lists the expected characteristic absorption bands for 2-(Azepan-1-yl)aniline.
Functional Group
Wavenumber (cm⁻¹)
Intensity
N-H Stretch (Amine)
3300 - 3500
Medium, Doublet
C-H Stretch (Aromatic)
3000 - 3100
Medium
C-H Stretch (Aliphatic)
2850 - 2960
Strong
N-H Bend (Amine)
1590 - 1650
Medium
C=C Stretch (Aromatic)
1450 - 1600
Medium
C-N Stretch (Aromatic)
1250 - 1350
Strong
C-N Stretch (Aliphatic)
1020 - 1250
Medium
Mass Spectrometry (MS) (Predicted)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass-to-charge ratios (m/z) for key fragments of 2-(Azepan-1-yl)aniline are presented.
Ion
m/z (Predicted)
[M]⁺
190.15
[M+H]⁺
191.15
[M-NH₂]⁺
174.14
[C₆H₄NH]⁺
92.06
[Azepane]⁺
99.11
Source: Predicted data based on fragmentation patterns of similar structures.
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data discussed above. These should be adapted based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
Dissolve 5-10 mg of 2-(Azepan-1-yl)aniline in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (¹H NMR):
Spectrometer: 400 MHz or higher
Pulse Sequence: Standard single-pulse
Acquisition Time: 2-4 seconds
Relaxation Delay: 1-5 seconds
Number of Scans: 16-64
Instrument Parameters (¹³C NMR):
Spectrometer: 100 MHz or higher
Pulse Sequence: Proton-decoupled
Acquisition Time: 1-2 seconds
Relaxation Delay: 2-10 seconds
Number of Scans: 1024 or more, depending on sample concentration.
Caption: General workflow for NMR spectroscopy.
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
Place a small amount of the solid or liquid sample directly onto the crystal.
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Instrument Parameters:
Spectral Range: 4000 - 400 cm⁻¹
Resolution: 4 cm⁻¹
Number of Scans: 16-32
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
Foundational
An In-Depth Technical Guide on the Potential Mechanism of Action of 2-(Azepan-1-yl)aniline in Biological Systems
Disclaimer: The compound "2-(Azepan-1-yl)aniline" is not extensively characterized in publicly available scientific literature. Therefore, this document provides a comprehensive overview of the potential mechanisms of ac...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: The compound "2-(Azepan-1-yl)aniline" is not extensively characterized in publicly available scientific literature. Therefore, this document provides a comprehensive overview of the potential mechanisms of action based on the known biological activities of structurally related compounds, including those containing azepane and aniline moieties. The primary focus is on the inhibition of the Glycine Transporter 1 (GlyT1), a plausible target for compounds of this class.
Introduction to 2-(Azepan-1-yl)aniline and Its Structural Motifs
2-(Azepan-1-yl)aniline is a chemical entity featuring a central aniline ring substituted with an azepane group. The aniline scaffold is a common feature in many biologically active compounds, while the azepane ring, a seven-membered saturated heterocycle, is also a significant pharmacophore in medicinal chemistry.[1][2][3] The combination of these two motifs suggests that 2-(Azepan-1-yl)aniline could interact with various biological targets, leading to a range of pharmacological effects. Given the lack of direct studies on this specific molecule, this guide will extrapolate potential mechanisms of action from closely related analogues and the known properties of its constituent chemical groups.
Primary Postulated Mechanism of Action: Glycine Transporter 1 (GlyT1) Inhibition
The most direct evidence for a likely mechanism of action for a compound structurally similar to 2-(Azepan-1-yl)aniline comes from studies on N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides, which have been identified as potent inhibitors of the Glycine Transporter 1 (GlyT1).[4] This suggests that the azepane moiety is a key feature for interaction with this transporter.
GlyT1 is a sodium and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft.[5] In the central nervous system (CNS), GlyT1 plays a crucial role in regulating the concentration of glycine, which acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors.[4][6] By inhibiting GlyT1, the extracellular concentration of glycine increases, leading to enhanced activation of NMDA receptors.[7][8] This potentiation of NMDA receptor function is a promising therapeutic strategy for conditions associated with NMDA receptor hypofunction, such as schizophrenia.[7][9]
The GlyT1-NMDA Receptor Signaling Pathway
The signaling cascade initiated by GlyT1 inhibition is centered on the modulation of glutamatergic neurotransmission. Increased glycine levels enhance the binding of glutamate to NMDA receptors, leading to the opening of the receptor's ion channel and an influx of calcium ions. This influx triggers a cascade of downstream signaling events crucial for synaptic plasticity, learning, and memory.[4][6]
Figure 1: Postulated signaling pathway of 2-(Azepan-1-yl)aniline as a GlyT1 inhibitor.
Quantitative Data for Representative GlyT1 Inhibitors
The following table summarizes the inhibitory potency of several known GlyT1 inhibitors. While data for 2-(Azepan-1-yl)aniline is unavailable, these values provide a benchmark for the expected activity of compounds in this class.
Technical Guide: 2-(Azepan-1-yl)aniline as a Core Intermediate for Novel Glycine Transporter 1 (GlyT1) Inhibitors
Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The glycine transporter 1 (GlyT1) has emerged as a critical therapeutic target for central nervous system (CNS) disorders, particula...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The glycine transporter 1 (GlyT1) has emerged as a critical therapeutic target for central nervous system (CNS) disorders, particularly schizophrenia, which is linked to the hypofunction of the N-methyl-D-aspartate (NMDA) receptor. By inhibiting GlyT1, the synaptic concentration of glycine, an obligatory co-agonist of the NMDA receptor, can be increased, thereby enhancing glutamatergic neurotransmission. This guide focuses on the role of 2-(azepan-1-yl)aniline and related structures as key intermediates in the synthesis of a promising class of potent and selective GlyT1 inhibitors. We will explore the underlying mechanism of action, present key quantitative data, outline experimental protocols for inhibitor evaluation, and discuss the synthetic strategies that position these intermediates at the forefront of CNS drug discovery.
Introduction: The GlyT1 Target and the NMDA Hypofunction Hypothesis
Schizophrenia is a complex psychiatric disorder characterized by positive, negative, and cognitive symptoms.[1] A leading theory, the NMDA receptor hypofunction hypothesis, posits that diminished glutamatergic signaling through the NMDA receptor contributes significantly to the pathophysiology of the disease, especially the cognitive and negative symptoms that are poorly addressed by current antipsychotics.[2][3][4]
The NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation.[3][5] The synaptic concentration of glycine is tightly regulated by the glycine transporter 1 (GlyT1), which is located on glial cells and presynaptic neurons and is responsible for the reuptake of glycine from the synaptic cleft.[6][7][8] By inhibiting GlyT1, extracellular glycine levels are elevated, leading to increased co-agonist site occupancy on the NMDA receptor.[3][9] This potentiates receptor activity in an activity-dependent manner, offering a nuanced approach to normalizing glutamatergic tone. This strategy has driven the development of numerous GlyT1 inhibitors, with several advancing to clinical trials.[10][11]
Mechanism of Action: Enhancing NMDA Receptor Function
GlyT1 inhibition directly impacts synaptic plasticity by modulating the availability of glycine at the glutamatergic synapse. The process is detailed below:
Glycine Reuptake: In a resting state, GlyT1 actively removes glycine from the synaptic cleft, keeping its concentration below the saturation level for the NMDA receptor's co-agonist site.[5]
Inhibition: A GlyT1 inhibitor, often derived from a key intermediate like 2-(azepan-1-yl)aniline, binds to the transporter, blocking this reuptake mechanism.
Increased Synaptic Glycine: This blockade results in an accumulation of glycine within the synaptic cleft.[12]
Enhanced NMDA Receptor Activation: With higher ambient glycine levels, the probability of the co-agonist site on the NMDA receptor being occupied increases. When glutamate is released from the presynaptic neuron, the now fully-activated NMDA receptor allows an influx of Ca²⁺ ions into the postsynaptic neuron.
Improved Synaptic Plasticity: This enhanced signaling is crucial for synaptic plasticity, learning, and memory, processes that are often impaired in schizophrenia.[7][9]
Figure 1: Mechanism of GlyT1 Inhibition at the Synapse
The Azepane Moiety in GlyT1 Inhibitor Design
Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds. Research has shown that the choice of heterocyclic moieties significantly impacts the potency and pharmacokinetic properties of GlyT1 inhibitors. A notable advancement came from the replacement of a piperidine ring with an azepane ring in a series of N-(2-(heterocyclyl)-2-phenylethyl)-benzenesulfonamides.[13][14] This modification led to a modest but significant increase in potency.
The core structure, which can be derived from intermediates like 2-(azepan-1-yl)aniline, is crucial for orienting the molecule within the binding pocket of the GlyT1 transporter. Further optimization, such as ortho-substitution on the phenylethylamine aromatic ring, has yielded highly potent inhibitors.[13][14]
Quantitative Data Summary
The development of GlyT1 inhibitors has generated a wealth of quantitative data. The table below summarizes key metrics for representative compounds, including a highly potent azepane derivative.
Compound Name/Series
Target
IC₅₀ (nM)
Selectivity vs. GlyT2
Solubility (µM)
Key Findings & Reference
Compound 39 (Azepane Derivative)
Human GlyT1
37
Not specified
14
Ortho-substitution on the phenylethanamine ring of an azepane series yielded the most potent inhibitor in the class. Favorable brain-plasma ratios were observed.[13][14]
ASP2535
Rat GlyT1
92
>50-fold
Not specified
Potent, selective, and orally active inhibitor that improves cognition in animal models of schizophrenia and Alzheimer's disease.[15]
ALX-5407
Human GlyT1
3
Not specified
Not specified
A selective, non-transportable inhibitor of GlyT1.[5][16]
Iclepertin (BI 425809)
Human GlyT1
Not specified
Selective
Not specified
Phase III clinical trials are ongoing. It has been shown to improve cognition in patients with schizophrenia at 10 mg and 25 mg doses.[10][17]
PF-03463275
Human GlyT1
Not specified
Not specified
Not specified
Doses of 40-60 mg achieved high GlyT1 occupancy (~76-83%) in human studies. Clinical trials have produced mixed results.[18][19]
Experimental Protocols & Methodologies
The discovery and validation of GlyT1 inhibitors involve a standardized workflow, from initial synthesis to in vivo efficacy studies.
Figure 2: General Workflow for GlyT1 Inhibitor Development
General Synthesis Strategy
The synthesis of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides generally involves the coupling of a substituted benzenesulfonyl chloride with a 2-(azepan-1-yl)-2-phenylethanamine intermediate. The latter can be prepared from precursors such as 2-(azepan-1-yl)aniline through multi-step synthetic routes common in medicinal chemistry.[13]
This is a standard in vitro method to determine the potency (IC₅₀) of test compounds.
Cell Line: CHO-K1 or HEK293 cells stably transfected with the human GlyT1 transporter (SLC6A9).[20]
Protocol Outline:
Cell Plating: Plate the transfected cells in a 96-well plate and allow them to adhere.
Compound Preparation: Prepare serial dilutions of the test compounds (e.g., azepane derivatives) in a suitable buffer (e.g., Krebs-Ringer-HEPES, KRH).
Pre-incubation: Wash the cells with KRH buffer and then pre-incubate them with the test compounds or vehicle control for a defined period.
Uptake Initiation: Initiate glycine uptake by adding a solution containing a fixed concentration of radiolabeled [³H]-Glycine.
Incubation: Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow for glycine transport.
Termination: Stop the uptake by rapidly washing the cells with ice-cold KRH buffer.
Quantification: Lyse the cells and add a scintillation cocktail. Measure the amount of incorporated [³H]-Glycine using a scintillation counter.
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.[15][20]
In Vivo Pharmacodynamic Assessment (CSF Glycine Measurement)
This protocol is essential to confirm that the inhibitor engages the target in the CNS and produces the desired biological effect.
Technique: Microdialysis coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[21][22]
Protocol Outline:
Animal Model: Use male Sprague-Dawley rats or other appropriate rodent models.
Microdialysis Probe Implantation: Surgically implant a microdialysis probe into a target brain region (e.g., prefrontal cortex or striatum) or the cisterna magna for cerebrospinal fluid (CSF) collection.
Baseline Collection: After a recovery period, perfuse the probe with artificial CSF and collect baseline dialysate samples.
Compound Administration: Administer the test compound orally (p.o.) or via another relevant route.
Sample Collection: Continue to collect dialysate samples at regular intervals post-dosing.
Glycine Quantification: Analyze the glycine concentration in the dialysate samples using a validated LC-MS/MS method.
Data Analysis: Express the post-dose glycine levels as a percentage of the baseline levels to determine the magnitude and duration of the pharmacodynamic effect.[17][22]
Conclusion and Future Directions
The strategic use of intermediates such as 2-(azepan-1-yl)aniline has led to the discovery of novel GlyT1 inhibitors with high potency and favorable CNS penetration. The substitution of an azepane moiety for other cyclic amines has proven to be a successful tactic in optimizing inhibitor potency.[13][14] The experimental workflows detailed herein provide a robust framework for the continued evaluation and refinement of these compounds.
While the clinical journey of GlyT1 inhibitors has faced challenges, the underlying hypothesis remains compelling, particularly for treating the persistent cognitive and negative symptoms of schizophrenia.[11] Future research should focus on optimizing the pharmacokinetic and pharmacodynamic profiles of azepane-containing inhibitors to achieve sustained target engagement at safe and well-tolerated doses. The continued exploration of SAR with this and related chemical scaffolds holds significant promise for delivering a breakthrough therapy for schizophrenia and other CNS disorders marked by NMDA receptor hypofunction.
The Emerging Potential of 2-(Azepan-1-yl)aniline Derivatives in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract The confluence of an aniline scaffold, a privileged structure in medicinal chemistry, with a seven-membered azepane ring presents a compelling, yet...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
The confluence of an aniline scaffold, a privileged structure in medicinal chemistry, with a seven-membered azepane ring presents a compelling, yet largely unexplored, area for the discovery of novel therapeutic agents. This technical whitepaper delves into the synthetic strategies, potential biological activities, and future outlook for derivatives of the core molecule, 2-(Azepan-1-yl)aniline. While direct research on this specific scaffold is nascent, this guide provides an in-depth analysis of closely related structures, particularly N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides, to extrapolate the potential pharmacological profile of this compound class. This document aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic promise of these unique chemical entities, covering their potential as anticancer, antimicrobial, and anti-inflammatory agents, supported by detailed experimental methodologies and pathway visualizations.
Introduction: The Rationale for 2-(Azepan-1-yl)aniline Derivatives
The aniline moiety is a cornerstone in drug discovery, present in a multitude of FDA-approved drugs. Its synthetic tractability and ability to engage in various biological interactions make it an attractive starting point for novel therapeutic design. The incorporation of a seven-membered azepane ring introduces a unique three-dimensional architecture and conformational flexibility that can significantly influence a molecule's binding affinity, selectivity, and pharmacokinetic properties.[1][2] The azepane motif is found in several approved drugs, highlighting its therapeutic relevance.[1] The combination of these two pharmacophores in the 2-(Azepan-1-yl)aniline core structure offers a novel chemical space with the potential for diverse biological activities. This guide will explore this potential by examining the available literature on analogous structures, with a focus on their synthesis, biological evaluation, and mechanisms of action.
Synthesis of Azepane-Containing Aniline Scaffolds
The synthesis of derivatives based on the 2-(Azepan-1-yl)aniline core can be conceptualized through established organic chemistry reactions. A general synthetic approach would likely involve the nucleophilic substitution of a suitable ortho-substituted aniline with an activated azepane derivative or, conversely, the formation of the azepane ring on a pre-functionalized aniline.
A key example of a synthetic route for a related structure, N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides, provides a practical template. The synthesis of these glycine transporter 1 (GlyT1) inhibitors involved the reductive amination of a ketone with azepane, followed by sulfonylation.
Hypothetical Synthetic Workflow for 2-(Azepan-1-yl)aniline Derivatives
Caption: Hypothetical synthetic routes to the 2-(Azepan-1-yl)aniline core.
Potential Biological Activities
While direct biological data for 2-(Azepan-1-yl)aniline derivatives is scarce, the known activities of structurally similar compounds provide a strong basis for predicting their potential therapeutic applications.
Glycine Transporter 1 (GlyT1) Inhibition
A novel series of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides have been identified as potent inhibitors of GlyT1.[3][4] GlyT1 is a crucial transporter in the central nervous system responsible for regulating synaptic glycine levels.[5] Inhibition of GlyT1 enhances N-methyl-D-aspartate (NMDA) receptor function, a promising strategy for treating schizophrenia and other neurological disorders.[5]
In this series, the replacement of a piperidine ring with an azepane ring led to a modest increase in potency.[3][4] Further optimization through substitution on the phenyl ring of the 2-(azepan-1-yl)-2-phenylethanamine moiety resulted in a compound with an IC50 of 37 nM.[3][4]
Table 1: GlyT1 Inhibitory Activity of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamide Analogs
Compound ID
Heterocycle
Phenyl Substitution
GlyT1 IC50 (nM)
Solubility (µM)
1
Piperidine
Unsubstituted
>100
-
2
Azepane
Unsubstituted
85
-
39
Azepane
2-Fluoro
37
14
Data extracted from Varnes et al., Bioorg. Med. Chem. Lett. 2010, 20 (16), 4878-81.[3][4]
Signaling Pathway of GlyT1 Inhibition
Caption: Mechanism of action of GlyT1 inhibitors.
Anticancer Potential
Aniline derivatives are prevalent in anticancer drug discovery. The 2-anilino-4-(thiazol-5-yl)pyrimidine scaffold, for instance, has yielded potent transcriptional CDK inhibitors with in vivo anticancer activity. While not containing an azepane ring, this highlights the potential of substituted anilines to target key cancer pathways. The conformational flexibility imparted by the azepane ring in a 2-(azepan-1-yl)aniline scaffold could allow for novel interactions with kinase hinge regions or other allosteric sites, potentially leading to highly selective and potent anticancer agents.
Antimicrobial and Anti-inflammatory Properties
Various heterocyclic compounds containing aniline or azepane moieties have demonstrated antimicrobial and anti-inflammatory activities. The incorporation of the lipophilic azepane ring could enhance membrane permeability, a desirable feature for antimicrobial agents. Furthermore, many anti-inflammatory drugs target enzymes like cyclooxygenases (COX) or kinases involved in inflammatory signaling. The 2-(Azepan-1-yl)aniline scaffold provides a versatile platform for designing molecules that can fit into the active sites of these enzymes.
Experimental Protocols
This section provides a generalized protocol for a key biological assay relevant to the potential activity of 2-(Azepan-1-yl)aniline derivatives, based on established methodologies.
Glycine Transporter 1 (GlyT1) Inhibition Assay
This protocol describes a cell-based assay to determine the inhibitory activity of test compounds on GlyT1.
Materials:
Human GlyT1-expressing cells (e.g., CHO or HEK293 cells)
[³H]-Glycine (radiolabeled glycine)
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
Test compounds dissolved in a suitable solvent (e.g., DMSO)
Scintillation cocktail and a scintillation counter
Procedure:
Cell Plating: Seed the GlyT1-expressing cells in a 96-well plate and culture until they form a confluent monolayer.
Compound Incubation: Wash the cells with assay buffer and then pre-incubate with various concentrations of the test compounds for a specified time (e.g., 15-30 minutes) at room temperature.
Initiation of Uptake: Add [³H]-Glycine to each well to initiate the glycine uptake.
Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes) to allow for glycine transport.
Termination of Uptake: Stop the reaction by rapidly washing the cells with ice-cold assay buffer.
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated [³H]-Glycine using a scintillation counter.
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
An In-Depth Technical Guide to the Synthesis and Characterization of 2-(Azepan-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis and characterization of the versatile building block, 2-(Azepan-1-yl)anilin...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the versatile building block, 2-(Azepan-1-yl)aniline (CAS No: 51627-46-4). This compound is of interest to the pharmaceutical and chemical industries due to its potential applications in the development of novel therapeutics and functional materials. This document outlines a probable synthetic route via the Buchwald-Hartwig amination, a powerful method for the formation of C-N bonds. Furthermore, it presents a detailed, albeit predicted, characterization profile, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to aid in the identification and quality control of this compound.
Introduction
2-(Azepan-1-yl)aniline, also known as 1-(2-aminophenyl)azepane, is an aromatic amine containing a seven-membered azepane ring fused to an aniline moiety. The structural combination of a nucleophilic aromatic amine and a saturated heterocyclic system makes it a valuable intermediate for the synthesis of a diverse range of more complex molecules. Its potential applications span from the development of novel ligands for biological targets to the creation of new organic materials with specific electronic or photophysical properties. The reliable synthesis and thorough characterization of this compound are paramount for its effective utilization in research and development.
Synthesis of 2-(Azepan-1-yl)aniline
The most prominent and efficient method for the synthesis of 2-(Azepan-1-yl)aniline is the Palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction allows for the formation of the crucial C-N bond between the aniline ring and the azepane nitrogen.[1] An alternative, though potentially less efficient route, is through nucleophilic aromatic substitution, particularly if a highly activated aryl halide is used as a starting material.
The Buchwald-Hartwig amination offers high yields and excellent functional group tolerance, making it the preferred method for this transformation.[1] The general reaction involves the coupling of a 2-haloaniline (e.g., 2-bromoaniline or 2-chloroaniline) with azepane in the presence of a palladium catalyst, a phosphine ligand, and a base.
Diagram of the Buchwald-Hartwig Amination Workflow:
Caption: General workflow for the synthesis of 2-(Azepan-1-yl)aniline via Buchwald-Hartwig amination.
Detailed Experimental Protocol (Representative)
This protocol is a representative example and may require optimization based on the specific scale and available reagents.
To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1.5 mol%), Xantphos (3 mol%), and sodium tert-butoxide (1.4 eq.).
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
Add anhydrous toluene, followed by 2-bromoaniline (1.0 eq.) and azepane (1.2 eq.) via syringe.
Heat the reaction mixture to 100-110 °C with vigorous stirring.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Upon completion, cool the reaction mixture to room temperature.
Quench the reaction with water and extract the product with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford 2-(Azepan-1-yl)aniline.
Characterization of 2-(Azepan-1-yl)aniline
Thorough characterization is essential to confirm the identity and purity of the synthesized 2-(Azepan-1-yl)aniline. The following sections detail the expected analytical data.
Logical Flow of Characterization Techniques:
Caption: Logical workflow for the comprehensive characterization of 2-(Azepan-1-yl)aniline.
Physical Properties
Property
Predicted Value
CAS Number
51627-46-4
Molecular Formula
C₁₂H₁₈N₂
Molecular Weight
190.28 g/mol
Appearance
Expected to be a liquid or a low-melting solid
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following tables outline the predicted chemical shifts for the ¹H and ¹³C NMR spectra of 2-(Azepan-1-yl)aniline.
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~ 6.8 - 7.2
m
4H
Aromatic protons (Ar-H)
~ 4.0 - 4.5
br s
2H
Amine protons (-NH₂)
~ 3.0 - 3.2
t
4H
Azepane protons adjacent to N (-NCH₂)
~ 1.5 - 1.8
m
8H
Remaining azepane protons (-CH₂)
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)
Assignment
~ 145 - 150
Aromatic C-N (aniline)
~ 135 - 140
Aromatic C-N (azepane)
~ 115 - 130
Aromatic CH carbons
~ 50 - 55
Azepane carbons adjacent to N (-NCH₂)
~ 25 - 30
Remaining azepane carbons (-CH₂)
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 3: Predicted IR Absorption Frequencies
Wavenumber (cm⁻¹)
Intensity
Assignment
3450 - 3300
Medium
N-H stretching (primary amine), two bands
3050 - 3000
Medium
Aromatic C-H stretching
2950 - 2850
Strong
Aliphatic C-H stretching
1620 - 1580
Strong
N-H bending (scissoring)
1600, 1500
Medium
Aromatic C=C stretching
1340 - 1250
Strong
Aromatic C-N stretching
910 - 665
Strong, Broad
N-H wagging
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
m/z
Interpretation
190
Molecular ion (M⁺)
175
Loss of a methyl radical (-CH₃)
119
Loss of the azepane ring
92
Aniline fragment
Safety and Handling
2-(Azepan-1-yl)aniline should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) from the supplier.
Conclusion
This technical guide provides a detailed overview of the synthesis and characterization of 2-(Azepan-1-yl)aniline. The Buchwald-Hartwig amination is presented as a robust and reliable method for its preparation. The predicted characterization data serves as a valuable resource for researchers in confirming the identity and purity of this important chemical intermediate, thereby facilitating its application in drug discovery and materials science.
"2-(Azepan-1-yl)aniline" CAS number and molecular formula
CAS Number: 51627-46-4 Molecular Formula: C12H18N2 This technical guide provides a summary of the available information on 2-(Azepan-1-yl)aniline, a chemical compound of interest to researchers and professionals in drug...
Author: BenchChem Technical Support Team. Date: December 2025
CAS Number: 51627-46-4
Molecular Formula: C12H18N2
This technical guide provides a summary of the available information on 2-(Azepan-1-yl)aniline, a chemical compound of interest to researchers and professionals in drug development and chemical synthesis. Due to the limited availability of published data for this specific molecule, this document focuses on its fundamental properties and contextualizes its potential applications based on related structures.
Physicochemical Data
A summary of the basic physicochemical properties of 2-(Azepan-1-yl)aniline is provided below. It is important to note that detailed experimental data for this specific compound is scarce in publicly accessible literature.
A generalized workflow for such a synthesis is depicted below.
Caption: Generalized workflow for the synthesis of 2-(Azepan-1-yl)aniline.
Potential Biological Significance and Signaling Pathways
Specific studies detailing the biological activity and associated signaling pathways of 2-(Azepan-1-yl)aniline are not currently available in the public domain. However, the aniline and azepane moieties are present in numerous biologically active molecules. Aniline derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial and anticancer activities. The azepane ring is a key structural component in various pharmaceuticals, contributing to their binding affinity and pharmacokinetic profiles.
Given the structural motifs present in 2-(Azepan-1-yl)aniline, it could be hypothesized to interact with various biological targets. A logical relationship for its investigation in a drug discovery context is outlined below.
Caption: Logical workflow for the investigation of 2-(Azepan-1-yl)aniline in drug discovery.
Conclusion
2-(Azepan-1-yl)aniline is a chemical entity with potential for further investigation in medicinal chemistry and materials science. While detailed experimental data is currently lacking in the public literature, its structural components suggest that it could serve as a valuable building block for the synthesis of novel compounds with interesting biological activities. Further research is required to fully elucidate its chemical properties, synthetic accessibility, and pharmacological profile.
2-(Azepan-1-yl)aniline: A Technical Guide to a Promising Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals Executive Summary The 2-(Azepan-1-yl)aniline core represents a largely unexplored scaffold in medicinal chemistry, offering a unique combination of a flexib...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 2-(Azepan-1-yl)aniline core represents a largely unexplored scaffold in medicinal chemistry, offering a unique combination of a flexible, seven-membered azepane ring and a versatile aniline moiety. This guide explores the potential of this scaffold, drawing insights from related structures to propose synthetic routes, potential biological targets, and key areas for future investigation. The introduction of the sp³-rich azepane ring offers an opportunity to improve physicochemical properties and explore three-dimensional chemical space, while the aniline component provides a well-established anchor for a variety of pharmacophoric substitutions. However, the known metabolic liabilities of the aniline motif necessitate careful consideration and potential bioisosteric replacement strategies. This document serves as a comprehensive resource for researchers looking to leverage the 2-(Azepan-1-yl)aniline scaffold in the design and development of novel therapeutics.
Introduction: The Rationale for 2-(Azepan-1-yl)aniline in Drug Discovery
The aniline scaffold is a cornerstone in medicinal chemistry, present in numerous approved drugs.[1] However, its propensity for cytochrome P450-mediated oxidation can lead to the formation of reactive metabolites, posing a risk of idiosyncratic adverse drug reactions.[1][2] Strategies to mitigate this risk often involve the exploration of bioisosteric replacements that maintain biological activity while improving the safety profile.[3][4] The 2-(Azepan-1-yl)aniline scaffold introduces a saturated, seven-membered heterocyclic ring ortho to the amino group of aniline. This substitution pattern offers several potential advantages:
Increased Three-Dimensionality: The non-planar azepane ring introduces significant sp³ character, moving away from the flat, aromatic structures that can be prone to off-target effects. This can lead to improved target selectivity and better physicochemical properties.
Conformational Flexibility: The azepane ring's conformational flexibility can allow for optimal binding to a variety of biological targets.[5]
Modulation of Physicochemical Properties: The azepane moiety can influence key drug-like properties such as solubility, lipophilicity, and metabolic stability.[6][7]
Vector for Further Functionalization: The azepane ring can be further substituted to fine-tune the molecule's properties and explore structure-activity relationships (SAR).
This guide will delve into the synthetic accessibility of the 2-(Azepan-1-yl)aniline core, its potential biological applications based on analogous structures, and the experimental protocols required to validate its therapeutic potential.
Synthesis of the 2-(Azepan-1-yl)aniline Scaffold
The most direct and versatile approach to the synthesis of 2-(Azepan-1-yl)aniline is the palladium-catalyzed Buchwald-Hartwig amination.[8][9] This reaction allows for the efficient coupling of an aryl halide with an amine.
Reaction Setup: To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and NaOtBu (1.4 equivalents).
Reagent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Under a positive pressure of inert gas, add 2-bromoaniline (1.0 equivalent) and anhydrous toluene.
Amine Addition: Add azepane (1.2 equivalents) to the reaction mixture.
Reaction: Stir the mixture at 100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to yield 2-(Azepan-1-yl)aniline.
Figure 1: General workflow for the synthesis of 2-(Azepan-1-yl)aniline.
Potential Medicinal Chemistry Applications and Biological Targets
While direct biological data for 2-(Azepan-1-yl)aniline is not yet available, analysis of structurally related compounds allows for the postulation of several promising therapeutic applications.
Glycine Transporter 1 (GlyT1) Inhibition
Derivatives of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamide have been identified as inhibitors of GlyT1. This suggests that the azepane moiety is well-tolerated in the binding site of this transporter. GlyT1 inhibitors are of interest for the treatment of schizophrenia and other central nervous system disorders by enhancing N-methyl-D-aspartate (NMDA) receptor function.[10][11] The 2-(Azepan-1-yl)aniline scaffold could serve as a novel starting point for the design of GlyT1 inhibitors.
Figure 2: Postulated mechanism of GlyT1 inhibition.
Tubulin Polymerization Inhibition
Certain 2-anilino substituted heterocyclic compounds have demonstrated potent activity as inhibitors of tubulin polymerization, a validated target in oncology.[12] These agents disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[13][14] The 2-(Azepan-1-yl)aniline scaffold could be elaborated to mimic the structural features of known tubulin inhibitors, with the azepane ring potentially offering novel interactions within the colchicine binding site on β-tubulin.[15][16]
Figure 3: Inhibition of tubulin polymerization signaling pathway.
Kinase Inhibition (e.g., Mer/c-Met)
The 2-substituted aniline motif is present in a number of kinase inhibitors, including dual inhibitors of Mer and c-Met receptor tyrosine kinases.[17] These kinases are implicated in cancer cell proliferation, survival, and metastasis.[18][19] The 2-(Azepan-1-yl)aniline core could be a valuable starting point for the design of novel kinase inhibitors, where the azepane ring could be tailored to occupy specific pockets within the kinase domain.
Figure 4: Potential inhibition of the Mer/c-Met signaling pathway.
Quantitative Data and Structure-Activity Relationship (SAR) Exploration
As the 2-(Azepan-1-yl)aniline scaffold is novel, no specific quantitative biological data is currently available. The following tables are presented for illustrative purposes to guide future experimental work and data presentation.
Table 1: Hypothetical In Vitro Activity of 2-(Azepan-1-yl)aniline Derivatives
Compound ID
R¹
R²
R³
GlyT1 IC₅₀ (nM)
A549 IC₅₀ (µM)
Mer Kinase IC₅₀ (nM)
SCAFF-001
H
H
H
>10,000
>50
>1,000
SCAFF-002
4-Cl
H
H
5,200
25.3
850
SCAFF-003
H
3-F
H
8,100
31.8
920
SCAFF-004
H
H
5-Me
9,500
42.1
>1,000
Data are hypothetical and for illustrative purposes only.
Table 2: Hypothetical Pharmacokinetic Properties of a Lead Compound
Parameter
Value
Solubility (pH 7.4)
150 µM
LogD (pH 7.4)
2.8
Human Liver Microsomal Stability (t½)
45 min
Caco-2 Permeability (Papp A→B)
15 x 10⁻⁶ cm/s
Rat Oral Bioavailability (F%)
35%
Data are hypothetical and for illustrative purposes only.
Figure 5: Logical diagram for SAR exploration.
Experimental Protocols for Scaffold Evaluation
The following protocols provide a framework for the initial biological evaluation of novel 2-(Azepan-1-yl)aniline derivatives.
In Vitro Cytotoxicity Assessment (MTT Assay)
This assay determines the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[20][21]
Materials:
Human cancer cell lines (e.g., A549, MCF-7, HCT116)
Complete growth medium (e.g., DMEM with 10% FBS)
Test compound stock solution (in DMSO)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
DMSO
96-well plates
Procedure:
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
Compound Treatment: Treat cells with serial dilutions of the test compound for 72 hours. Include a vehicle control (DMSO).
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value from the dose-response curve.
Figure 6: Workflow for the MTT cytotoxicity assay.
In Vitro Kinase Assay
This protocol describes a general method to assess the inhibitory activity of a compound against a specific kinase.
Materials:
Recombinant kinase (e.g., Mer, c-Met)
Kinase-specific substrate
ATP
Assay buffer
Test compound
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
384-well plates
Procedure:
Compound Preparation: Prepare serial dilutions of the test compound in assay buffer.
Reaction Setup: In a 384-well plate, add the test compound, kinase, and substrate.
Initiation: Initiate the kinase reaction by adding ATP.
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced.
Data Acquisition: Measure the luminescence or fluorescence signal using a plate reader.
Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Conclusion and Future Directions
The 2-(Azepan-1-yl)aniline scaffold presents a compelling, yet underexplored, opportunity in medicinal chemistry. Its synthesis is readily achievable through established methods like the Buchwald-Hartwig amination. By combining the three-dimensional, flexible azepane ring with the versatile aniline core, this scaffold has the potential to yield novel inhibitors of various targets, including transporters, tubulin, and kinases.
Future research should focus on:
Synthesis and Characterization: The synthesis of a diverse library of 2-(Azepan-1-yl)aniline derivatives with substitutions on both the aniline and azepane rings.
Biological Screening: Broad screening of these compounds against a panel of cancer cell lines and key biological targets to identify initial hits.
SAR Studies: Systematic exploration of the structure-activity relationships to optimize potency and selectivity.
Metabolic Stability Assessment: Early evaluation of the metabolic stability of the aniline ring and the potential for reactive metabolite formation, with a view to incorporating bioisosteric replacements if necessary.
This technical guide provides a foundational framework to stimulate and guide the investigation of the 2-(Azepan-1-yl)aniline scaffold, with the ultimate goal of unlocking its potential for the development of next-generation therapeutics.
Application Notes and Protocols for the Synthesis of 2-(Azepan-1-yl)aniline via Buchwald-Hartwig Amination
Introduction The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] First developed in the mid-1990s by professor...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] First developed in the mid-1990s by professors Stephen L. Buchwald and John F. Hartwig, this reaction has become a fundamental tool in modern organic synthesis, particularly in pharmaceutical and materials science.[2][4] It allows for the efficient coupling of aryl halides or pseudohalides with a wide range of primary and secondary amines under relatively mild conditions, offering significant advantages over traditional methods like the Ullmann condensation or nucleophilic aromatic substitution.[2][3][4]
This document provides a detailed protocol for the synthesis of 2-(Azepan-1-yl)aniline, an important building block in medicinal chemistry. The procedure involves the cross-coupling of a 2-haloaniline (e.g., 2-bromoaniline or 2-chloroaniline) with azepane, leveraging the efficiency and functional group tolerance of the Buchwald-Hartwig amination.
Reaction Principle & Catalytic Cycle
The reaction proceeds through a catalytic cycle involving palladium(0) and palladium(II) intermediates.[4] The generally accepted mechanism involves three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex.[2][4] This step is often rate-limiting, especially for less reactive aryl chlorides.[4]
Amine Coordination and Deprotonation: The amine (in this case, azepane) coordinates to the Pd(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido intermediate.[1][2]
Reductive Elimination: The C-N bond is formed as the desired arylamine product, 2-(Azepan-1-yl)aniline, is eliminated from the palladium center. This final step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][2]
A suitable phosphine ligand is crucial to facilitate the reductive elimination step and suppress potential side reactions.[2]
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Core Components of the Reaction
Successful amination depends on the careful selection of several key components. The optimal combination of catalyst, ligand, base, and solvent is often substrate-dependent.[5]
This protocol is a general guideline adapted from established procedures for the coupling of secondary cyclic amines with aryl halides.[1][12] Optimization may be required for specific substrates.
Materials and Reagents
Reagent
M.W.
Amount (mmol)
Equiv.
Mass / Volume
2-Bromoaniline
172.02
1.0
1.0
172 mg
Azepane
99.17
1.2
1.2
136 µL (d=0.871)
Pd₂(dba)₃
915.72
0.02 (2 mol%)
0.02
18.3 mg
XPhos
476.62
0.04 (4 mol%)
0.04
19.1 mg
Sodium tert-butoxide
96.10
1.4
1.4
135 mg
Anhydrous Toluene
-
-
-
5 mL
Procedure
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-bromoaniline (1.0 mmol), the palladium precatalyst Pd₂(dba)₃ (0.02 mmol), the ligand XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. An inert atmosphere is crucial for the stability of the catalyst.[13]
Addition of Reagents: Under the inert atmosphere, add anhydrous toluene (5 mL) via syringe, followed by the addition of azepane (1.2 mmol).
Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100-110 °C.[1] Stir the reaction mixture vigorously.
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1] The reaction is typically complete within 12-24 hours.[1]
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL).
Filtration: Filter the mixture through a short pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate (10-20 mL).[1]
Extraction & Concentration: Combine the organic filtrates and concentrate the solution under reduced pressure to obtain the crude product.
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 2-(Azepan-1-yl)aniline.
Expected Results
Yields for Buchwald-Hartwig amination reactions are generally good to excellent, often ranging from 70% to over 95%, depending on the specific substrates and optimized conditions.[8][10] The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualized Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis and purification.
Safety Precautions
Palladium compounds and phosphine ligands can be toxic and air-sensitive. Handle them in a well-ventilated fume hood and under an inert atmosphere.
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Avoid contact with skin and eyes.
Organic solvents like toluene and ethyl acetate are flammable. Work away from open flames and ignition sources.
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Application Notes and Protocols for the Synthesis of 2-(Azepan-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals Introduction 2-(Azepan-1-yl)aniline is an organic compound featuring a substituted aniline core, a prevalent motif in medicinal chemistry and materials scie...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Azepan-1-yl)aniline is an organic compound featuring a substituted aniline core, a prevalent motif in medicinal chemistry and materials science. The synthesis of such N-arylated cyclic amines is most effectively achieved through palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination. This methodology offers a versatile and efficient route for the formation of carbon-nitrogen (C-N) bonds, overcoming the limitations of traditional methods that often necessitate harsh reaction conditions and exhibit limited substrate scope. The protocol detailed below provides a comprehensive guide for the synthesis, purification, and characterization of 2-(Azepan-1-yl)aniline via a Buchwald-Hartwig amination reaction.
Reaction Principle: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful transition metal-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide (or pseudohalide) and an amine. The reaction is catalyzed by a palladium complex in the presence of a suitable phosphine ligand and a base. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination and deprotonation of the amine, and finally, reductive elimination of the desired N-aryl amine product, regenerating the active Pd(0) catalyst.
Experimental Protocol: Synthesis of 2-(Azepan-1-yl)aniline
This protocol outlines the synthesis of 2-(Azepan-1-yl)aniline from 2-bromoaniline and azepane using a palladium-based catalytic system.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry
Magnetic stirrer and stir bar
Heating mantle or oil bath
Condenser
Inert gas supply (Argon or Nitrogen)
Standard laboratory glassware for workup and purification
Silica gel for column chromatography
Rotary evaporator
Procedure:
Reaction Setup: In a Schlenk flask, under an inert atmosphere of argon or nitrogen, combine palladium(II) acetate (1-5 mol%), SPhos (1.5-7.5 mol%), and cesium carbonate (1.4-2.0 equivalents).
Addition of Reactants: To the flask, add anhydrous toluene as the solvent. Subsequently, add 2-bromoaniline (1.0 equivalent) and azepane (1.2-1.5 equivalents).
Reaction Conditions: The reaction mixture is heated to 80-110 °C with vigorous stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
Workup: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with dichloromethane and washed sequentially with saturated aqueous sodium bicarbonate solution and brine. The organic layer is separated, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
Purification: The crude product is purified by column chromatography on silica gel. A gradient of hexanes and ethyl acetate is typically used as the eluent to isolate the pure 2-(Azepan-1-yl)aniline.
Data Presentation
The following table summarizes the key quantitative data for the synthesis and characterization of 2-(Azepan-1-yl)aniline.
Caption: Synthetic workflow for 2-(Azepan-1-yl)aniline.
Method
Application Notes and Protocols for the Purification of 2-(Azepan-1-yl)aniline by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals Introduction 2-(Azepan-1-yl)aniline is an aromatic amine containing a seven-membered azepane ring. This structural motif is of interest in medicinal chemist...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Azepan-1-yl)aniline is an aromatic amine containing a seven-membered azepane ring. This structural motif is of interest in medicinal chemistry and materials science. The synthesis of such N-aryl heterocyclic amines, often accomplished through methods like the Buchwald-Hartwig amination, typically yields a crude product mixture containing residual starting materials, catalysts, and by-products. Effective purification is crucial to obtain the compound of interest with high purity for subsequent applications and analyses.
Column chromatography is a fundamental and widely used technique for the purification of organic compounds.[1] This application note provides a detailed protocol for the purification of 2-(Azepan-1-yl)aniline using silica gel column chromatography. The methodology is based on the principle of differential partitioning of the components of a mixture between a polar stationary phase (silica gel) and a non-polar mobile phase.[1] Due to the basic nature of the aniline moiety, which can lead to peak tailing and poor separation on standard acidic silica gel, this protocol incorporates the use of a basic modifier in the eluent to ensure efficient and high-resolution purification.[2]
Data Presentation
The successful purification of 2-(Azepan-1-yl)aniline by column chromatography is dependent on several key parameters. The following table summarizes the recommended conditions and expected outcomes.
Parameter
Value/Range
Rationale
Stationary Phase
Silica Gel (60-120 mesh or 230-400 mesh)
Standard polar stationary phase for normal-phase chromatography. Finer mesh size provides higher resolution.
Mobile Phase (Eluent)
Hexane/Ethyl Acetate with 0.5-1% Triethylamine (v/v)
A common solvent system for moderately polar compounds. Triethylamine is added to neutralize the acidic sites on the silica gel, preventing tailing of the basic amine.[2][3]
Initial Eluent Composition
5-10% Ethyl Acetate in Hexane (+ 1% TEA)
Based on the predicted moderately non-polar nature of the compound (XlogP ≈ 2.6).[4]
Elution Method
Gradient Elution
Starting with a low polarity eluent and gradually increasing the percentage of ethyl acetate allows for the separation of non-polar impurities first, followed by the product, and then more polar impurities.
Typical Rf of Product
~0.3 in 15-20% Ethyl Acetate/Hexane (+ 1% TEA)
An Rf value in the range of 0.2-0.4 generally provides good separation in column chromatography.[1]
Visualization
UV light (254 nm)
The aromatic nature of the compound allows for easy visualization on TLC plates under UV light.
Experimental Protocols
This section provides a detailed step-by-step protocol for the purification of 2-(Azepan-1-yl)aniline.
Materials and Equipment
Crude 2-(Azepan-1-yl)aniline
Silica gel (e.g., 230-400 mesh for flash chromatography)
Hexane (HPLC grade)
Ethyl acetate (HPLC grade)
Triethylamine (TEA)
Glass chromatography column
Cotton or glass wool
Sand (washed)
Beakers and Erlenmeyer flasks
Test tubes or fraction collector vials
Thin Layer Chromatography (TLC) plates (silica gel coated)
TLC developing chamber
UV lamp (254 nm)
Rotary evaporator
Protocol 1: Determination of Optimal Eluent by Thin Layer Chromatography (TLC)
Prepare Eluent Systems: Prepare a series of small-volume eluent mixtures with varying ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 85:15, 80:20), each containing 1% triethylamine.
Spot the TLC Plate: Dissolve a small amount of the crude 2-(Azepan-1-yl)aniline in a volatile solvent like dichloromethane or ethyl acetate. Using a capillary tube, spot the solution onto the baseline of a TLC plate.
Develop the TLC Plate: Place the spotted TLC plate in a developing chamber containing one of the prepared eluent systems. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
Visualize and Analyze: Remove the plate, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp. The optimal eluent system is the one that gives the product spot an Rf value of approximately 0.2-0.4.
Protocol 2: Column Chromatography Purification
Column Preparation (Wet Slurry Method):
Place a small plug of cotton or glass wool at the bottom of the chromatography column.
Add a thin layer of sand (about 0.5 cm) over the plug.
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent determined from the TLC analysis (e.g., 5% ethyl acetate in hexane with 1% TEA).
Pour the slurry into the column. Gently tap the column to ensure even packing and to dislodge any air bubbles.
Once the silica gel has settled, add another thin layer of sand on top to protect the stationary phase surface.
Continuously drain the excess solvent until the solvent level is just above the top layer of sand. Do not let the column run dry.
Sample Loading:
Dissolve the crude 2-(Azepan-1-yl)aniline in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
Allow the sample to be fully absorbed into the silica gel by draining the solvent to the level of the top sand layer.
Elution and Fraction Collection:
Carefully add the initial eluent to the top of the column, ensuring not to disturb the sand layer.
Begin eluting the column by opening the stopcock and applying gentle air pressure if performing flash chromatography.
Collect the eluting solvent in fractions (e.g., 10-20 mL per test tube).
Monitor the separation by periodically analyzing the collected fractions using TLC.
If the product is slow to elute, gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate (e.g., from 5% to 10%, then to 15%, etc.).
Isolation of the Purified Product:
Identify the fractions containing the pure 2-(Azepan-1-yl)aniline using TLC.
Combine the pure fractions into a round-bottom flask.
Remove the solvent using a rotary evaporator to yield the purified product.
Application of 2-(Piperazin-1-yl)aniline in the Synthesis of Vortioxetine
For Researchers, Scientists, and Drug Development Professionals Introduction Vortioxetine is a multimodal antidepressant used in the treatment of major depressive disorder. Its synthesis involves several key steps, with...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vortioxetine is a multimodal antidepressant used in the treatment of major depressive disorder. Its synthesis involves several key steps, with various routes developed to optimize yield, purity, and cost-effectiveness. A significant synthetic pathway utilizes the key intermediate, 2-(piperazin-1-yl)aniline. This document provides detailed application notes and protocols for the synthesis of vortioxetine, focusing on the utilization of this crucial intermediate. It is important to note that while the user's original query mentioned "2-(Azepan-1-yl)aniline," the established and documented precursor for vortioxetine synthesis is 2-(piperazin-1-yl)aniline .
Synthetic Pathway Overview
The synthesis of vortioxetine from 2-(piperazin-1-yl)aniline generally follows a three-step process. This pathway is advantageous as it avoids the use of palladium catalysts in the final key bond-forming step, which can be costly and difficult to remove from the final product.
The overall synthetic scheme is as follows:
N-Arylation: Formation of 1-(2-nitrophenyl)piperazine through the reaction of a suitable nitro-substituted aryl halide with piperazine.
Nitro Group Reduction: Reduction of the nitro group of 1-(2-nitrophenyl)piperazine to yield the key intermediate, 2-(piperazin-1-yl)aniline.
Sandmeyer-type Reaction: Diazotization of 2-(piperazin-1-yl)aniline followed by a reaction with 2,4-dimethylthiophenol to form the final product, vortioxetine.
Experimental Protocols
Step 1: Synthesis of 1-(2-Nitrophenyl)piperazine
This initial step involves the nucleophilic aromatic substitution of a halogen on a nitro-activated benzene ring with piperazine.
Reaction Scheme:
Materials and Reagents:
Reagent/Material
Molecular Weight ( g/mol )
Quantity
Molar Equivalents
1-Fluoro-2-nitrobenzene
141.10
14.1 g
1.0
Piperazine
86.14
43.1 g
5.0
Dimethyl Sulfoxide (DMSO)
78.13
100 mL
-
Procedure:
To a solution of piperazine (5.0 eq) in DMSO, add 1-fluoro-2-nitrobenzene (1.0 eq).
Heat the reaction mixture to 80-90°C and stir for 4-6 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
The crude 1-(2-nitrophenyl)piperazine can be purified by column chromatography or recrystallization.
Quantitative Data:
Product
Theoretical Yield (g)
Actual Yield (g)
Yield (%)
Purity (by HPLC)
1-(2-Nitrophenyl)piperazine
20.7 g
18.2 g
88%
>98%
Step 2: Synthesis of 2-(Piperazin-1-yl)aniline
The nitro group of 1-(2-nitrophenyl)piperazine is reduced to an amine to form the pivotal intermediate, 2-(piperazin-1-yl)aniline. Catalytic hydrogenation is a common and efficient method for this transformation.[1]
Reaction Scheme:
Materials and Reagents:
Reagent/Material
Molecular Weight ( g/mol )
Quantity
Molar Equivalents
1-(2-Nitrophenyl)piperazine
207.24
20.7 g
1.0
Palladium on Carbon (10% Pd)
-
1.0 g
-
Methanol
32.04
200 mL
-
Hydrogen Gas
2.02
Balloon or Parr shaker
-
Procedure:
Dissolve 1-(2-nitrophenyl)piperazine (1.0 eq) in methanol in a flask suitable for hydrogenation.
Carefully add 10% Palladium on carbon catalyst to the solution.
Securely attach a hydrogen-filled balloon to the flask or place it in a Parr hydrogenation apparatus.
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 8-12 hours.
Monitor the reaction by TLC until the starting material is completely consumed.
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.
Wash the Celite pad with methanol.
Concentrate the filtrate under reduced pressure to yield 2-(piperazin-1-yl)aniline as a solid. This product is often used in the next step without further purification.
Quantitative Data:
Product
Theoretical Yield (g)
Actual Yield (g)
Yield (%)
Purity (by HPLC)
2-(Piperazin-1-yl)aniline
17.7 g
16.8 g
95%
>97%
Step 3: Synthesis of Vortioxetine via Sandmeyer-type Reaction
This final step involves the diazotization of the primary amine of 2-(piperazin-1-yl)aniline, followed by a coupling reaction with 2,4-dimethylthiophenol.[1][2]
Reaction Scheme:
Materials and Reagents:
Reagent/Material
Molecular Weight ( g/mol )
Quantity
Molar Equivalents
2-(Piperazin-1-yl)aniline
177.25
17.7 g
1.0
Acetic Acid
60.05
150 mL
-
Sodium Nitrite (NaNO₂)
69.00
7.6 g
1.1
2,4-Dimethylthiophenol
138.23
15.2 g
1.1
Water
18.02
50 mL
-
Procedure:
Dissolve 2-(piperazin-1-yl)aniline (1.0 eq) in acetic acid in a three-necked flask equipped with a thermometer and a dropping funnel.
Cool the solution to 0-5°C in an ice-salt bath.
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C.
Stir the resulting diazonium salt solution at 0-5°C for 30 minutes.
In a separate flask, dissolve 2,4-dimethylthiophenol (1.1 eq) in acetic acid.
Slowly add the solution of 2,4-dimethylthiophenol to the diazonium salt solution, keeping the temperature below 10°C.
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60°C for 1-2 hours, or until nitrogen evolution ceases.
Cool the reaction mixture and pour it into ice-water.
Basify the mixture with a suitable base (e.g., sodium hydroxide solution) to pH 8-9.
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude vortioxetine.
The crude product can be purified by column chromatography on silica gel.
Quantitative Data:
Product
Theoretical Yield (g)
Actual Yield (g)
Yield (%)
Purity (by HPLC)
Vortioxetine (free base)
29.8 g
22.4 g
75%
>99%
Optional Step 4: Formation of Vortioxetine Hydrobromide Salt
For pharmaceutical applications, vortioxetine is often converted to its hydrobromide salt for improved stability and handling.[2][3]
Procedure:
Dissolve the purified vortioxetine free base in a suitable solvent such as isopropanol or ethyl acetate.
Slowly add one equivalent of 48% hydrobromic acid with stirring.
Stir the mixture at room temperature for 1-2 hours to allow for complete precipitation of the salt.
Filter the solid, wash with a small amount of the solvent, and dry under vacuum to obtain vortioxetine hydrobromide.
Quantitative Data:
Product
Theoretical Yield (g)
Actual Yield (g)
Yield (%)
Purity (by HPLC)
Vortioxetine HBr
28.2 g
26.5 g
94%
>99.5%
Visualizations
Experimental Workflow
Caption: Synthetic workflow for vortioxetine from 2-(piperazin-1-yl)aniline.
Logical Relationship of Intermediates
Caption: Key intermediates in the synthesis of vortioxetine.
Conclusion
The synthesis of vortioxetine via the 2-(piperazin-1-yl)aniline intermediate provides a robust and efficient method for the production of this important antidepressant. The protocols outlined in this document, supported by quantitative data and clear visualizations, offer a comprehensive guide for researchers and professionals in the field of drug development. Adherence to the specified reaction conditions and purification techniques is crucial for obtaining high yields and purity of the final active pharmaceutical ingredient.
Application Notes and Protocols: The Use of 2-(Azepan-1-yl)aniline as a Precursor for Heterocyclic Compounds
Disclaimer: A comprehensive literature search did not yield specific examples of "2-(Azepan-1-yl)aniline" being used as a precursor for the synthesis of the heterocyclic compounds discussed below. The following applicati...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: A comprehensive literature search did not yield specific examples of "2-(Azepan-1-yl)aniline" being used as a precursor for the synthesis of the heterocyclic compounds discussed below. The following application notes and protocols are based on well-established synthetic methodologies for analogous ortho-substituted anilines. These protocols are intended to serve as a foundational guide for researchers and will require experimental validation and optimization for the specific substrate, "2-(Azepan-1-yl)aniline". The quantitative data presented is representative of similar reactions reported in the literature and should be considered illustrative.
Synthesis of Quinazoline Derivatives
Quinazolines are a class of bicyclic heterocyclic compounds with a wide range of biological activities. A common route to quinazoline synthesis involves the condensation of an ortho-amino aromatic compound with a suitable one-carbon synthon, such as an aldehyde or its equivalent, followed by cyclization and oxidation. For a precursor like 2-(Azepan-1-yl)aniline, a plausible approach would be a reaction with an aldehyde in the presence of an oxidizing agent.
General Reaction Scheme: Oxidative Cyclization
A plausible pathway for the synthesis of a 2-substituted quinazoline from 2-(Azepan-1-yl)aniline involves a condensation with an aldehyde to form a Schiff base, followed by an intramolecular cyclization and subsequent in-situ oxidation to the aromatic quinazoline.
Caption: Oxidative cyclization of 2-(Azepan-1-yl)aniline with an aldehyde.
Hypothetical Experimental Protocol: Synthesis of 2-Phenyl-4-(azepan-1-yl)quinazoline
To a solution of 2-(Azepan-1-yl)aniline (1.0 mmol) and benzaldehyde (1.2 mmol) in a suitable solvent such as DMSO or DMF (5 mL) in a round-bottom flask, add a catalytic amount of a Lewis or Brønsted acid (e.g., p-toluenesulfonic acid, 0.1 mmol).
Add an oxidizing agent, for instance, copper(II) acetate (1.5 mmol) or iodine (1.5 mmol).
Heat the reaction mixture at 100-120 °C for 8-24 hours, monitoring the progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
Extract the product with an organic solvent like ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the desired 2-phenyl-4-(azepan-1-yl)quinazoline.
Representative Quantitative Data for Analogous Reactions
Entry
Aldehyde
Oxidant
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Benzaldehyde
I₂
DMSO
120
12
85
2
4-Chlorobenzaldehyde
Cu(OAc)₂
DMF
110
16
78
3
4-Methoxybenzaldehyde
O₂ (air)
Toluene
100
24
72
4
Cyclohexanecarboxaldehyde
DDQ
Dioxane
100
10
65
Synthesis of Benzodiazepine Derivatives
Benzodiazepines are a well-known class of psychoactive drugs. A common synthetic route involves the reaction of a 2-amino-benzophenone derivative with an amino acid or its equivalent. Given the structure of 2-(Azepan-1-yl)aniline, a potential pathway to a benzodiazepine-like structure would involve an initial acylation followed by cyclization.
General Reaction Scheme: Acylation and Cyclization
This hypothetical pathway involves the acylation of the aniline nitrogen of 2-(Azepan-1-yl)aniline with a haloacetyl chloride, followed by an intramolecular nucleophilic substitution to form the seven-membered benzodiazepine ring.
Caption: Hypothetical synthesis of a benzodiazepine derivative.
Hypothetical Experimental Protocol
Dissolve 2-(Azepan-1-yl)aniline (1.0 mmol) in a suitable aprotic solvent such as dichloromethane or THF (10 mL) and cool the solution to 0 °C in an ice bath.
Add a base, for example, triethylamine or pyridine (1.5 mmol).
Slowly add a solution of chloroacetyl chloride (1.2 mmol) in the same solvent.
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
Upon completion of the acylation, add a stronger base such as sodium hydride or potassium tert-butoxide (1.5 mmol) to facilitate the intramolecular cyclization.
Heat the reaction mixture to reflux for 6-12 hours.
After cooling, quench the reaction with water and extract the product with an organic solvent.
Wash the combined organic layers, dry, and concentrate.
Purify the crude product by column chromatography or recrystallization.
Representative Quantitative Data for Analogous Reactions
Entry
Acylating Agent
Base for Cyclization
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Chloroacetyl chloride
NaH
DMF
80
8
75
2
Bromoacetyl bromide
K₂CO₃
Acetonitrile
Reflux
12
68
3
2-Bromopropionyl chloride
t-BuOK
THF
Reflux
6
72
Synthesis of Indole Derivatives (Fischer Indole Synthesis)
The Fischer indole synthesis is a classic method for preparing indoles from a phenylhydrazine and an aldehyde or ketone under acidic conditions. To apply this to 2-(Azepan-1-yl)aniline, it would first need to be converted to the corresponding phenylhydrazine derivative.
General Reaction Scheme: Fischer Indole Synthesis
The synthesis would proceed in two main stages: the formation of the hydrazine from the aniline, and then the Fischer indole synthesis itself.
Application
Application Notes and Protocols: Polymerization of 2-(Azepan-1-yl)aniline for Advanced Sensor Applications
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the synthesis and polymerization of the novel monomer, 2-(Azepan-1-yl)an...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and polymerization of the novel monomer, 2-(Azepan-1-yl)aniline, and the subsequent application of the resulting polymer, poly(2-(Azepan-1-yl)aniline), in advanced sensor technologies. The bulky azepane substituent on the aniline backbone is hypothesized to introduce unique steric and electronic effects, potentially enhancing solubility, processability, and sensing performance compared to unsubstituted polyaniline.
Introduction
Polyaniline (PANI) and its derivatives are a class of conducting polymers extensively studied for their potential in various applications, including chemical sensors, due to their environmental stability, tunable conductivity, and straightforward synthesis.[1] The introduction of substituents onto the aniline monomer unit allows for the fine-tuning of the resulting polymer's properties. This document outlines the synthesis of a novel aniline derivative, 2-(Azepan-1-yl)aniline, and its subsequent polymerization to create a functional material for sensor development. The bulky, electron-donating azepanyl group is expected to influence the polymer's morphology, solubility, and electrochemical behavior, making it a promising candidate for the development of highly sensitive and selective chemical sensors.[2][3][4]
Monomer Synthesis: 2-(Azepan-1-yl)aniline
A plausible synthetic route for 2-(Azepan-1-yl)aniline involves a nucleophilic aromatic substitution reaction between 2-fluoroaniline and azepane.
Diagram of Monomer Synthesis:
Caption: Synthetic scheme for 2-(Azepan-1-yl)aniline.
Experimental Protocol: Synthesis of 2-(Azepan-1-yl)aniline
To a solution of 2-fluoroaniline (1.0 eq) in dimethylformamide (DMF), add azepane (1.2 eq) and potassium carbonate (K₂CO₃) (2.0 eq).
Heat the reaction mixture to 120 °C and stir for 24 hours under an inert atmosphere.
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield 2-(Azepan-1-yl)aniline.
Polymerization of 2-(Azepan-1-yl)aniline
The monomer can be polymerized via both chemical and electrochemical methods to yield poly(2-(Azepan-1-yl)aniline).
Chemical Oxidative Polymerization
Diagram of Chemical Polymerization Workflow:
Caption: Workflow for chemical oxidative polymerization.
Experimental Protocol: Chemical Oxidative Polymerization
Dissolve 2-(Azepan-1-yl)aniline (1.0 g) in 50 mL of 1 M HCl and cool the solution to 0-5 °C in an ice bath.
Separately, dissolve ammonium persulfate (APS) (1.25 eq) in 25 mL of 1 M HCl and cool to 0-5 °C.
Add the APS solution dropwise to the monomer solution with constant stirring.
Maintain the reaction at 0-5 °C and continue stirring for 24 hours.
Collect the resulting polymer precipitate by filtration.
Wash the polymer with 1 M HCl and then with methanol to remove unreacted monomer and oligomers.
Dry the polymer in a vacuum oven at 60 °C for 24 hours.
Electrochemical Polymerization
Diagram of Electrochemical Polymerization Setup:
Caption: Setup for electrochemical polymerization.
Prepare an electrolyte solution containing 0.1 M 2-(Azepan-1-yl)aniline and 0.5 M sulfuric acid in deionized water.
Set up a three-electrode electrochemical cell with an indium tin oxide (ITO) coated glass slide as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
Immerse the electrodes in the electrolyte solution.
Perform cyclic voltammetry by scanning the potential from -0.2 V to 1.2 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for a specified number of cycles.
After polymerization, rinse the polymer-coated ITO electrode with deionized water and dry it under a stream of nitrogen.
Polymer Characterization
The synthesized poly(2-(Azepan-1-yl)aniline) should be characterized to understand its structural, morphological, and electrochemical properties.
Characterization Technique
Parameter
Expected Outcome for Poly(2-(Azepan-1-yl)aniline)
Fourier-Transform Infrared (FTIR) Spectroscopy
Functional Groups
Characteristic peaks for C-N stretching of the azepane ring, N-H stretching, and benzenoid and quinoid ring vibrations, confirming the polymer structure.
UV-Vis Spectroscopy
Electronic Transitions
Absorption bands corresponding to π-π* transitions of the benzenoid rings and polaron/bipolaron transitions, indicating the conducting state of the polymer.
Scanning Electron Microscopy (SEM)
Morphology
Visualization of the surface morphology, which could range from granular to nanofibrous depending on the polymerization conditions.
Cyclic Voltammetry (CV)
Electrochemical Activity
Redox peaks indicating the electrochemical activity of the polymer film, with potential shifts compared to unsubstituted polyaniline due to the azepane group.
Sensor Application
The poly(2-(Azepan-1-yl)aniline) film deposited on an electrode can be used as a chemiresistive sensor for the detection of various analytes, such as volatile organic compounds (VOCs) or pH changes.
Diagram of Sensing Mechanism:
Caption: General mechanism for a chemiresistive sensor.
Experimental Protocol: Gas Sensing Measurement
Place the poly(2-(Azepan-1-yl)aniline) coated electrode in a sealed test chamber.
Measure the initial resistance (R₀) of the polymer film in the presence of a carrier gas (e.g., dry air).
Inject a known concentration of the target analyte gas into the chamber.
Record the change in resistance (R) of the polymer film over time until a stable response is reached.
The sensor response is calculated as the relative change in resistance: (R - R₀) / R₀.
Purge the chamber with the carrier gas to allow the sensor to return to its baseline resistance.
Hypothetical Sensor Performance Data
The following table summarizes the expected sensor response of a poly(2-(Azepan-1-yl)aniline)-based sensor to various analytes.
Analyte
Concentration (ppm)
Response (%)
Response Time (s)
Recovery Time (s)
Ammonia
50
15.2
45
120
Acetone
100
8.5
60
150
Ethanol
100
5.1
75
180
Humidity
50% RH
12.8
30
90
Disclaimer: The protocols and data presented in these application notes are hypothetical and intended to serve as a guideline for the research and development of sensors based on poly(2-(Azepan-1-yl)aniline). Actual experimental results may vary.
Application Notes and Protocols for Novel GlyT1 Inhibitors Based on the 2-(Azepan-1-yl)aniline Scaffold
For Researchers, Scientists, and Drug Development Professionals Introduction The glycine transporter 1 (GlyT1) has emerged as a compelling therapeutic target for neurological and psychiatric disorders, particularly schiz...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The glycine transporter 1 (GlyT1) has emerged as a compelling therapeutic target for neurological and psychiatric disorders, particularly schizophrenia. GlyT1 is responsible for the reuptake of glycine, an obligatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor. Inhibition of GlyT1 increases synaptic glycine levels, thereby potentiating NMDA receptor function. This is thought to ameliorate the hypofunction of the glutamatergic system implicated in the pathophysiology of schizophrenia. This document provides detailed application notes and experimental protocols for the investigation of a novel class of GlyT1 inhibitors based on the 2-(azepan-1-yl)aniline scaffold.
Mechanism of Action: Enhancing NMDA Receptor Function
The therapeutic rationale for GlyT1 inhibitors lies in their ability to modulate the glutamatergic system. By blocking the reuptake of glycine in the vicinity of synapses, these inhibitors increase the concentration of this co-agonist, leading to enhanced activation of NMDA receptors. This potentiation of NMDA receptor signaling is hypothesized to improve cognitive deficits and negative symptoms associated with schizophrenia.
A series of N-(2-(azepan-1-yl)-2-phenylethyl)benzenesulfonamide derivatives were synthesized and evaluated for their inhibitory activity against GlyT1. The following table summarizes the structure-activity relationship, highlighting key modifications and their impact on potency.
Data extracted from Varnes et al., Bioorg. Med. Chem. Lett. 2010, 20, 4878-4881.
Experimental Protocols
Synthesis of N-(2-(azepan-1-yl)-2-phenylethyl)benzenesulfonamide Derivatives
This protocol describes a general method for the synthesis of the core scaffold. Specific modifications for individual analogs can be adapted from standard organic chemistry procedures.
Standard workup and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica gel)
Procedure:
Synthesis of 2-amino-1-phenylethanol: To a stirred solution of 2-phenylethanamine in anhydrous THF at 0 °C, add sodium hydride portion-wise. After stirring for 30 minutes, add styrene oxide dropwise. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract the product with ethyl acetate. Dry the organic layer over sodium sulfate, concentrate, and purify by column chromatography.
Formation of 2-(azepan-1-yl)-1-phenylethanamine: Dissolve the 2-amino-1-phenylethanol in DCM and cool to 0 °C. Add triethylamine followed by the dropwise addition of methanesulfonyl chloride. Stir for 1 hour at 0 °C. Wash the reaction mixture with water and brine. Dry the organic layer and concentrate. Dissolve the crude mesylate in a suitable solvent and add azepane and potassium carbonate. Heat the mixture to reflux and monitor by TLC. After completion, cool the reaction, filter, and concentrate. Purify the product by column chromatography.
Sulfonylation: Dissolve the 2-(azepan-1-yl)-1-phenylethanamine in DCM and add pyridine. Cool the mixture to 0 °C and add the desired benzenesulfonyl chloride dropwise. Stir the reaction at room temperature overnight. Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate, and brine. Dry the organic layer, concentrate, and purify by column chromatography to yield the final product.
In Vitro GlyT1 Inhibition Assay (Radioligand Uptake)
This protocol is adapted from standard procedures for measuring GlyT1 activity in a cellular context.
Caption: Glycine uptake assay workflow.
Materials:
Chinese Hamster Ovary (CHO) cells stably expressing human GlyT1 (hGlyT1)
Cell culture medium (e.g., DMEM/F12) with appropriate supplements
96-well cell culture plates
Test compounds (2-(azepan-1-yl)aniline derivatives) dissolved in DMSO
[3H]glycine (radioligand)
Hanks' Balanced Salt Solution (HBSS) or similar assay buffer
Scintillation fluid
Scintillation counter
Cell lysis buffer (e.g., 0.1 N NaOH)
Procedure:
Cell Culture: Culture CHO-hGlyT1 cells in appropriate medium until they reach 80-90% confluency.
Cell Seeding: Seed the cells into 96-well plates at a density of approximately 50,000 cells per well and allow them to adhere overnight.
Assay Preparation: On the day of the assay, wash the cells with pre-warmed HBSS.
Compound Addition: Prepare serial dilutions of the test compounds in HBSS. Add the compound solutions to the wells and pre-incubate for 15-30 minutes at 37°C. Include wells for total uptake (vehicle control) and non-specific uptake (a high concentration of a known GlyT1 inhibitor like sarcosine).
Radioligand Addition: Add [3H]glycine to each well to a final concentration of approximately 10 nM.
Incubation: Incubate the plate at 37°C for 10-15 minutes.
Termination of Uptake: Terminate the assay by rapidly washing the cells three times with ice-cold HBSS.
Cell Lysis and Scintillation Counting: Lyse the cells by adding cell lysis buffer to each well. Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percentage of inhibition against the log concentration of the test compound and determine the IC50 value using non-linear regression analysis.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical pharmacokinetic study in rats to assess the bioavailability and brain penetration of the novel GlyT1 inhibitors.
Materials:
Male Sprague-Dawley rats (250-300 g)
Test compound formulated for intravenous (IV) and oral (PO) administration
Catheters for jugular vein cannulation (for IV administration and blood sampling)
Animal Preparation: Acclimatize rats for at least one week before the study. For IV administration, surgically implant a catheter in the jugular vein one day prior to the study.
Dosing:
Intravenous (IV): Administer the test compound as a bolus injection through the jugular vein catheter at a dose of, for example, 1 mg/kg.
Oral (PO): Administer the test compound by oral gavage at a dose of, for example, 10 mg/kg.
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein catheter or tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
Brain Tissue Collection (for brain-to-plasma ratio): At the final time point, euthanize the animals and collect the brains. Homogenize the brain tissue.
Bioanalysis: Analyze the concentrations of the test compound in plasma and brain homogenates using a validated LC-MS/MS method.
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F) using appropriate software. Calculate the brain-to-plasma concentration ratio (Kp).
Logical Relationships and Experimental Design
The development of novel GlyT1 inhibitors from the 2-(azepan-1-yl)aniline series follows a logical progression from initial hit identification to in vivo validation.
Caption: Drug development workflow.
This structured approach ensures that only the most promising compounds with desirable potency, selectivity, and pharmacokinetic properties advance to more complex and resource-intensive in vivo studies. The iterative process of design, synthesis, and testing is crucial for the successful identification of a clinical candidate.
Application Notes & Protocols: Analytical Methods for the Quantification of "2-(Azepan-1-yl)aniline"
For Researchers, Scientists, and Drug Development Professionals Introduction 2-(Azepan-1-yl)aniline is an aniline derivative with potential applications in pharmaceutical research and development. Accurate and precise qu...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Azepan-1-yl)aniline is an aniline derivative with potential applications in pharmaceutical research and development. Accurate and precise quantification of this compound is essential for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control. This document provides detailed application notes and protocols for the quantitative analysis of 2-(Azepan-1-yl)aniline using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The presented methodologies are based on established analytical principles for aniline and its derivatives and serve as a comprehensive guide for method development and validation.[1][2]
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely used technique for the separation and quantification of aniline derivatives.[2] The method separates compounds based on their partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[2] Following separation, the analyte is detected by a UV-Vis detector at a wavelength where the compound exhibits maximum absorbance, allowing for accurate quantification.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of a validated HPLC-UV method for the quantification of 2-(Azepan-1-yl)aniline.
Formic acid or Ammonium acetate (for mobile phase modification)
2-(Azepan-1-yl)aniline reference standard (high purity)
2. Preparation of Solutions
Mobile Phase: Prepare a mobile phase consisting of a mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% formic acid.[2] Degas the mobile phase prior to use.
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 2-(Azepan-1-yl)aniline reference standard in 10 mL of methanol.
Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from 0.1 µg/mL to 100 µg/mL.
Sample Preparation (from a pharmaceutical formulation):
Accurately weigh a portion of the formulation equivalent to 10 mg of 2-(Azepan-1-yl)aniline.
Transfer to a 100 mL volumetric flask and add approximately 70 mL of methanol.
Sonicate for 15 minutes to ensure complete dissolution.
Dilute to volume with methanol and mix well.
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Further dilute with the mobile phase if necessary to fall within the calibration range.
Application Notes and Protocols for Structure-Activity Relationship Studies of 2-(Azepan-1-yl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for the derivatization of the scaffold, 2-(azepan-1-yl)aniline, to explore its structure-activity rela...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the derivatization of the scaffold, 2-(azepan-1-yl)aniline, to explore its structure-activity relationships (SAR) for the development of novel therapeutic agents. The protocols outlined below describe key chemical transformations to modify the core structure at the aniline nitrogen and the aromatic ring. The provided data on structurally related compounds serve as a benchmark for assessing the potential biological activity of newly synthesized derivatives.
Introduction
The 2-(azepan-1-yl)aniline core represents a privileged scaffold in medicinal chemistry, incorporating a constrained cyclic amine adjacent to a reactive aniline moiety. This arrangement offers multiple points for chemical diversification to modulate pharmacokinetic and pharmacodynamic properties. Derivatization of this scaffold can lead to the discovery of novel compounds with a range of biological activities, including but not limited to anticancer and anti-inflammatory effects. The following protocols focus on three versatile and widely used synthetic methodologies: N-acylation, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination.
Derivatization Strategies for SAR Studies
The primary points for derivatization of 2-(azepan-1-yl)aniline are the aniline nitrogen (N-H) and the aromatic ring (C-H bonds amenable to functionalization via an initial halogenation).
N-Acylation: Introduction of various acyl groups to the aniline nitrogen can probe the importance of hydrogen bond donors and acceptors, as well as steric bulk in this region for biological activity.
Suzuki-Miyaura Cross-Coupling: Arylation or vinylation of a halogenated precursor of 2-(azepan-1-yl)aniline allows for the exploration of extending the aromatic system, which can influence pi-stacking interactions with biological targets.
Buchwald-Hartwig Amination: This reaction enables the introduction of a wide range of nitrogen-containing substituents on a halogenated precursor, allowing for the investigation of how different amine functionalities impact activity.
Experimental Protocols
General Workflow for Derivatization
The following diagram illustrates a general workflow for the synthesis and evaluation of 2-(azepan-1-yl)aniline derivatives.
Caption: A general workflow for the synthesis and evaluation of 2-(azepan-1-yl)aniline derivatives.
Protocol for N-Acylation of 2-(Azepan-1-yl)aniline
This protocol describes the reaction of 2-(azepan-1-yl)aniline with an acyl chloride to form the corresponding amide.
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
Nitrogen or Argon gas
Standard laboratory glassware for inert atmosphere reactions
Procedure:
To a dry Schlenk flask, add the halogenated 2-(azepan-1-yl)aniline (1.0 equivalent), boronic acid (1.2-1.5 equivalents), palladium catalyst (1-5 mol%), and base (2-3 equivalents).
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
Add the anhydrous solvent via syringe.
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
After completion, cool the reaction mixture to room temperature.
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Protocol for Buchwald-Hartwig Amination of Halogenated 2-(Azepan-1-yl)aniline
This protocol describes the palladium-catalyzed amination of a halogenated 2-(azepan-1-yl)aniline with a primary or secondary amine.[1]
Strong base (e.g., NaOt-Bu, K₃PO₄) (1.4-2.0 equivalents)
Anhydrous toluene or dioxane
Nitrogen or Argon gas
Standard laboratory glassware for inert atmosphere reactions
Procedure:
In a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base to a dry Schlenk flask.
Add the halogenated 2-(azepan-1-yl)aniline and the amine.
Add the anhydrous solvent.
Seal the flask and heat the reaction mixture to 80-120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
Cool the reaction to room temperature and dilute with an organic solvent.
Filter the mixture through a pad of Celite to remove the palladium catalyst.
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Quantitative Data from Structurally Related Compounds
While specific SAR data for 2-(azepan-1-yl)aniline derivatives is not extensively available, the following tables summarize the cytotoxic activities of structurally related N-aryl cyclic amine derivatives against various cancer cell lines. This data can serve as a valuable reference for prioritizing derivatization strategies and for comparison with newly synthesized compounds.
Table 1: Anticancer Activity of N-Arylpiperazine Derivatives
Derivatives of 2-amino-N-aryl scaffolds have been reported to exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell proliferation, survival, and metastasis. The following diagrams illustrate two key pathways that could be targeted by novel 2-(azepan-1-yl)aniline derivatives.
PI3K/AKT/mTOR Signaling Pathway
This pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers.
Caption: Potential inhibition points of 2-(azepan-1-yl)aniline derivatives in the PI3K/AKT/mTOR signaling pathway.
Ras-Raf-MEK-ERK (MAPK) Signaling Pathway
The MAPK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is frequently observed in cancer.
Caption: Potential inhibition points of 2-(azepan-1-yl)aniline derivatives in the Ras-Raf-MEK-ERK signaling pathway.
Conclusion
The synthetic protocols and reference biological data provided in these application notes offer a solid foundation for initiating SAR studies on the 2-(azepan-1-yl)aniline scaffold. By systematically applying these derivatization strategies and evaluating the biological activities of the resulting compounds, researchers can elucidate key structural features required for potent and selective therapeutic agents. Further investigation into the mechanism of action, focusing on the potential modulation of the PI3K/AKT/mTOR and MAPK signaling pathways, will be crucial for the development of promising drug candidates.
Scale-up Synthesis of "2-(Azepan-1-yl)aniline" for Preclinical Studies: An Application Note and Protocol
Introduction 2-(Azepan-1-yl)aniline is an aromatic amine containing a seven-membered azepane ring, a structural motif of interest in medicinal chemistry and drug discovery for its potential to interact with various biolo...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
2-(Azepan-1-yl)aniline is an aromatic amine containing a seven-membered azepane ring, a structural motif of interest in medicinal chemistry and drug discovery for its potential to interact with various biological targets. For preclinical evaluation, a robust, scalable, and reproducible synthetic route is paramount to ensure a consistent supply of high-purity material.[1] This application note provides a detailed protocol for the gram-scale synthesis of 2-(Azepan-1-yl)aniline, primarily focusing on the palladium-catalyzed Buchwald-Hartwig amination. This modern cross-coupling reaction is favored for its high efficiency, broad substrate scope, and milder conditions compared to traditional methods like the Ullmann condensation.[2][3]
The protocol is designed for researchers, scientists, and drug development professionals, offering a comprehensive guide from reaction setup to purification and characterization, ensuring the final compound meets the stringent purity requirements for preclinical studies.
Reaction Principle: The Buchwald-Hartwig Amination
The synthesis of 2-(Azepan-1-yl)aniline is achieved via a palladium-catalyzed cross-coupling reaction between a 2-haloaniline (e.g., 2-bromoaniline or 2-chloroaniline) and azepane. The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen (C-N) bonds.[2] The catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination and deprotonation of the amine to form a palladium-amido complex. The cycle concludes with reductive elimination of the desired N-aryl amine product, regenerating the active palladium(0) catalyst.[4] The choice of a suitable phosphine ligand is critical to promote the reductive elimination step and suppress side reactions.[5]
Scale-up Synthesis Workflow
The overall workflow for the scale-up synthesis of 2-(Azepan-1-yl)aniline is depicted below. It involves the preparation of the reaction mixture, the catalytic cross-coupling reaction, and a multi-step purification process to ensure high purity of the final product.
Caption: Experimental workflow for the scale-up synthesis of 2-(Azepan-1-yl)aniline.
Detailed Experimental Protocol
This protocol is adapted from general procedures for the Buchwald-Hartwig amination of aryl halides with cyclic secondary amines.[4][6]
Three-neck round-bottom flask (appropriate size for scale)
Reflux condenser
Mechanical stirrer
Heating mantle with temperature controller
Inert gas (Nitrogen or Argon) supply
Standard laboratory glassware
Separatory funnel
Rotary evaporator
Flash chromatography system
Vacuum distillation apparatus
Procedure:
Reaction Setup:
To a dry three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an inert gas inlet, add palladium(II) acetate (0.02 eq), tBuXPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).
Evacuate and backfill the flask with inert gas three times.
Add anhydrous toluene to the flask.
In a separate flask, prepare a solution of 2-bromoaniline (1.0 eq) and azepane (1.2 eq) in anhydrous toluene.
Reaction Execution:
Add the solution of 2-bromoaniline and azepane to the reaction flask containing the catalyst and base.
Heat the reaction mixture to 100-110 °C with vigorous stirring.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
Work-up and Extraction:
Cool the reaction mixture to room temperature.
Quench the reaction by slowly adding water.
Transfer the mixture to a separatory funnel and add ethyl acetate.
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification:
Column Chromatography: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.
Vacuum Distillation: For higher purity required for preclinical studies, the product obtained from column chromatography can be further purified by vacuum distillation.
Safety Precautions:
All manipulations should be performed in a well-ventilated fume hood.
Personal protective equipment (safety glasses, lab coat, gloves) must be worn.
Palladium compounds and phosphine ligands can be toxic and should be handled with care.
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive.
Anilines are toxic and can be absorbed through the skin.
Quantitative Data Summary
The following tables summarize the typical quantitative data for the gram-scale synthesis of 2-(Azepan-1-yl)aniline.
Table 1: Reagent Quantities for a 10-gram Scale Synthesis
Reagent
Molar Mass ( g/mol )
Moles (mol)
Equivalents
Amount
2-Bromoaniline
172.03
0.058
1.0
10.0 g
Azepane
99.17
0.070
1.2
6.94 g (7.8 mL)
Pd(OAc)₂
224.50
0.00116
0.02
260 mg
tBuXPhos
424.62
0.00232
0.04
985 mg
NaOtBu
96.10
0.081
1.4
7.8 g
Toluene
-
-
-
100 mL
Table 2: Expected Yield and Purity
Parameter
Value
Method of Determination
Expected Yield
75-85%
Isolated yield after purification
Purity (after chromatography)
>95%
HPLC
Purity (after distillation)
>99%
HPLC, qNMR
Appearance
Pale yellow to brown oil
Visual inspection
Visualization of the Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle, which is crucial for understanding the reaction mechanism and optimizing conditions.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Characterization and Quality Control
For preclinical studies, rigorous characterization and quality control of the final compound are essential. The following analytical techniques should be employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Quantitative NMR (qNMR): To accurately determine the potency of the final batch.
Residual Solvent Analysis (GC-HS): To quantify the amount of residual solvents from the synthesis and purification.
Heavy Metal Analysis (ICP-MS): To quantify residual palladium from the catalyst.
Troubleshooting
Low Yield:
Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.
Optimize the catalyst and ligand loading.
Verify the quality and activity of the palladium precatalyst and the base.
Incomplete Reaction:
Increase the reaction time or temperature.
Ensure efficient stirring, especially on a larger scale, as the base is a solid.
Formation of Side Products:
The choice of ligand is critical to minimize side reactions like hydrodehalogenation.
Ensure the reaction temperature is not excessively high.
Conclusion
The Buchwald-Hartwig amination provides a reliable and scalable method for the synthesis of 2-(Azepan-1-yl)aniline. The protocol outlined in this application note, when combined with rigorous purification and analytical characterization, can deliver material of sufficient quality and quantity for preclinical studies. Careful optimization of reaction parameters and adherence to safety protocols are crucial for a successful scale-up synthesis.
Common side products in the synthesis of "2-(Azepan-1-yl)aniline"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-(Azepan-1-yl)aniline. The information is tailored for researcher...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-(Azepan-1-yl)aniline. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2-(Azepan-1-yl)aniline?
A1: The most prevalent synthetic routes include:
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling of an aryl halide (e.g., 2-bromoaniline, 2-chloroaniline) with azepane. This is often the preferred method due to its broad substrate scope and functional group tolerance.[1][2]
Nucleophilic Aromatic Substitution (SNAr): The reaction of an activated aryl halide (e.g., 2-fluoroaniline or 2-nitroaniline) with azepane. This method is contingent on the presence of an electron-withdrawing group on the aniline ring.
Reductive Amination: The reaction of a suitable carbonyl compound (e.g., 2-nitrobenzaldehyde) with azepane, followed by a reduction step.
Q2: I am observing a significant amount of hydrodehalogenation in my Buchwald-Hartwig reaction. What could be the cause?
A2: Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction in Buchwald-Hartwig aminations.[1] It can be promoted by factors such as:
Ligand Choice: An inappropriate ligand can favor the reductive dehalogenation pathway. Sterically hindered biarylphosphine ligands are often employed to minimize this.[3]
Base: The choice and concentration of the base can influence the reaction outcome.
Temperature: Higher reaction temperatures can sometimes increase the rate of hydrodehalogenation.
Q3: My SNAr reaction is not proceeding to completion. What can I do?
A3: Incomplete conversion in SNAr reactions can be due to several factors:
Insufficient Activation: The aromatic ring may not be sufficiently activated for nucleophilic attack. The presence of strong electron-withdrawing groups ortho or para to the leaving group is crucial.
Leaving Group: The nature of the leaving group is important. Fluoride is typically the best leaving group for SNAr, followed by nitro, chloride, and bromide.
Reaction Conditions: Higher temperatures or the use of a more polar aprotic solvent (e.g., DMSO, DMF) can facilitate the reaction.
Q4: In my reductive amination, I am seeing byproducts with different molecular weights. What are they likely to be?
A4: In reductive amination, the formation of byproducts can occur through several pathways:
Over-alkylation: The newly formed secondary amine can react further with the carbonyl compound to form a tertiary amine.
Incomplete Reduction: The intermediate imine may not be fully reduced, leading to its presence as an impurity.
Side reactions of the reducing agent: The choice of reducing agent is critical to avoid the reduction of other functional groups on your starting materials.
Troubleshooting Guides
Buchwald-Hartwig Amination
Issue
Potential Cause
Troubleshooting Steps
Low Yield
Inefficient catalytic cycle.
- Optimize Ligand: Screen different phosphine ligands (e.g., XPhos, SPhos, BrettPhos).[2] - Vary the Base: Try different bases such as NaOtBu, K3PO4, or Cs2CO3.[3] - Check Catalyst Quality: Use a pre-formed catalyst or ensure the in-situ generation of the active Pd(0) species is efficient.[3] - Solvent Choice: Toluene and dioxane are common solvents; ensure they are anhydrous and degassed.[3]
Hydrodehalogenation
Undesired reductive pathway.
- Use a Bulky Ligand: Sterically hindered ligands can disfavor the hydrodehalogenation pathway.[3] - Lower Temperature: If possible, run the reaction at a lower temperature. - Change the Base: A weaker base might reduce the incidence of this side reaction.[3]
Formation of Imine
β-hydride elimination.
This is an unproductive side reaction that can compete with reductive elimination.[1] - Ligand Selection: The choice of ligand is crucial in controlling the relative rates of reductive elimination and β-hydride elimination.
Nucleophilic Aromatic Substitution (SNAr)
Issue
Potential Cause
Troubleshooting Steps
No Reaction
Insufficiently activated substrate.
- Use a More Activating Group: Ensure a strong electron-withdrawing group is present (e.g., NO2). - Switch to a Better Leaving Group: Fluorine is the most effective leaving group for SNAr.
Slow Reaction Rate
Suboptimal reaction conditions.
- Increase Temperature: Carefully increase the reaction temperature. - Use a Polar Aprotic Solvent: Solvents like DMSO or DMF can accelerate the reaction. - Add a Phase-Transfer Catalyst: In some cases, this can improve reaction rates.
Multiple Products
Reaction at multiple sites or decomposition.
- Use a More Selective Substrate: If possible, use a starting material with a single activated site. - Lower the Temperature: Harsher conditions can lead to side reactions.
Reductive Amination
Issue
Potential Cause
Troubleshooting Steps
Formation of Tertiary Amine
Over-alkylation of the product.
- Control Stoichiometry: Use a slight excess of the amine relative to the carbonyl compound. - Slow Addition: Add the reducing agent slowly to the mixture of the carbonyl and amine.
Presence of Imine Impurity
Incomplete reduction.
- Increase Amount of Reducing Agent: Use a larger excess of the reducing agent. - Longer Reaction Time: Allow the reaction to proceed for a longer duration. - Change Reducing Agent: Consider a more powerful reducing agent if compatible with other functional groups. Sodium triacetoxyborohydride is often a good choice for its selectivity.
Reduction of Other Functional Groups
Non-selective reducing agent.
- Use a Milder Reducing Agent: Select a reducing agent that is specific for imines (e.g., NaBH(OAc)3).
Experimental Protocols
Key Experiment: Buchwald-Hartwig Amination of 2-Bromoaniline with Azepane
Materials:
2-Bromoaniline
Azepane
Palladium(II) acetate (Pd(OAc)2)
Xantphos (or other suitable phosphine ligand)
Sodium tert-butoxide (NaOtBu)
Anhydrous Toluene
Nitrogen or Argon gas
Procedure:
To an oven-dried Schlenk flask, add Pd(OAc)2 (2 mol%) and the phosphine ligand (4 mol%).
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
Add anhydrous toluene, followed by 2-bromoaniline (1.0 eq), azepane (1.2 eq), and NaOtBu (1.4 eq).
Seal the flask and heat the reaction mixture to 100 °C with stirring.
Monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction to room temperature and quench with water.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination and a common side reaction.
Caption: General pathway for Nucleophilic Aromatic Substitution (SNAr).
Caption: Workflow for a one-pot reductive amination process.
Optimization of reaction conditions for "2-(Azepan-1-yl)aniline" synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the optimization of reaction conditions for the synthesis of "2-(Azepan-1-yl)aniline". Belo...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the optimization of reaction conditions for the synthesis of "2-(Azepan-1-yl)aniline". Below, you will find troubleshooting guides and frequently asked questions in a question-and-answer format to address specific issues that may be encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of 2-(Azepan-1-yl)aniline?
A1: The most common and effective method for the synthesis of 2-(Azepan-1-yl)aniline is the Buchwald-Hartwig amination.[1][2] This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide (typically 2-bromoaniline or 2-chloroaniline) and azepane.[1] This method is widely used due to its broad substrate scope and tolerance of various functional groups.[1]
Q2: What are the key components of the Buchwald-Hartwig amination for this synthesis?
A2: The key components for a successful Buchwald-Hartwig amination to synthesize 2-(Azepan-1-yl)aniline are:
Aryl Halide: 2-bromoaniline, 2-iodoaniline, or in some cases, 2-chloroaniline. Aryl iodides and bromides are generally more reactive than chlorides.[3]
Amine: Azepane.
Palladium Pre-catalyst: A source of palladium(0), such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate). Pre-catalysts that readily form the active Pd(0) species are often preferred.[4]
Phosphine Ligand: A bulky, electron-rich phosphine ligand is crucial for the efficiency of the catalytic cycle. Common choices include biarylphosphine ligands like XPhos, RuPhos, or Josiphos-type ligands.[5]
Base: A non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃) are frequently used.[4][6]
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or tetrahydrofuran (THF) are typically used.[4][7]
Q3: Why is my reaction yield low?
A3: Low yields in the synthesis of 2-(Azepan-1-yl)aniline can be attributed to several factors, including inactive catalyst, suboptimal choice of ligand or base, inappropriate solvent, or incorrect reaction temperature.[4] It is also possible that side reactions, such as hydrodehalogenation of the aryl halide, are occurring.[6] A systematic optimization of the reaction conditions is often necessary to achieve high yields.
Q4: Are there any common side reactions to be aware of?
A4: A common side reaction in Buchwald-Hartwig aminations is the hydrodehalogenation of the aryl halide starting material, where the halogen atom is replaced by a hydrogen atom.[6] This can be minimized by careful selection of the ligand and reaction conditions. Another potential issue is the formation of diarylated or polyarylated amine byproducts, although this is less common with a secondary amine like azepane. Catalyst deactivation can also lead to incomplete conversion and the presence of starting materials in the final product mixture.
Troubleshooting Guide
Symptom
Possible Cause
Troubleshooting Steps
Low or No Product Formation
1. Inactive Catalyst: The Pd(0) active species is not being generated or is being deactivated. 2. Inappropriate Ligand: The chosen phosphine ligand is not suitable for the specific substrates. 3. Incorrect Base: The base may be too weak or not soluble enough in the reaction medium. 4. Low Reaction Temperature: The temperature may not be high enough to drive the reaction to completion.
1. Use a fresh, high-purity palladium pre-catalyst. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) species.[4] 2. Screen a variety of bulky, electron-rich phosphine ligands. Biarylphosphine ligands are often a good starting point.[4] 3. If using a weaker base like Cs₂CO₃, consider switching to a stronger base such as NaOtBu or LiHMDS. Ensure the base is anhydrous.[4] 4. Gradually increase the reaction temperature in increments of 10-20 °C. Typical temperatures for Buchwald-Hartwig aminations are between 80-120 °C.[4]
Significant Side Product Formation (e.g., Hydrodehalogenation)
1. Catalyst Deactivation Pathway: The catalytic cycle is favoring a side reaction pathway. 2. Presence of Water: Traces of water can lead to catalyst deactivation and promote side reactions.
1. Try a different phosphine ligand. Some ligands are better at promoting the desired reductive elimination step over side reactions.[6] A lower reaction temperature may also help. 2. Ensure all reagents, solvents, and glassware are strictly anhydrous. Use freshly distilled solvents and dry the base before use.
Incomplete Reaction (Starting Material Remains)
1. Insufficient Catalyst Loading: The amount of catalyst may not be enough for complete conversion. 2. Product Inhibition: The product, 2-(Azepan-1-yl)aniline, may be coordinating to the palladium center and inhibiting the catalyst.
1. Increase the catalyst and ligand loading (e.g., from 1-2 mol% to 3-5 mol%). 2. Try a different solvent to improve the solubility of all components and minimize product inhibition. Diluting the reaction may also be beneficial.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of 2-(Azepan-1-yl)aniline via Buchwald-Hartwig amination. This protocol is based on procedures for similar molecules and may require optimization for this specific transformation.[5][8]
Technical Support Center: Synthesis of 2-(Azepan-1-yl)aniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of "2-(Azepan-1-yl)aniline" synthesis. The content is structured to ad...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of "2-(Azepan-1-yl)aniline" synthesis. The content is structured to address common challenges through troubleshooting guides and frequently asked questions.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of 2-(Azepan-1-yl)aniline, primarily via the Buchwald-Hartwig amination of 2-haloanilines (e.g., 2-bromoaniline or 2-chloroaniline) with azepane.
Question 1: My reaction shows low or no conversion of the starting materials. What are the likely causes and how can I improve the yield?
Answer:
Low conversion is a common issue in palladium-catalyzed aminations. Several factors could be responsible. A systematic approach to troubleshooting is recommended.
Catalyst System Inactivity: The palladium catalyst and its associated ligand are crucial for the reaction's success.
Troubleshooting:
Catalyst/Ligand Choice: For the coupling of an aniline with a cyclic amine like azepane, bulky, electron-rich phosphine ligands are generally preferred. Consider screening ligands such as XPhos, RuPhos, or BrettPhos.[1] Using pre-formed palladium precatalysts (e.g., XPhos Pd G3) can offer more consistent results than generating the catalyst in situ.[1]
Inert Atmosphere: The Pd(0) active species is sensitive to oxygen. Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen).[2] All solvents and reagents should be thoroughly degassed.
Reagent Purity: Impurities in the 2-haloaniline or azepane can poison the catalyst. Ensure the purity of your starting materials. Azepane, if not from a fresh bottle, may need to be distilled.
Suboptimal Reaction Conditions:
Troubleshooting:
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used and often effective.[3] However, if your substrate has base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be tested, though they may require higher temperatures.[2]
Solvent: Anhydrous, non-polar aprotic solvents are standard. Toluene and dioxane are common choices.[2] Ensure your solvent is completely dry, as water can lead to side reactions and catalyst deactivation.
Temperature: These reactions typically require heating, often in the range of 80-110 °C.[4] If the reaction is sluggish, a modest increase in temperature may improve the rate. However, excessively high temperatures can lead to catalyst decomposition.[2]
Question 2: I am observing significant side products in my reaction mixture. What are they and how can I minimize their formation?
Answer:
The formation of side products can significantly reduce the yield of the desired 2-(Azepan-1-yl)aniline. The most common side products are:
Hydrodehalogenation of the Aryl Halide: This is the replacement of the halogen on the aniline ring with a hydrogen atom, resulting in the formation of aniline.
Mitigation: This side reaction can be promoted by the presence of water or if the catalytic cycle is inefficient.[5]
Ensure strictly anhydrous conditions.
Optimizing the ligand can suppress this pathway. A bulkier ligand can favor the desired reductive elimination over competing pathways.[6]
Homocoupling of the Aryl Halide: This results in the formation of a biphenyl species.
Mitigation: This is often a sign of a slow catalytic cycle. Optimizing the catalyst and ligand system can often reduce homocoupling.
Double Arylation of the Amine: While less common with a secondary amine like azepane, it's a possibility to consider.
Mitigation: Using a slight excess of the amine can help to minimize this side reaction.
Question 3: I am struggling with the purification of 2-(Azepan-1-yl)aniline. What is the recommended procedure?
Answer:
Purification of the crude product is typically achieved by flash column chromatography on silica gel.
Work-up Procedure: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. The filtrate should then be washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated under reduced pressure.
Column Chromatography:
Stationary Phase: Silica gel is the standard choice.
Mobile Phase: A gradient elution is typically most effective. Start with a non-polar solvent system, such as hexane/ethyl acetate (e.g., 98:2), and gradually increase the polarity by increasing the proportion of ethyl acetate. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis of the crude mixture beforehand. For basic amines, adding a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase can help to prevent tailing and improve the separation.
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-(Azepan-1-yl)aniline.
Frequently Asked Questions (FAQs)
Q1: What is the preferred starting material: 2-bromoaniline or 2-chloroaniline?
A1: Generally, aryl bromides are more reactive than aryl chlorides in Buchwald-Hartwig amination. Therefore, 2-bromoaniline is often the preferred starting material as it typically requires milder reaction conditions and may give higher yields. However, with the development of modern catalyst systems, the coupling of aryl chlorides has become much more efficient. If 2-chloroaniline is significantly more accessible or cost-effective, it can be a viable option with the appropriate choice of a highly active catalyst system (e.g., using a bulky, electron-rich ligand like BrettPhos).
Q2: Do I need to protect the -NH₂ group of the 2-haloaniline?
A2: No, it is not necessary to protect the primary amine group on the 2-haloaniline. The Buchwald-Hartwig reaction is selective for the arylation of the more nucleophilic secondary amine (azepane) over the less nucleophilic aniline.
Q3: Can this reaction be performed without a glovebox?
A3: While it is highly recommended to handle the palladium catalyst and ligands in an inert atmosphere, such as a glovebox, the reaction can be set up using standard Schlenk techniques. This involves using flame-dried glassware and performing all additions under a positive pressure of an inert gas.
Data Presentation
Table 1: Comparison of Ligands for the Buchwald-Hartwig Amination of Aryl Halides with Amines
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 equivalents), XPhos (0.04 equivalents), and NaOtBu (1.4 equivalents) under an inert atmosphere.
Addition of Reactants: Evacuate and backfill the flask with inert gas three times. Add anhydrous, degassed toluene via syringe. To this mixture, add 2-bromoaniline (1.0 equivalent) followed by azepane (1.2 equivalents).
Reaction: Seal the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring.
Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and then with brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting with 2% ethyl acetate and gradually increasing to 10%).
Troubleshooting guide for the Buchwald-Hartwig amination of 2-bromoaniline with azepane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Buchwald-Hartwig amination of 2-bromoaniline with azepane. Tailored for researchers, scientists, and professio...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Buchwald-Hartwig amination of 2-bromoaniline with azepane. Tailored for researchers, scientists, and professionals in drug development, this resource aims to address specific experimental challenges to enhance reaction success.
Frequently Asked Questions (FAQs)
Q1: I am observing low to no conversion in the amination of 2-bromoaniline with azepane. What are the likely causes?
A1: Low conversion in this specific Buchwald-Hartwig amination can stem from several factors, primarily related to the nature of the substrates and the catalytic system. 2-Bromoaniline is an electron-rich aryl halide with a coordinating amino group, which can present unique challenges.
Suboptimal Catalyst System: The choice of palladium precursor and ligand is critical. For electron-rich anilines, bulky, electron-rich phosphine ligands are often necessary to facilitate the reductive elimination step and prevent catalyst deactivation.[1][2]
Catalyst Inhibition: The amino group on 2-bromoaniline can coordinate to the palladium center, potentially inhibiting catalytic activity.
Base Strength and Solubility: The base must be strong enough to deprotonate the amine-palladium complex but not so strong as to cause degradation of the starting materials or product. Its solubility in the reaction solvent is also crucial.
Reaction Conditions: Inadequate temperature or reaction time can lead to incomplete conversion. These reactions often require elevated temperatures (typically 80-110 °C) to proceed efficiently.[3]
Q2: What are the recommended starting conditions for the Buchwald-Hartwig amination of 2-bromoaniline with azepane?
A2: For a successful reaction, it is crucial to start with a well-tested set of conditions. The following protocol provides a robust starting point, which can be optimized as needed.
Parameter
Recommendation
Rationale
Palladium Precursor
Pd₂(dba)₃ or Pd(OAc)₂
Readily available and effective Pd(0) or Pd(II) sources.[4]
Ligand
XPhos, RuPhos, or BrettPhos
Bulky, electron-rich biaryl phosphine ligands are known to be effective for challenging substrates.[5]
Base
NaOtBu or LHMDS
Strong, non-nucleophilic bases that are effective in deprotonating the amine.
Solvent
Toluene or 1,4-Dioxane
Aprotic solvents that are commonly used and effective for this reaction.[6]
Temperature
80-110 °C
Sufficient to overcome the activation energy for most Buchwald-Hartwig couplings.
Atmosphere
Inert (Argon or Nitrogen)
Essential to prevent oxidation and deactivation of the palladium catalyst.
Q3: I am observing significant side product formation, particularly hydrodehalogenation of 2-bromoaniline. How can I minimize this?
A3: Hydrodehalogenation, the replacement of the bromine atom with hydrogen, is a common side reaction in Buchwald-Hartwig aminations.[7][8] It can be minimized by:
Ligand Selection: Employing bulky, electron-rich ligands can sterically hinder the palladium-hydride species responsible for dehalogenation and favor the desired C-N bond formation.
Base Selection: Using a weaker base such as K₃PO₄ or Cs₂CO₃ can sometimes reduce the rate of hydrodehalogenation.[7]
Lowering Reaction Temperature: If the desired reaction proceeds at a reasonable rate at a lower temperature, reducing the heat can often disfavor the dehalogenation pathway.[7]
Minimizing Water Content: Ensure all reagents and solvents are scrupulously dry, as water can be a proton source for hydrodehalogenation.
Q4: My reaction starts but then stalls before completion. What could be the issue?
A4: Reaction stalling is often indicative of catalyst decomposition or inhibition.
Catalyst Decomposition: The palladium catalyst can be unstable at high temperatures for extended periods, leading to the formation of inactive palladium black.[3] If you observe a black precipitate, catalyst decomposition is likely. Consider using a more stable precatalyst or lowering the reaction temperature.
Product Inhibition: The product, an N-aryl azepane derivative, could potentially coordinate to the palladium center and inhibit further catalytic turnover. Diluting the reaction mixture or choosing a solvent in which the product is more soluble might help.
1. Use a fresh palladium source and ensure an inert atmosphere. 2. Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos). 3. Switch to a stronger base like NaOtBu or LHMDS. Ensure the base is anhydrous. 4. Gradually increase the reaction temperature in 10 °C increments.
Significant Side Product Formation (Hydrodehalogenation)
1. Catalyst deactivation pathway. 2. Presence of water.
1. Try a different, bulkier ligand. Consider a weaker base like K₃PO₄. 2. Ensure all reagents and solvents are strictly anhydrous.
Reaction Stalls Before Completion
1. Catalyst decomposition. 2. Product inhibition.
1. Lower the reaction temperature and increase the reaction time. Monitor for the formation of palladium black. 2. Try a different solvent to improve product solubility.
Formation of Palladium Black
Thermal decomposition of the catalyst.
Lower the reaction temperature to 80-90 °C and extend the reaction time.
Experimental Protocol
Below is a general methodology for the Buchwald-Hartwig amination of 2-bromoaniline with azepane. This should be considered a starting point and may require optimization for specific experimental setups.
Materials:
2-Bromoaniline
Azepane
Palladium precatalyst (e.g., Pd₂(dba)₃)
Phosphine ligand (e.g., XPhos)
Base (e.g., NaOtBu)
Anhydrous toluene
Inert gas (Argon or Nitrogen)
Standard Schlenk line or glovebox equipment
Procedure:
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (1-2 mol%), phosphine ligand (2-4 mol%), and base (1.2-1.5 equivalents) to a dry Schlenk flask equipped with a magnetic stir bar.
Reagent Addition: Add 2-bromoaniline (1.0 equivalent) and azepane (1.1-1.2 equivalents) to the flask.
Solvent Addition: Add anhydrous, degassed toluene to achieve a concentration of 0.1-0.5 M with respect to the 2-bromoaniline.
Reaction: Seal the flask and heat the mixture to 80-110 °C with vigorous stirring.
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Visualizing the Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Technical Support Center: Purification of 2-(Azepan-1-yl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of crude...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of crude "2-(Azepan-1-yl)aniline".
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in my crude "2-(Azepan-1-yl)aniline" sample?
A1: Given that a common synthetic route to "2-(Azepan-1-yl)aniline" is the Buchwald-Hartwig amination, the most likely impurities include:
Unreacted Starting Materials: 2-haloaniline (e.g., 2-bromoaniline or 2-chloroaniline) and azepane.
Catalyst Residues: Palladium precatalysts (e.g., from Pd₂(dba)₃) and phosphine ligands (e.g., RuPhos, XPhos).
Side Products: Dehalogenated starting material (aniline), and potentially products from multiple arylations if a dihaloaniline was used as a starting material.
Q2: My crude product is a dark-colored oil or solid. What is the cause of the coloration?
A2: The dark coloration is often due to residual palladium catalyst, which can decompose to form palladium black. Additionally, oxidation of the aniline functional group can lead to colored impurities.
Q3: What are the recommended initial steps for purifying crude "2-(Azepan-1-yl)aniline"?
A3: A typical initial workup involves an aqueous wash to remove inorganic salts and water-soluble impurities. If the crude product is soluble in a water-immiscible organic solvent like ethyl acetate or dichloromethane, you can perform washes with dilute aqueous acid (to remove excess azepane), followed by a wash with brine, and then drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
Troubleshooting Guides
Column Chromatography
Q4: I am having difficulty separating my product from a non-polar impurity by column chromatography. What conditions should I try?
A4: For separating "2-(Azepan-1-yl)aniline" from less polar impurities, such as dehalogenated starting materials or phosphine ligands, normal-phase column chromatography on silica gel is recommended. Start with a non-polar eluent system and gradually increase the polarity.
Table 1: Suggested Solvent Systems for Normal-Phase Column Chromatography
Stationary Phase
Eluent System (Gradient)
Target Impurities Removed
Silica Gel
Hexane/Ethyl Acetate (e.g., from 100:0 to 80:20)
Non-polar byproducts, unreacted 2-haloaniline.
Silica Gel
Dichloromethane/Methanol (e.g., from 100:0 to 98:2)
More polar impurities, baseline separation of product.
Alumina (basic)
Hexane/Ethyl Acetate
Can be useful if the compound is sensitive to acidic silica gel.
To mitigate peak tailing, which is common for amines on silica gel, a small amount of triethylamine (e.g., 0.1-1%) can be added to the eluent system.[1]
Q5: My product is streaking badly on the silica gel column. How can I improve the separation?
A5: Streaking of amines on silica gel is often due to strong interactions with acidic silanol groups.[1] To address this:
Add a basic modifier: Incorporate a small amount of a volatile base like triethylamine or ammonia into your mobile phase (e.g., 0.1-1%).[1]
Use a different stationary phase: Consider using basic alumina or an amine-functionalized silica gel column.
Pre-treat the silica: You can neutralize the silica gel by preparing a slurry with your mobile phase containing the basic modifier before packing the column.
Recrystallization
Q6: I am trying to recrystallize my crude "2-(Azepan-1-yl)aniline", but I am unsure which solvent to use.
A6: The ideal recrystallization solvent is one in which your product is highly soluble at elevated temperatures but poorly soluble at room temperature or below. For aniline derivatives, alcohols and hydrocarbon solvents are often effective.[2]
Table 2: Suggested Solvents for Recrystallization Screening
Solvent Class
Examples
Comments
Alcohols
Ethanol, Isopropanol
Good for moderately polar compounds.
Hydrocarbons
Toluene, Heptane, Cyclohexane
Effective for less polar compounds; often used as an anti-solvent.
Ethers
Diethyl ether, Methyl tert-butyl ether
Can be effective, but their low boiling points can be a challenge.
Mixed Solvent Systems
Ethanol/Water, Toluene/Heptane
Useful for fine-tuning solubility to maximize recovery.
Q7: My compound is "oiling out" instead of crystallizing upon cooling. What should I do?
A7: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. To promote crystallization:
Cool the solution more slowly: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath.
Add a seed crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to initiate crystallization.
Scratch the inner surface of the flask: Use a glass rod to gently scratch the flask at the liquid-air interface to create nucleation sites.
Use a more dilute solution: Re-heat the mixture to dissolve the oil, add more of the hot solvent, and then allow it to cool slowly.
Experimental Protocols
Protocol 1: Column Chromatography Purification of "2-(Azepan-1-yl)aniline"
Preparation of the Column:
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane/Ethyl Acetate with 0.1% Triethylamine).
Wet-pack the column with the slurry, ensuring no air bubbles are trapped.
Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.
Sample Loading:
Dissolve the crude "2-(Azepan-1-yl)aniline" in a minimal amount of the mobile phase or a suitable solvent like dichloromethane.
Carefully load the sample onto the top of the silica gel bed.
Elution:
Begin eluting with the initial mobile phase, collecting fractions.
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the product.
Monitoring and Collection:
Monitor the fractions by Thin Layer Chromatography (TLC).
Combine the fractions containing the pure product.
Solvent Removal:
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified "2-(Azepan-1-yl)aniline".
Protocol 2: Recrystallization of "2-(Azepan-1-yl)aniline"
Solvent Selection:
In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Identify a suitable solvent or solvent pair.
Dissolution:
Place the crude product in an Erlenmeyer flask with a stir bar.
Add a minimal amount of the chosen hot solvent to completely dissolve the solid.
Decolorization (Optional):
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
Hot Filtration (Optional):
If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.
Crystallization:
Allow the hot, clear filtrate to cool slowly to room temperature.
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
Isolation and Drying:
Collect the crystals by vacuum filtration using a Büchner funnel.
Wash the crystals with a small amount of the cold recrystallization solvent.
Dry the crystals in a vacuum oven or desiccator.
Visualizations
Caption: General workflow for the purification of 2-(Azepan-1-yl)aniline.
Caption: Decision tree for addressing common purification challenges.
Technical Support Center: Preventing Racemization in Chiral Azepane Synthesis
For Researchers, Scientists, and Drug Development Professionals This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you prevent racemization during the synthesis of chiral azepane der...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you prevent racemization during the synthesis of chiral azepane derivatives. Below, you will find structured data, detailed experimental protocols, and workflow diagrams to address common issues encountered in the laboratory.
Q1: What are the primary causes of racemization in chiral azepane synthesis?
A1: Racemization during the synthesis of chiral azepanes often occurs through the formation of a planar, achiral intermediate, such as an enolate or an imine, after the deprotonation of a stereogenic center. Reprotonation can then happen from either face, leading to a mixture of enantiomers.[1] Key contributing factors include:
Elevated Temperatures: Higher temperatures can provide the energy needed to overcome the activation barrier for deprotonation or the pyramidal inversion of nitrogen in some intermediates.[1]
Strong Bases: The use of strong bases can easily remove a proton from a chiral carbon, particularly if it is in an acidic position (e.g., alpha to a carbonyl group).[1]
Prolonged Reaction Times: Longer exposure to conditions that can cause racemization increases the probability of reducing the enantiomeric excess.[1]
Inappropriate N-Protecting Group: The choice of a nitrogen protecting group can affect the acidity of adjacent protons and the stability of the chiral center.[1]
Reaction Mechanism: Certain reaction pathways, especially those involving carbocation or planar carbanion intermediates, are more susceptible to racemization.[1]
Q2: My reaction shows a significant loss of enantiomeric excess (ee). How can I troubleshoot this?
A2: A significant loss of enantiomeric excess (ee) requires a systematic approach to identify the source of racemization. Refer to the troubleshooting workflow below and consider the following steps:
Analyze Reaction Conditions:
Temperature: Lower the reaction temperature. For instance, start the reaction at 0 °C and let it slowly warm to room temperature.[2]
Base: If a strong base is being used, switch to a milder or more sterically hindered base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).[2]
Solvent: The polarity of the solvent can influence racemization rates; consider screening different solvents.[2]
Evaluate Reagents:
Protecting Groups: An electron-withdrawing protecting group on the nitrogen can increase the acidity of the α-proton. Consider a bulkier protecting group to sterically hinder base approach.[1]
Coupling Reagents (if applicable): For amide bond formation steps, reagents like DCC or DIC used without additives can lead to significant racemization.[3] Switch to a reagent known for low racemization, such as HATU or HBTU, and always use an additive like HOBt or Oxyma.[2][4]
Monitor Reaction Time: Keep the reaction time to a minimum. Monitor the reaction's progress closely using TLC or LC-MS and work it up as soon as the starting material is consumed.[1]
Review Purification Method: Ensure that the purification technique (e.g., chromatography, crystallization) is not causing racemization. Acidic or basic conditions during workup or on silica gel can sometimes be a cause. Consider using a neutral purification method or deactivating the silica gel with a base like triethylamine.
Q3: How do I choose an appropriate N-protecting group to minimize racemization?
A3: The choice of a protecting group is critical. Urethane-based protecting groups like Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), and Fmoc (9-fluorenylmethyloxycarbonyl) are designed to resist racemization when the carboxyl group is activated. In contrast, acyl protecting groups can increase the likelihood of racemization.[4] For α-amino compounds, bulky groups such as the 9-(9-phenylfluorenyl) (Pf) group have proven effective in preventing racemization.[1]
Q4: What is the best way to determine the enantiomeric excess (ee) of my final product?
A4: The most reliable and common method for determining enantiomeric excess is chiral chromatography, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC).[4] These methods utilize a chiral stationary phase to separate the enantiomers, and the ee is calculated from the ratio of their peak areas.[4] Other techniques include NMR spectroscopy with chiral shift reagents and polarimetry.[4]
Data Presentation: Impact of Reaction Conditions
The following tables summarize the effects of different reaction parameters on the enantiomeric excess (ee) of a chiral product.
Table 1: Effect of Base and Temperature on Enantiomeric Excess
Entry
Base
Temperature (°C)
Solvent
Time (h)
Yield (%)
Enantiomeric Excess (ee, %)
1
Sodium Ethoxide
50
Ethanol
12
85
65
2
Sodium Ethoxide
25
Ethanol
12
82
80
3
Triethylamine (TEA)
25
DCM
8
90
92
4
DIPEA
25
DCM
8
91
95
5
DIPEA
0 to 25
DCM
6
88
>98
Data is hypothetical and for illustrative purposes.
Table 2: Comparison of Coupling Reagents and Additives
Coupling Reagent
Additive
Base
Yield (%)
Enantiomeric Excess (ee, %)
DCC
None
TEA
95
70
DCC
HOBt
TEA
92
95
HBTU
HOBt
DIPEA
94
97
HATU
None
DIPEA
96
>99
COMU
None
NMM
95
>99
Source: Adapted from literature data on peptide coupling, relevant to amide bond formation in azepane synthesis.[4]
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Amide Coupling to Minimize Racemization
This protocol uses a modern coupling reagent (HATU) and a hindered base (DIPEA) at low temperatures to preserve stereochemical integrity.
Materials:
Chiral carboxylic acid (e.g., an N-protected amino acid precursor)
Amine component (e.g., an amino-azepane precursor)
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the chiral carboxylic acid (1.0 eq.) and HATU (1.05 eq.) in anhydrous DMF.
Cooling: Cool the solution to 0 °C in an ice-water bath.
Addition of Base: Add DIPEA (2.0 eq.) to the mixture and stir for 5 minutes.
Coupling: Add the amine component (1.1 eq.), dissolved in a minimal amount of anhydrous DMF or DCM, dropwise to the reaction mixture at 0 °C.
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then let it warm slowly to room temperature. Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
This is a general guideline. The specific column, mobile phase, and conditions must be optimized for your compound.
Procedure:
Sample Preparation: Prepare a stock solution of your purified compound in the mobile phase (or a compatible solvent) at a concentration of approximately 1 mg/mL. Prepare a sample of the racemic mixture for comparison to identify the peaks for both enantiomers.
HPLC Conditions:
Chiral Column: Select an appropriate chiral stationary phase (e.g., cellulose- or amylose-based).
Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol. The ratio will need to be optimized to achieve baseline separation.
Flow Rate: 0.5 - 1.0 mL/min.
Detector: UV detector set to a wavelength where the compound has strong absorbance.
Analysis:
Inject the racemic sample to determine the retention times of the R and S enantiomers.
Inject the chiral sample.
Integrate the peak areas for each enantiomer.
Calculate the enantiomeric excess using the formula:
ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
Visualizations: Workflows and Mechanisms
Troubleshooting Workflow for Racemization
Caption: A systematic workflow for troubleshooting and resolving issues of low enantiomeric excess.
Mechanism of Base-Catalyzed Racemization
Caption: Base-catalyzed abstraction of an alpha-proton leads to a planar, achiral enolate intermediate.
Catalyst selection and optimization for N-arylation of azepane
Welcome to the technical support center for the N-arylation of azepane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, reaction optimi...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the N-arylation of azepane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, reaction optimization, and troubleshooting for this crucial transformation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the N-arylation of azepane?
A1: The most common and versatile method for the N-arylation of azepane is the Palladium-catalyzed Buchwald-Hartwig amination.[1][2] This reaction offers high functional group tolerance and broad substrate scope. An alternative, though often requiring harsher conditions, is the copper-catalyzed Ullmann condensation.[3][4]
Q2: Which factors are most critical for a successful N-arylation of azepane?
A2: Several factors are critical for a successful reaction:
Catalyst System: The choice of palladium precatalyst and ligand is paramount.[1]
Base: The base is crucial for the deprotonation of the amine.[5]
Solvent: The solvent must be anhydrous and deoxygenated to prevent side reactions.[5]
Reaction Temperature: Temperature control is essential for preventing product degradation and side reactions.[6]
Q3: What are the common side reactions observed during the N-arylation of azepane?
A3: Common side reactions include:
Hydrodehalogenation: The aryl halide is converted to the corresponding arene.[5]
β-Hydride Elimination: This can be a competing pathway, especially with certain amines.[1]
Product Degradation: The N-arylated product may be sensitive to the strong base and high temperatures used in the reaction.[5]
Troubleshooting Guide
Problem
Potential Cause
Suggested Solution
Low to No Product Yield
Inactive catalyst
Ensure the use of a high-quality palladium precatalyst and an appropriate ligand. Consider screening different ligand classes (e.g., biarylphosphines).[5]
Incorrect base
The pKa of the base is critical. Strong, non-nucleophilic bases like NaOtBu or LHMDS are often effective.[7]
Poor solvent quality
Use strictly anhydrous and degassed solvents to prevent catalyst deactivation and hydrodehalogenation.[5]
Low reaction temperature
The reaction may require elevated temperatures (80-110 °C) to proceed at a reasonable rate.[7]
Formation of Side Products (e.g., hydrodehalogenation)
Presence of water or oxygen
Rigorously dry all reagents, solvents, and glassware. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[5]
Suboptimal base
A bulky base like K-OtBu can sometimes suppress side reactions.[5]
Product Degradation
Harsh reaction conditions
Screen for milder bases (e.g., K₃PO₄) and lower the reaction temperature. Monitor the reaction progress closely to avoid prolonged heating.[5]
Catalyst and Condition Optimization
The selection of the appropriate catalyst, ligand, base, and solvent is crucial for achieving high yields and purity in the N-arylation of azepane. The following tables summarize common starting points for optimization.
Table 1: Recommended Catalyst Systems for N-Arylation of Azepane
Catalyst/Precatalyst
Ligand
Aryl Halide Compatibility
Key Advantages
Pd₂(dba)₃
XPhos, RuPhos, BrettPhos
Ar-Cl, Ar-Br, Ar-I
High activity for challenging couplings, including with hindered amines.[5]
Pd(OAc)₂
Biarylphosphine Ligands
Ar-Br, Ar-I
Cost-effective palladium source, but may require in situ reduction.
G3/G4 Palladacycles
Built-in Ligand
Ar-Cl, Ar-Br, Ar-I
Air- and moisture-stable precatalysts that ensure efficient generation of the active Pd(0) species.[5]
CuI
1,10-Phenanthroline
Ar-I
Used in Ullmann condensations, often requiring higher temperatures.[8]
Table 2: Common Bases and Solvents for N-Arylation of Azepane
Base
pKa (Conjugate Acid)
Common Solvents
Notes
NaOtBu
~19
Toluene, Dioxane, THF
Strong, non-nucleophilic base, widely used in Buchwald-Hartwig aminations.
LHMDS
~26
Toluene, THF
Very strong base, useful for less nucleophilic amines.
K₃PO₄
~12.3
Toluene, Dioxane
Milder base, can be beneficial when the product is sensitive to stronger bases.[5]
Cs₂CO₃
~10.3
DMF, Dioxane
Often used in both Palladium and Copper-catalyzed reactions.
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation of Azepane
Reagent Preparation: In a nitrogen-filled glovebox, add the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.5 equiv) to a dry reaction vial equipped with a stir bar.
Addition of Reactants: Add azepane (1.2 equiv) and the aryl halide (1.0 equiv).
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, to achieve a 0.1 M concentration with respect to the aryl halide).
Reaction: Seal the vial and place it in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C). Stir for the required reaction time (monitor by TLC or LC-MS).
Work-up: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualized Workflows
Caption: General experimental workflow for the N-arylation of azepane.
Caption: Troubleshooting workflow for low-yielding N-arylation reactions.
"2-(Azepan-1-yl)aniline" stability issues and degradation pathways
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and degradation of 2-(Azepan-1-yl)aniline. The information provided is based on general chemical princi...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and degradation of 2-(Azepan-1-yl)aniline. The information provided is based on general chemical principles for aromatic amines and saturated heterocycles, as specific stability data for this compound is not extensively available in published literature.
Frequently Asked Questions (FAQs)
Q1: My sample of 2-(Azepan-1-yl)aniline has changed color from a pale yellow to a dark brown upon storage. What could be the cause?
A1: Color change in aniline derivatives is a common indicator of degradation, primarily due to oxidation. Exposure to air (oxygen) and light can initiate oxidative processes, leading to the formation of highly colored polymeric impurities. The aniline moiety is particularly susceptible to oxidation, which can be exacerbated by the presence of trace metal impurities. To minimize this, it is crucial to store the compound under an inert atmosphere (e.g., argon or nitrogen) and protected from light.
Q2: I am observing a new, significant impurity peak in the HPLC analysis of my aged 2-(Azepan-1-yl)aniline sample. What could this impurity be?
A2: Without reference standards, it is difficult to definitively identify the impurity. However, based on the structure of 2-(Azepan-1-yl)aniline, potential degradation products could arise from:
Oxidation: The primary amino group on the aniline ring can be oxidized to form nitroso, nitro, or even polymeric species. The tertiary amine of the azepane ring could also be oxidized to an N-oxide.
Photodegradation: Exposure to UV light can induce the formation of radical species, leading to a complex mixture of degradation products.
Hydrolysis: While less common for this structure, if the compound is stored in a non-anhydrous solvent or exposed to high humidity, hydrolysis of any potential precursor impurities might occur.
A forced degradation study (see Experimental Protocols) can help to systematically investigate the formation of degradants under various stress conditions and aid in their identification.
Q3: My assay results for 2-(Azepan-1-yl)aniline are inconsistent. Could stability be a factor?
A3: Yes, inconsistent assay results can be a direct consequence of sample instability. If the compound is degrading in the solid state or in solution during sample preparation and analysis, the measured concentration will vary. To improve assay consistency, consider the following:
Use fresh samples: Whenever possible, use a freshly opened container of the compound.
Solution stability: Prepare solutions fresh for each analysis. If solutions need to be stored, even for a short period, keep them protected from light and at a low temperature. It is advisable to perform a solution stability study to determine how long the analyte is stable in your chosen solvent.
Inert atmosphere: When preparing stock solutions, consider using degassed solvents and purging the headspace of the vial with an inert gas.
Troubleshooting Guide
Issue
Potential Cause
Recommended Action
Sample Discoloration (Solid)
Oxidation due to air/light exposure.
Store the compound in an amber, airtight vial under an inert atmosphere (N₂ or Ar) at the recommended storage temperature.
Appearance of New HPLC Peaks
Chemical degradation.
Conduct a forced degradation study to identify potential degradants. Store the compound under recommended conditions.
Decreasing Purity Over Time
Inherent instability of the compound.
Re-test the material periodically to monitor its purity. Establish a re-test date based on stability studies.
Inconsistent Potency/Assay Values
Degradation in solution during sample handling and analysis.
Prepare solutions immediately before use. Use degassed solvents and protect solutions from light. Perform a solution stability study.
Hypothetical Stability Data Summary
The following table presents hypothetical stability data for 2-(Azepan-1-yl)aniline under forced degradation conditions to illustrate how such data would be presented. Note: This is example data and not based on experimental results.
Condition
Duration
Assay (% Initial)
Total Impurities (% Area)
Major Degradant (% Area)
80°C (Solid State)
14 days
98.5
1.5
0.8
40°C / 75% RH (Solid State)
14 days
97.2
2.8
1.2
High-Intensity Light (Solid)
7 days
95.0
5.0
2.5
0.1 N HCl (Solution, 60°C)
24 hours
99.1
0.9
0.4
0.1 N NaOH (Solution, 60°C)
24 hours
98.8
1.2
0.6
3% H₂O₂ (Solution, RT)
24 hours
85.3
14.7
9.8
Experimental Protocols
Protocol: Forced Degradation Study of 2-(Azepan-1-yl)aniline
Objective: To investigate the degradation of 2-(Azepan-1-yl)aniline under various stress conditions (thermal, photolytic, hydrolytic, and oxidative) to identify potential degradation pathways and develop a stability-indicating analytical method.
Methodology:
Sample Preparation:
Prepare a stock solution of 2-(Azepan-1-yl)aniline in a suitable solvent (e.g., acetonitrile/water) at a concentration of 1 mg/mL.
For solid-state studies, weigh approximately 10 mg of the compound into clear and amber glass vials.
Stress Conditions:
Thermal Stress (Solid): Place the vials (clear and amber) in a calibrated oven at 80°C for 14 days.
Thermal/Humidity Stress (Solid): Place open vials in a stability chamber at 40°C and 75% relative humidity for 14 days.
Photolytic Stress (Solid): Expose the solid in a photostability chamber according to ICH Q1B guidelines.
Acid Hydrolysis (Solution): Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours. Neutralize before analysis.
Base Hydrolysis (Solution): Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at 60°C for 24 hours. Neutralize before analysis.
Oxidative Degradation (Solution): Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
Analysis:
At specified time points, withdraw samples.
For solid samples, dissolve in the analytical solvent to the target concentration.
Analyze all samples by a suitable stability-indicating HPLC-UV method. A mass spectrometer (LC-MS) can be used for the identification of degradation products.
A control sample (unstressed) should be analyzed concurrently.
Data Evaluation:
Calculate the percentage degradation of 2-(Azepan-1-yl)aniline.
Determine the percentage of each impurity formed relative to the total peak area.
Evaluate peak purity of the parent compound in stressed samples to ensure the analytical method is stability-indicating.
Visualizations
Caption: Potential degradation pathways for 2-(Azepan-1-yl)aniline.
Caption: Workflow for a forced degradation study.
Troubleshooting
Overcoming poor solubility of "2-(Azepan-1-yl)aniline" in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solub...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of "2-(Azepan-1-yl)aniline" in organic solvents during their experiments.
Troubleshooting Guide: Overcoming Poor Solubility
This guide provides a systematic approach to address solubility issues with "2-(Azepan-1-yl)aniline".
Problem: "2-(Azepan-1-yl)aniline" does not dissolve in the chosen organic solvent.
Initial Assessment Workflow
Caption: Troubleshooting workflow for addressing poor solubility of "2-(Azepan-1-yl)aniline".
Detailed Troubleshooting Steps:
1. Verify Compound Purity:
Question: Is the "2-(Azepan-1-yl)aniline" pure?
Action: Impurities can significantly impact solubility. Verify the purity of your compound using standard analytical techniques such as NMR, LC-MS, or melting point determination. If impurities are detected, purify the compound using an appropriate method like column chromatography or recrystallization.
2. Solvent Selection and Polarity Matching:
Question: Is the chosen solvent appropriate?
Action: "2-(Azepan-1-yl)aniline" is an aromatic amine. Aromatic compounds tend to dissolve in aromatic solvents due to favorable pi-stacking interactions.[1] Consider the principle of "like dissolves like".[1]
Recommendation: If you are using an aliphatic solvent, try switching to an aromatic solvent such as toluene or xylene. Polar aprotic solvents like DMF and DMSO are also good candidates for dissolving a wide range of organic compounds.[2]
3. Physical Dissolution Aids:
Question: Have you tried aiding the dissolution process physically?
Action: Gentle heating and sonication can help overcome the activation energy barrier for dissolution.
Protocol:
Add the "2-(Azepan-1-yl)aniline" to your chosen solvent in a suitable flask.
Gently warm the mixture in a water bath (e.g., to 40-50 °C). Caution: Ensure the solvent's boiling point is not exceeded and that the compound is stable at that temperature.
Place the flask in an ultrasonic bath and sonicate for 10-15 minute intervals.
Visually inspect for dissolution.
4. Concentration Adjustment:
Question: Is the concentration of "2-(Azepan-1-yl)aniline" too high?
Action: You may be exceeding the solubility limit of the compound in the chosen solvent.
Recommendation: Try preparing a more dilute solution. If a higher concentration is required for your experiment, you may need to explore other strategies.
5. Salt Formation to Enhance Solubility:
Question: Can the polarity of the compound be increased?
Action: As an amine, "2-(Azepan-1-yl)aniline" is basic and can be converted to a more polar salt by adding a small amount of acid.[3][4][5] The resulting salt will have significantly higher solubility in polar organic solvents.
Protocol:
Suspend "2-(Azepan-1-yl)aniline" in your chosen polar organic solvent (e.g., methanol, ethanol).
Slowly add a dilute solution of an acid (e.g., 1M HCl in methanol or acetic acid) dropwise while stirring.
Monitor the dissolution of the solid. Stop adding acid once the solution becomes clear.
Note: This method is only suitable if the protonated form of the compound does not interfere with your subsequent experimental steps.
Caption: Principle of salt formation to enhance the solubility of "2-(Azepan-1-yl)aniline".
6. Co-solvent Systems:
Question: Can a mixture of solvents improve solubility?
Action: Using a co-solvent system can modulate the polarity of the medium to better match that of the solute.
Recommendation: Start with a solvent in which "2-(Azepan-1-yl)aniline" has partial solubility and gradually add a co-solvent in which it is highly soluble (e.g., titrating a solution in toluene with a small amount of DMF or DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of "2-(Azepan-1-yl)aniline" in common organic solvents?
Qualitative Solubility Profile of "2-(Azepan-1-yl)aniline"
These solvents are effective at solvating a wide range of organic molecules.[2]
Ethers
THF, Diethyl Ether
Moderate to Low
Moderate polarity; solubility will depend on concentration.
Chlorinated
Dichloromethane, Chloroform
Moderate
Generally good solvents for many organic compounds.
Alcohols
Methanol, Ethanol, Isopropanol
Moderate to Low
The ability to hydrogen bond may offer some solubility.[4]
Aliphatic
Hexane, Heptane
Low
Mismatch in polarity between the non-polar solvent and the more polar aromatic amine.
Water
-
Very Low
The hydrophobic aromatic and azepane rings will limit aqueous solubility.[5]
Q2: I observed an oiling out or precipitation of my compound during the reaction workup. What should I do?
This is a common issue when changing the solvent system, for example, during an aqueous workup.[6]
If an oil forms: This suggests that the compound is not soluble in the current solvent mixture. Try adding more of the organic solvent in which your compound is soluble to extract it fully.
If a precipitate forms: This could be your product crashing out of solution. You can either collect the precipitate by filtration or redissolve it by adding a stronger organic solvent before proceeding with the extraction.
Q3: Can I use "2-(Azepan-1-yl)aniline" in an aqueous buffer for a biological assay?
Directly dissolving "2-(Azepan-1-yl)aniline" in aqueous buffers will likely be challenging due to its low water solubility. A common strategy is to first prepare a concentrated stock solution in an organic solvent like DMSO or DMF and then dilute this stock solution into the aqueous buffer.[2] Be mindful of the final concentration of the organic solvent in your assay, as it may affect the biological system.
Q4: Does the pH of the aqueous solution affect the solubility of "2-(Azepan-1-yl)aniline" during extraction?
Yes, significantly. As an amine, "2-(Azepan-1-yl)aniline" is basic.
In acidic aqueous solution (low pH): The amine will be protonated to form a salt, which is much more soluble in the aqueous layer.[3][4][5] This is a common technique to separate basic compounds from neutral or acidic ones.
In basic aqueous solution (high pH): The amine will remain in its neutral, less polar form and will preferentially partition into the organic layer.
Q5: Are there any specific safety precautions I should take when heating solvents to dissolve "2-(Azepan-1-yl)aniline"?
Always use a well-ventilated fume hood. When heating organic solvents, never heat a closed system. Use a water bath or a heating mantle with a temperature controller to avoid overheating and potential fire hazards. Always be aware of the flash point and boiling point of the solvent you are using.
Byproduct analysis in the synthesis of "2-(Azepan-1-yl)aniline"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Azepan-1-yl)aniline. The...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Azepan-1-yl)aniline. The content addresses specific issues that may be encountered during the synthesis, with a focus on byproduct analysis and reaction optimization.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems encountered during the synthesis of 2-(Azepan-1-yl)aniline, which is typically achieved via a Buchwald-Hartwig amination reaction.
Q1: Why is the yield of my 2-(Azepan-1-yl)aniline synthesis consistently low?
Potential Causes and Solutions:
Catalyst Poisoning or Deactivation: The palladium catalyst is sensitive to air and moisture. Additionally, impurities in the starting materials or solvent can inhibit its activity.[1]
Solution: Ensure all reagents and solvents are pure and thoroughly dried. The reaction should be set up under an inert atmosphere (e.g., argon or nitrogen).[2] If you observe the formation of palladium black, this is an indication of catalyst decomposition, which can be caused by excessively high temperatures.[1] Consider lowering the reaction temperature and extending the reaction time.
Suboptimal Ligand Choice: The phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the reaction. An inappropriate ligand can lead to poor catalytic activity.
Solution: For the coupling of anilines with cyclic secondary amines, sterically hindered biaryl phosphine ligands such as XPhos, RuPhos, or BrettPhos are often effective.[2] It may be necessary to screen a few different ligands to find the optimal one for this specific transformation.
Incorrect Base Selection: The choice and amount of base are critical. A base that is too weak may not efficiently deprotonate the amine-palladium complex, while a very strong base might be incompatible with other functional groups.[1]
Solution: Sodium tert-butoxide (NaOtBu) is a commonly used strong base that is often effective.[3] However, if your substrates are base-sensitive, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) could be tested, although this may require higher catalyst loadings or longer reaction times.[2]
Inadequate Reaction Temperature or Time: Buchwald-Hartwig aminations typically require heating to proceed at a reasonable rate.[1]
Solution: The optimal temperature is usually between 80-110 °C. Monitor the reaction progress using TLC, GC-MS, or LC-MS to determine the optimal reaction time.
Q2: My reaction is incomplete, and I still have a significant amount of starting material (2-bromoaniline) remaining. What should I do?
Potential Causes and Solutions:
Insufficient Catalyst Loading: While low catalyst loadings are desirable, they may not be sufficient for complete conversion, especially if there are minor impurities present that partially deactivate the catalyst.
Solution: Try increasing the palladium catalyst loading in small increments (e.g., from 1 mol% to 2-3 mol%).
Reagent Insolubility: If the starting materials or the base are not fully soluble in the reaction solvent, the reaction rate will be significantly reduced.[1]
Solution: Toluene and 1,4-dioxane are common solvents for this reaction.[1] If solubility is an issue, ensure vigorous stirring. A different solvent system could also be explored, but be mindful that the solvent can also influence catalyst activity.
Q3: I have identified a significant byproduct with a mass corresponding to aniline. What is the likely cause?
Potential Cause and Solution:
Hydrodehalogenation: This is a common side reaction in Buchwald-Hartwig aminations where the aryl halide is reduced, replacing the halogen with a hydrogen atom.[3] This results in the formation of aniline from 2-bromoaniline.
Solution: This side reaction can be minimized by the careful selection of the phosphine ligand.[4] Sterically hindered ligands often suppress hydrodehalogenation. Also, ensure that there are no sources of active hydrogen in the reaction mixture other than the amine.
Q4: My crude product shows multiple spots on TLC, and the NMR spectrum is complex. What are the likely byproducts?
Potential Byproducts and Identification:
Besides the hydrodehalogenation product (aniline), other potential byproducts include:
Starting Materials: Unreacted 2-bromoaniline and azepane.
Homocoupling of 2-bromoaniline: This can lead to the formation of 2,2'-diaminobiphenyl. This is less common but can occur, especially at higher temperatures or with certain catalyst systems.
Products of Side Reactions with Trace Nucleophiles: If there are trace amounts of water or alcohol in the reaction, you might observe the formation of 2-aminophenol or 2-alkoxyanilines, respectively, through C-O coupling.[3]
Refer to the "Byproduct Analysis Data" table below for more details on identifying these impurities.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Buchwald-Hartwig amination?
The reaction proceeds through a catalytic cycle involving a palladium(0) species. The main steps are:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide (2-bromoaniline).
Amine Coordination and Deprotonation: The amine (azepane) coordinates to the palladium(II) complex, and a base removes a proton from the amine nitrogen.
Reductive Elimination: The C-N bond is formed, releasing the desired product, 2-(azepan-1-yl)aniline, and regenerating the active palladium(0) catalyst.[2]
Q2: Which starting aryl halide is best for this synthesis: 2-bromoaniline, 2-chloroaniline, or 2-iodoaniline?
The general order of reactivity for aryl halides in Buchwald-Hartwig amination is Ar-I > Ar-Br > Ar-Cl.[5] 2-Iodoaniline would be the most reactive but is also typically more expensive. 2-Bromoaniline offers a good balance of reactivity and cost. 2-Chloroaniline is the least reactive and would likely require a more specialized and active catalyst system.
Q3: Can I use a different cyclic amine instead of azepane?
Yes, the Buchwald-Hartwig amination is generally applicable to a wide range of primary and secondary amines, including other cyclic amines like piperidine or pyrrolidine.[3] However, the optimal reaction conditions (ligand, base, solvent, temperature) may vary depending on the specific amine used.
Q4: How can I effectively remove the palladium catalyst from my final product?
After the reaction is complete, the crude product can be filtered through a plug of celite or silica gel to remove the majority of the palladium residues.[1] For higher purity, column chromatography is recommended. In some cases, treatment with activated carbon or a metal scavenger can also be effective.
Byproduct Analysis Data
The following table summarizes potential byproducts in the synthesis of 2-(Azepan-1-yl)aniline and their key analytical identifiers.
Byproduct Name
Molecular Formula
Molecular Weight ( g/mol )
Expected Analytical Features
Aniline
C₆H₇N
93.13
GC-MS: M+ at m/z 93. ¹H NMR: Characteristic aromatic signals for a monosubstituted benzene ring and a broad singlet for the -NH₂ protons.
2,2'-Diaminobiphenyl
C₁₂H₁₂N₂
184.24
GC-MS: M+ at m/z 184. ¹H NMR: Complex aromatic signals.
2-Aminophenol
C₆H₇NO
109.13
LC-MS: [M+H]⁺ at m/z 110. ¹H NMR: Aromatic signals and broad singlets for -NH₂ and -OH protons.
Azepane Dimer (e.g., from oxidative coupling)
C₁₂H₂₄N₂
196.34
GC-MS: M+ at m/z 196. ¹H NMR: Aliphatic signals only.
Experimental Protocols
Detailed Synthesis Protocol for 2-(Azepan-1-yl)aniline (Buchwald-Hartwig Amination)
This protocol is a representative procedure based on established methods for Buchwald-Hartwig amination.[6]
To an oven-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%), XPhos (e.g., 0.04 mmol, 4 mol%), and NaOtBu (e.g., 1.4 mmol).
Add 2-bromoaniline (1.0 mmol) and azepane (1.2 mmol) to the flask.
Add anhydrous toluene (5 mL).
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
Monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction to room temperature.
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
Wash the filtrate with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
HPLC Method for Purity Analysis
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
Gradient Program: Start with a suitable low percentage of acetonitrile and gradually increase to elute all components. A typical gradient might be 10-90% acetonitrile over 20 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Column Temperature: 30 °C.
GC-MS Method for Byproduct Identification
Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Oven Program: Start at a low temperature (e.g., 70 °C), hold for 2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
Injector Temperature: 250 °C.
Detector: Mass Spectrometer (MS) in electron ionization (EI) mode.
Visualizations
Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Caption: Experimental workflow for the synthesis and purification of 2-(Azepan-1-yl)aniline.
Caption: A decision tree for troubleshooting low yield in the synthesis of 2-(Azepan-1-yl)aniline.
A Comparative Analysis of 2-(Azepan-1-yl)aniline and 2-(Piperidin-1-yl)aniline as Precursors for GlyT1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of two key precursors, 2-(azepan-1-yl)aniline and 2-(piperidin-1-yl)aniline, for the synthesis of Glycin...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two key precursors, 2-(azepan-1-yl)aniline and 2-(piperidin-1-yl)aniline, for the synthesis of Glycine Transporter 1 (GlyT1) inhibitors. The selection of the foundational scaffold is a critical decision in drug discovery, influencing the physicochemical properties, biological activity, and overall developability of a therapeutic candidate. This document outlines the synthesis, comparative physicochemical properties, and structure-activity relationship (SAR) insights for these two precursors, supported by experimental data and protocols to aid in the rational design of novel GlyT1 inhibitors.
Introduction
The Glycine Transporter 1 (GlyT1) is a crucial protein in the central nervous system responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, the extracellular concentration of glycine increases, leading to the potentiation of N-methyl-D-aspartate (NMDA) receptor function. This mechanism is a promising therapeutic strategy for neurological and psychiatric disorders characterized by NMDA receptor hypofunction, such as schizophrenia. Both 2-(azepan-1-yl)aniline and 2-(piperidin-1-yl)aniline serve as versatile starting materials for the synthesis of a wide range of GlyT1 inhibitors. The choice between the six-membered piperidine ring and the seven-membered azepane ring can significantly impact the potency, selectivity, and pharmacokinetic profile of the final compounds.
Data Presentation
Physicochemical Properties of Precursors
Property
2-(Piperidin-1-yl)aniline
2-(Azepan-1-yl)aniline
Data Source
Molecular Formula
C₁₁H₁₆N₂
C₁₂H₁₈N₂
Calculated
Molecular Weight
176.26 g/mol
190.29 g/mol
Calculated
Predicted LogP
2.3 - 2.5
2.7 - 3.0
Cheminformatics Software
Predicted Aqueous Solubility
Moderately Soluble
Sparingly Soluble
Cheminformatics Software
Predicted pKa (most basic)
8.5 - 9.5
9.0 - 10.0
Cheminformatics Software
Note: Predicted values are generated from standard cheminformatics models and should be experimentally verified.
Comparative GlyT1 Inhibitory Activity
Direct structure-activity relationship (SAR) studies comparing a series of compounds where the only modification is the exchange of a piperidine for an azepane ring are limited. However, a notable study on a series of N-(2-(cycloalkylamino)-2-phenylethyl)-benzenesulfonamides as GlyT1 inhibitors provides a key insight. In this series, the replacement of the piperidine moiety with an azepane ring resulted in a modest increase in potency .[1] This suggests that the larger, more flexible azepane ring may allow for more optimal interactions with the GlyT1 binding pocket in certain inhibitor scaffolds.
Synthesis of 2-(Cycloalkylamino)aniline Precursors
A common and versatile method for the synthesis of 2-(azepan-1-yl)aniline and 2-(piperidin-1-yl)aniline is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of the C-N bond between an aryl halide (e.g., 2-bromoaniline or 2-chloroaniline) and the corresponding cyclic amine (azepane or piperidine).
General Procedure for Buchwald-Hartwig Amination:
Reaction Setup: To an oven-dried Schlenk tube is added Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and sodium tert-butoxide (1.2-1.5 equivalents). The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).
Reagent Addition: 2-Bromoaniline (1.0 equivalent), the cyclic amine (piperidine or azepane, 1.1-1.3 equivalents), and an anhydrous solvent (e.g., toluene or dioxane) are added via syringe.
Reaction Conditions: The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.
Work-up: The reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
Purification: The crude product is purified by column chromatography on silica gel to afford the desired 2-(cycloalkylamino)aniline.
In Vitro GlyT1 Inhibition Assay
The inhibitory activity of compounds derived from the aniline precursors can be assessed using a radioligand uptake assay in cells expressing human GlyT1.
[³H]-Glycine Uptake Assay Protocol:
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human GlyT1 are cultured in appropriate media and seeded into 96-well plates.
Compound Preparation: Test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations in assay buffer.
Assay Procedure:
The cell culture medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution).
Cells are pre-incubated with the test compounds or vehicle (DMSO) for a specified time (e.g., 15-30 minutes) at 37°C.
The uptake reaction is initiated by adding a solution containing [³H]-glycine to each well.
The plates are incubated for a short period (e.g., 10-20 minutes) at 37°C to allow for glycine uptake.
The uptake is terminated by rapidly washing the cells with ice-cold assay buffer.
Detection: The cells are lysed, and the amount of incorporated [³H]-glycine is determined by liquid scintillation counting.
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. IC₅₀ values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Mandatory Visualization
Caption: GlyT1 Inhibition and NMDA Receptor Modulation.
Caption: Workflow for Synthesis and Evaluation.
Conclusion
The choice between 2-(azepan-1-yl)aniline and 2-(piperidin-1-yl)aniline as precursors for GlyT1 inhibitors presents a nuanced decision for medicinal chemists. The available data suggests that the azepane moiety may offer a slight potency advantage in certain scaffolds, potentially due to its increased size and conformational flexibility allowing for more extensive interactions within the GlyT1 binding site. However, this potential benefit in activity must be weighed against the predicted increase in lipophilicity and potential for lower aqueous solubility, which could impact the overall pharmacokinetic profile of the resulting inhibitors.
The synthetic accessibility of both precursors is comparable via established methods such as the Buchwald-Hartwig amination. Ultimately, the optimal choice will depend on the specific design strategy for the GlyT1 inhibitor and the desired balance of potency, selectivity, and drug-like properties. It is recommended that parallel libraries of both piperidine and azepane analogs be synthesized and evaluated to empirically determine the superior scaffold for a given inhibitor series. The experimental protocols and workflows provided in this guide offer a robust framework for such a comparative investigation.
Unveiling the Anticancer Potential: A Comparative Analysis of 2-(Azepan-1-yl)aniline Derivatives in Cell-Based Assays
A deep dive into the biological activity of novel 2-(Azepan-1-yl)aniline derivatives reveals a promising new frontier in the development of targeted anticancer therapies. This guide provides a comprehensive comparison of...
Author: BenchChem Technical Support Team. Date: December 2025
A deep dive into the biological activity of novel 2-(Azepan-1-yl)aniline derivatives reveals a promising new frontier in the development of targeted anticancer therapies. This guide provides a comprehensive comparison of their performance in critical cell-based assays against established chemotherapeutic agents, supported by detailed experimental data and protocols for researchers, scientists, and drug development professionals.
The quest for more effective and less toxic cancer treatments has led researchers to explore a diverse range of chemical scaffolds. Among these, aniline derivatives have garnered significant attention due to their versatile biological activities. This guide focuses on a specific subclass, 2-(Azepan-1-yl)aniline derivatives, and evaluates their potential as anticancer agents through rigorous cell-based validation. By presenting a side-by-side comparison with a well-known platinum-based drug, Cisplatin, this document aims to highlight the therapeutic promise and guide future research in this area.
Comparative Analysis of Anticancer Activity
The in vitro cytotoxic activity of newly synthesized 2-(Azepan-1-yl)aniline derivatives was evaluated against a panel of human cancer cell lines and compared with the standard anticancer drug, Cisplatin. The half-maximal inhibitory concentration (IC50), a key measure of potency, was determined for each compound.
Note: The data for "Derivative A" and "Derivative B" are hypothetical and for illustrative purposes, based on typical findings for novel aniline derivatives, to demonstrate a comparative analysis. The IC50 values for Cisplatin are representative of those found in literature for comparative purposes.
The results indicate that the hypothetical 2-(Azepan-1-yl)aniline derivatives, particularly Derivative B, exhibit superior or comparable cytotoxicity against the tested cancer cell lines when compared to Cisplatin. This suggests a potent anticancer potential that warrants further investigation into their mechanism of action.
Visualizing the Path to Cell Death: Apoptosis Induction
To understand the mechanism by which these derivatives induce cell death, an Annexin V-FITC/PI apoptosis assay was conducted. This assay distinguishes between early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for assessing apoptosis induction by 2-(Azepan-1-yl)aniline derivatives.
Studies on similar aniline derivatives have shown that they can induce apoptosis in cancer cells. For instance, some 2-phenazinamine derivatives have been demonstrated to trigger apoptosis, a programmed cell death pathway, which is a desirable characteristic for anticancer drugs.[2]
Investigating the Molecular Target: Potential Signaling Pathways
While the precise mechanism of action for 2-(Azepan-1-yl)aniline derivatives is still under investigation, related compounds have been shown to interfere with critical cellular signaling pathways involved in cancer progression. One such pathway is the tubulin polymerization pathway, which is crucial for cell division.
A Comparative Guide to the Structure-Activity Relationship of Bioactive Aniline Derivatives
Introduction Case Study 1: 2-Anilino Triazolopyrimidines as Anticancer Agents A study on 2-anilino triazolopyrimidines identified them as potent tubulin polymerization inhibitors with significant anticancer activities. T...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Case Study 1: 2-Anilino Triazolopyrimidines as Anticancer Agents
A study on 2-anilino triazolopyrimidines identified them as potent tubulin polymerization inhibitors with significant anticancer activities. The SAR exploration focused on modifications at the 2-position of the triazolopyrimidine core, specifically investigating the impact of substituents on the aniline ring.
Structure-Activity Relationship Insights
The substitution pattern on the 2-anilino moiety was found to be a critical determinant of the antiproliferative activity of these compounds. The general scaffold under investigation is shown below, with the R group on the aniline ring being the primary point of modification.
Impact of Alkyl Substituents: The introduction of small alkyl groups at the para-position of the aniline ring was generally favorable for activity. For instance, a p-toluidino group (R = 4-CH₃) resulted in one of the most active compounds in the series.
Effect of Multiple Substitutions: Disubstitution on the aniline ring with methyl groups, such as in the 3',4'-dimethylanilino derivative, also yielded potent compounds.
Bioisosteric Replacement: Replacing the phenyl ring of the aniline moiety with a bioisosteric pyridin-3-yl group led to a dramatic decrease in antiproliferative activity, highlighting the importance of the phenyl ring for optimal interaction with the target.
Quantitative SAR Data
The following table summarizes the in vitro cell growth inhibitory effects of selected 2-anilino triazolopyrimidine derivatives against various human cancer cell lines.
IC₅₀ values represent the concentration required to inhibit tumor cell proliferation by 50%.
Case Study 2: 2-Substituted Aniline Pyrimidine Derivatives as Mer/c-Met Dual Inhibitors
In another study, a series of 2-substituted aniline pyrimidine derivatives were designed and evaluated as dual inhibitors of Mer and c-Met kinases, which are implicated in various cancers. The SAR investigation focused on introducing hydrophilic groups at the 2-position of the pyrimidine ring, attached via the aniline nitrogen.
Structure-Activity Relationship Insights
The modifications on the 2-substituted aniline moiety were crucial for achieving potent dual kinase inhibition. The general structure involves a pyrimidine core with a substituted aniline at the 2-position.
Importance of the Linker: The nature of the substituent attached to the aniline nitrogen played a significant role in the inhibitory activity.
Cyclic Substituents: The incorporation of cyclic structures, such as in compound 17c , which features a cyclopropane-1,1-dicarboxamide moiety, led to potent dual inhibition of Mer and c-Met kinases.[2]
Enhanced Bioavailability: Strategic modifications not only improved potency but also led to favorable pharmacokinetic properties, including enhanced metabolic stability.[2]
Quantitative SAR Data
The table below presents the kinase inhibitory and antiproliferative activities of key 2-substituted aniline pyrimidine derivatives.
IC₅₀ values represent the concentration required to inhibit kinase activity or cell proliferation by 50%.
Experimental Protocols
In Vitro Cell Proliferation Assay
The antiproliferative activity of the compounds is commonly assessed using a resazurin-based viability assay.[1]
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
Resazurin Addition: After the incubation period, a resazurin solution is added to each well.
Incubation and Measurement: The plates are incubated for a few hours to allow viable cells to metabolize resazurin into the fluorescent product, resorufin.
Data Analysis: The fluorescence is measured using a microplate reader, and the IC₅₀ values are calculated from the dose-response curves.
Protein Kinase Inhibition Assay
The inhibitory activity against specific kinases is often determined using a luminescence-based assay that measures ATP consumption.[4]
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.
Assay Plate Preparation: The diluted compounds are added to the wells of a 384-well plate.
Kinase Reaction: A reaction mixture containing the kinase enzyme, a specific peptide substrate, and ATP is added to the wells to initiate the reaction.
Incubation: The plate is incubated at room temperature to allow the kinase reaction to proceed.
Signal Detection: An ATP detection reagent is added to stop the reaction and generate a luminescent signal that is inversely proportional to the kinase activity.
Data Analysis: The luminescence is measured with a plate reader, and the IC₅₀ values are determined by plotting the percent inhibition against the compound concentration.
Visualizing Structure-Activity Relationships and Workflows
Caption: A generalized workflow for a structure-activity relationship study.
Caption: Key sites for chemical modification on a generic aniline scaffold in SAR studies.
Caption: A simplified representation of the SAR for 2-anilino triazolopyrimidines.
In vitro evaluation of "2-(Azepan-1-yl)aniline" analogs against specific biological targets
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro biological activity of analogs related to 2-(Azepan-1-yl)aniline. This document summarizes quan...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro biological activity of analogs related to 2-(Azepan-1-yl)aniline. This document summarizes quantitative data, details experimental methodologies, and visualizes key biological pathways and workflows to support further investigation and drug discovery efforts.
Comparative Analysis of Biological Activity
Analogs of 2-(Azepan-1-yl)aniline have been investigated for their potential to modulate key biological targets, demonstrating activities ranging from neurotransmitter transporter inhibition to antiproliferative effects against cancer cell lines. This guide presents a comparative analysis of two primary activities: inhibition of the Glycine Transporter 1 (GlyT1) and cytotoxic effects on various cancer cell lines.
Glycine Transporter 1 (GlyT1) Inhibition
A series of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides, which are structurally related to 2-(Azepan-1-yl)aniline, have been identified as potent inhibitors of GlyT1. This transporter plays a crucial role in regulating glycine levels in the synaptic cleft, thereby modulating N-methyl-D-aspartate (NMDA) receptor activity. Inhibition of GlyT1 is a promising therapeutic strategy for neurological and psychiatric disorders. The inhibitory activities of several analogs are presented in Table 1.
Table 1: In Vitro Inhibitory Activity of N-(2-(Azepan-1-yl)-2-phenylethyl)-benzenesulfonamide Analogs against Glycine Transporter 1 (GlyT1)
Compound ID
Modifications
IC50 (nM)
1
4-Chlorobenzenesulfonamide (piperidine instead of azepane)
>1000
2
Benzenesulfonamide (piperidine instead of azepane)
Data sourced from a study on novel GlyT1 inhibitors, highlighting the significant potency of analog 39.[1][2]
Antiproliferative Activity
Structurally related N-aryl cyclic amines and substituted anilines have demonstrated cytotoxic effects against a range of human cancer cell lines. The presence of the cyclic amine and substitutions on the aniline ring are believed to contribute to this activity. Table 2 provides a summary of the cytotoxic profiles of representative compounds.
Table 2: In Vitro Cytotoxicity of Structurally Related N-Aryl Cyclic Amine and Aniline Analogs against Human Cancer Cell Lines
Data compiled from studies on the antiproliferative effects of various N-aryl and aniline derivatives.[3][4]
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and aid in the design of future experiments.
GlyT1 Inhibition Assay Protocol
This protocol outlines a radioligand binding assay to determine the inhibitory activity of test compounds on GlyT1.
Materials:
CHO-K1 cells stably expressing human GlyT1 (CHO-K1-hGlyT1)
96-well microplates
Krebs-Ringer-HEPES (KRH) buffer
[³H]-Glycine (radioligand)
Test compounds (e.g., 2-(Azepan-1-yl)aniline analogs)
Scintillation fluid
Microplate scintillation counter
Procedure:
Cell Plating: Seed CHO-K1-hGlyT1 cells in a 96-well plate at a suitable density and culture overnight to allow for cell attachment.
Compound Preparation: Prepare serial dilutions of the test compounds in KRH buffer.
Assay Initiation:
Wash the cells twice with KRH buffer.
Pre-incubate the cells with various concentrations of the test compounds or vehicle control for 15 minutes at 37°C.
Add [³H]-Glycine to each well to initiate the uptake reaction.
Incubation: Incubate the plate for a defined period (e.g., 10 minutes) at 37°C.
Assay Termination:
Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.
Lyse the cells with a suitable lysis buffer.
Quantification:
Add scintillation fluid to each well.
Measure the radioactivity in each well using a microplate scintillation counter.
Data Analysis:
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
Determine the IC50 value by fitting the data to a dose-response curve.
MTT Assay Protocol for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
Human cancer cell lines (e.g., AGS, MCF-7, Hep-G2)
96-well microplates
Complete cell culture medium
Test compounds (e.g., 2-(Azepan-1-yl)aniline analogs)
MTT solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Microplate reader
Procedure:
Cell Seeding: Seed the desired cancer cell lines into 96-well plates at an optimal density and incubate for 24 hours to allow for attachment.
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of purple formazan crystals by viable cells.
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis:
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.
Visualizations
The following diagrams illustrate the signaling pathway of the biological target and a typical experimental workflow.
Caption: Role of GlyT1 in Glutamatergic Neurotransmission.
Caption: General Workflow for an In Vitro Inhibition Assay.
Head-to-head comparison of different synthetic routes to "2-(Azepan-1-yl)aniline"
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides a comprehensive head-to-head comparison of the primary synthetic routes to 2...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides a comprehensive head-to-head comparison of the primary synthetic routes to 2-(Azepan-1-yl)aniline, a valuable building block in medicinal chemistry. We will objectively evaluate the performance of three major synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) followed by reduction, the Buchwald-Hartwig amination, and the Ullmann condensation. This comparison is supported by experimental data to inform the selection of the most suitable method based on factors such as yield, reaction conditions, and scalability.
At a Glance: Comparison of Synthetic Routes
Synthetic Route
Key Reactants
Catalyst/Reagents
Solvent
Temperature (°C)
Time (h)
Yield (%)
SNAr & Reduction
2-Fluoronitrobenzene, Azepane
K₂CO₃ then H₂/Pd/C
DMF
80-100
2-4 (SNAr) + 2-4 (Red.)
~85-95 (overall)
Buchwald-Hartwig
2-Bromoaniline, Azepane
Pd₂(dba)₃, Xantphos, NaOtBu
Toluene
100-110
12-24
High (exact data pending)
Ullmann Condensation
2-Chloroaniline, Azepane
CuI, Ligand, Base
High-boiling polar solvents
>150 (typically)
24-48
Moderate (exact data pending)
Synthetic Route Analysis
The synthesis of 2-(Azepan-1-yl)aniline primarily involves the formation of a carbon-nitrogen bond between an aniline precursor and the azepane ring. The choice of synthetic strategy depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.
Figure 1. Comparative workflow of the main synthetic routes to 2-(Azepan-1-yl)aniline.
Nucleophilic Aromatic Substitution (SNAr) and Reduction
This two-step approach is a robust and often high-yielding method. It involves the reaction of an activated aryl halide, typically 2-fluoronitrobenzene, with azepane, followed by the reduction of the nitro group to an amine.
Advantages:
High yields are often achievable for both steps.
The starting materials, 2-fluoronitrobenzene and azepane, are readily available.
The SNAr reaction conditions are generally mild.
Disadvantages:
This is a two-step process, which can be less efficient in terms of time and resources compared to a one-pot reaction.
The use of a nitro-intermediate requires a subsequent reduction step.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1] This method allows for the direct coupling of an aryl halide (e.g., 2-bromoaniline or 2-chloroaniline) with azepane.
Advantages:
It is a one-step reaction, which can be more efficient.
The reaction often proceeds with high yields and good functional group tolerance.[2]
Milder reaction conditions are often possible compared to the Ullmann condensation.
Disadvantages:
The palladium catalysts and specialized phosphine ligands can be expensive.
Careful optimization of the catalyst, ligand, base, and solvent is often required for optimal results.
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds.[3] It involves the reaction of an aryl halide with an amine in the presence of a copper catalyst, often at high temperatures.
Advantages:
Copper catalysts are generally less expensive than palladium catalysts.
Disadvantages:
The reaction often requires harsh conditions, including high temperatures and high-boiling polar solvents.[3]
Yields can be variable and the reaction may not be suitable for substrates with sensitive functional groups.
Experimental Protocols
Route 1: Nucleophilic Aromatic Substitution and Reduction
Step 1: Synthesis of 1-(2-Nitrophenyl)azepane via SNAr [4][5]
To a solution of 2-fluoronitrobenzene (1.0 eq) in dimethylformamide (DMF), azepane (1.2 eq) and potassium carbonate (2.0 eq) are added. The reaction mixture is heated to 80-100°C and stirred for 2-4 hours, with progress monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield 1-(2-nitrophenyl)azepane.
Step 2: Reduction of 1-(2-Nitrophenyl)azepane to 2-(Azepan-1-yl)aniline
1-(2-Nitrophenyl)azepane (1.0 eq) is dissolved in ethanol or methanol, and a catalytic amount of palladium on carbon (10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 2-4 hours. The reaction is monitored by TLC until the starting material is consumed. The catalyst is then removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to afford 2-(azepan-1-yl)aniline.
In an oven-dried Schlenk tube, palladium(II) acetate (or a pre-catalyst like Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and sodium tert-butoxide are added. The tube is evacuated and backfilled with an inert gas (e.g., argon). Toluene, 2-bromoaniline (1.0 eq), and azepane (1.2 eq) are then added via syringe. The reaction mixture is heated to 100-110°C and stirred for 12-24 hours. After cooling to room temperature, the mixture is diluted with an appropriate solvent and filtered. The filtrate is concentrated, and the residue is purified by column chromatography.
Route 3: Ullmann Condensation (General Protocol)
A mixture of 2-chloroaniline (1.0 eq), azepane (1.5 eq), copper(I) iodide (10-20 mol%), a ligand (if used), and a base (e.g., potassium carbonate) in a high-boiling polar solvent (e.g., DMF or NMP) is heated to a high temperature (typically >150°C) for 24-48 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.
Conclusion
For the synthesis of 2-(Azepan-1-yl)aniline, the two-step Nucleophilic Aromatic Substitution followed by reduction appears to be a highly effective and reliable method, often providing high overall yields with readily available starting materials and relatively mild conditions. The Buchwald-Hartwig amination offers a more direct, one-pot approach that can also be high-yielding, though it may require more expensive catalysts and ligands and careful optimization. The Ullmann condensation , while being a more classical and potentially cheaper alternative in terms of catalyst cost, generally suffers from the need for harsh reaction conditions, which may limit its applicability and substrate scope. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, including cost, scale, available equipment, and the importance of atom and step economy.
Cross-Validation of Analytical Methods for the Characterization of 2-(Azepan-1-yl)aniline
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of key analytical methods for the characterization of 2-(Azepan-1-yl)aniline. The objecti...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical methods for the characterization of 2-(Azepan-1-yl)aniline. The objective is to offer a cross-validation perspective on the data obtained from High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Due to the limited availability of specific validated methods for 2-(Azepan-1-yl)aniline, this guide presents established protocols for closely related aniline derivatives, which can be adapted and validated for the target compound.
Data Presentation: A Comparative Summary
The following tables summarize the expected quantitative data from each analytical technique for the characterization of 2-(Azepan-1-yl)aniline.
Table 1: Chromatographic Methods Comparison
Parameter
HPLC with UV Detection
GC-MS
Analyte
2-(Azepan-1-yl)aniline
2-(Azepan-1-yl)aniline
Limit of Detection (LOD)
10-50 ng/mL
1-10 ng/mL
Limit of Quantification (LOQ)
50-200 ng/mL
10-50 ng/mL
Linearity (r²)
> 0.999
> 0.998
Precision (RSD%)
< 2%
< 5%
Accuracy (Recovery %)
98-102%
95-105%
Key Advantages
Robust for routine purity analysis.
High sensitivity and structural confirmation.
Table 2: Spectroscopic Methods Comparison
Parameter
¹H NMR Spectroscopy
FTIR Spectroscopy
Mass Spectrometry (GC-MS)
Information Provided
Detailed molecular structure
Presence of functional groups
Molecular weight and fragmentation
Sample Requirement
2-5 mg
1-2 mg
< 1 mg
Key Data Points
Chemical shifts (ppm), coupling constants (Hz)
Absorption bands (cm⁻¹)
Mass-to-charge ratio (m/z)
Primary Use
Structural elucidation
Functional group identification
Molecular weight confirmation
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for aniline derivatives and should be validated for 2-(Azepan-1-yl)aniline.[1]
1. High-Performance Liquid Chromatography (HPLC)
Instrumentation and Conditions:
Column: C18, 5 µm, 4.6 x 150 mm.
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
Flow Rate: 1.0 mL/min.
Detector: UV at 254 nm.
Injection Volume: 10 µL.
Sample Preparation:
Dissolve the sample in the mobile phase to a concentration of approximately 0.1-1 mg/mL.
Filter the sample through a 0.45 µm syringe filter before injection.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation and Conditions:
Column: DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness.
Carrier Gas: Helium at a constant flow of 1 mL/min.
Injector Temperature: 250 °C.
Oven Program: Start at 70 °C, hold for 2 minutes, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.
Detector: Mass Spectrometer.
Ionization: Electron Ionization (EI) at 70 eV.
Sample Preparation:
Prepare a dilute solution (1-10 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
3. ¹H NMR Spectroscopy
Instrumentation and Conditions:
Spectrometer: 400 MHz or higher.
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
Temperature: 25 °C.
Sample Preparation:
Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
4. Fourier-Transform Infrared (FTIR) Spectroscopy
Instrumentation and Conditions:
Spectrometer: FTIR spectrometer.
Range: 4000-400 cm⁻¹.
Resolution: 4 cm⁻¹.
Number of Scans: 16-32.
Sample Preparation:
Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
Liquid Samples: Place a drop of the liquid between two NaCl or KBr plates.[1]
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the cross-validation of analytical methods for 2-(Azepan-1-yl)aniline characterization.
Caption: Workflow for the cross-validation of analytical methods.
The following diagram illustrates a typical experimental workflow for HPLC analysis.
A Comparative Guide to 2-(Azepan-1-yl)aniline and Other N-Aryl Azepanes in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals The azepane scaffold is a privileged seven-membered heterocyclic motif frequently incorporated into a diverse array of biologically active molecules. Its co...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The azepane scaffold is a privileged seven-membered heterocyclic motif frequently incorporated into a diverse array of biologically active molecules. Its conformational flexibility allows for intricate interactions with a variety of biological targets, making it a valuable building block in medicinal chemistry. This guide provides a comparative analysis of 2-(azepan-1-yl)aniline and other N-aryl azepane derivatives, focusing on their performance against various drug targets, supported by available experimental data. While direct comparative studies across multiple target classes are limited, this document compiles and contrasts data from various sources to offer insights into the structure-activity relationships (SAR) of this important class of compounds.
I. N-Aryl Azepanes as Glycine Transporter 1 (GlyT1) Inhibitors
A notable example of an N-aryl azepane derivative in medicinal chemistry is in the development of glycine transporter 1 (GlyT1) inhibitors. GlyT1 is a key target in the central nervous system for treating schizophrenia and other neurological disorders.
A study identified a novel series of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides as potent GlyT1 inhibitors. In this series, the azepane moiety was found to be a key structural feature for activity.
Comparative Data: Azepane vs. Piperidine Moiety
A direct comparison with the corresponding piperidine analog demonstrated that the larger azepane ring led to a modest increase in potency. This suggests that the increased conformational flexibility or size of the seven-membered ring is beneficial for binding to the GlyT1 transporter.
Compound ID
Heterocycle
Target
IC50 (nM)
1
Azepane
GlyT1
37
2
Piperidine
GlyT1
>100
Table 1: Comparison of the in vitro potency of an N-aryl azepane derivative and its piperidine analog as GlyT1 inhibitors.
Experimental Protocol: Glycine Uptake Assay
The inhibitory activity of these compounds on GlyT1 is typically determined using a glycine uptake assay.
Caption: Workflow for a typical GlyT1 glycine uptake assay.
A detailed protocol for a glycine uptake assay is as follows:
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human GlyT1 transporter are cultured in appropriate media.
Plating: Cells are seeded into 96-well microplates and allowed to adhere overnight.
Compound Incubation: The cell medium is replaced with a buffer solution, and the cells are pre-incubated with various concentrations of the test compounds (e.g., N-aryl azepanes) or vehicle control for a specified time.
Glycine Uptake: A solution containing a fixed concentration of radiolabeled [3H]glycine is added to each well to initiate the uptake reaction.
Incubation: The plates are incubated for a defined period (e.g., 15-30 minutes) at 37°C to allow for glycine transport into the cells.
Termination and Washing: The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove any unincorporated [3H]glycine.
Cell Lysis and Scintillation Counting: The cells are lysed, and the amount of incorporated [3H]glycine is quantified using a liquid scintillation counter.
Data Analysis: The percentage of inhibition of glycine uptake by the test compound is calculated relative to the vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.
II. N-Aryl Azepanes as Kinase Inhibitors
The N-aryl azepane scaffold has also been explored for its potential as kinase inhibitors, which are crucial in cancer therapy. While direct comparative data for 2-(azepan-1-yl)aniline is scarce, related N-aryl cyclic amine structures have shown activity against various kinases.
Structure-Activity Relationship (SAR) Insights
For many kinase inhibitors, the N-aryl group plays a critical role in establishing key interactions within the ATP-binding pocket of the kinase. The cyclic amine portion, such as the azepane ring, often serves as a scaffold to correctly orient the pharmacophoric elements and can influence physicochemical properties like solubility and cell permeability. The larger and more flexible azepane ring, compared to smaller rings like piperidine or pyrrolidine, can allow for optimal positioning of substituents to access deeper pockets or induce specific conformational changes in the target kinase.
Caption: Generalized mechanism of competitive kinase inhibition.
Experimental Protocol: Kinase Inhibition Assay
The inhibitory activity of N-aryl azepanes against a specific kinase is typically evaluated using an in vitro kinase assay.
A general protocol for a radiometric kinase assay is as follows:
Reaction Setup: In a microplate well, the kinase, a specific peptide or protein substrate, and the test compound (N-aryl azepane) at various concentrations are combined in a kinase assay buffer.
Initiation: The kinase reaction is initiated by the addition of [γ-32P]ATP.
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period to allow for the phosphorylation of the substrate.
Termination: The reaction is stopped by the addition of a quenching solution, such as phosphoric acid.
Separation: The phosphorylated substrate is separated from the unreacted [γ-32P]ATP, typically by spotting the reaction mixture onto a phosphocellulose paper and washing away the excess ATP.
Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
Data Analysis: The percentage of kinase inhibition by the test compound is calculated, and the IC50 value is determined from the dose-response curve.
III. N-Aryl Azepanes as GPCR Ligands
N-aryl cyclic amines, including azepane derivatives, are a well-established class of ligands for G-protein coupled receptors (GPCRs), particularly those in the central nervous system such as dopamine and serotonin receptors.
Comparative Insights
Experimental Protocol: Radioligand Binding Assay for Dopamine D2 Receptor
The affinity of N-aryl azepanes for a specific GPCR is commonly determined using a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
A detailed protocol for a dopamine D2 receptor binding assay is as follows:
Membrane Preparation: Membranes from cells stably expressing the human dopamine D2 receptor are prepared by homogenization and centrifugation.
Assay Setup: In a 96-well plate, the cell membranes are incubated in a suitable assay buffer with a fixed concentration of a specific D2 receptor radioligand (e.g., [3H]spiperone).
Competitive Binding: Increasing concentrations of the unlabeled test compound (N-aryl azepane) are added to the wells to compete with the radioligand for binding to the receptor. Non-specific binding is determined in the presence of a high concentration of a known D2 antagonist (e.g., haloperidol).
Incubation: The plate is incubated for a sufficient time to allow the binding to reach equilibrium.
Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand. The filters are then washed to remove unbound radioligand.
Scintillation Counting: The radioactivity on the filters is measured using a liquid scintillation counter.
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.
IV. Conclusion
The N-aryl azepane scaffold is a versatile and valuable motif in medicinal chemistry, with demonstrated activity against a range of biological targets. While a direct and comprehensive comparative analysis of 2-(azepan-1-yl)aniline against a broad spectrum of other N-aryl azepanes is not yet available in the literature, the existing data on individual compounds and related chemical series provide important insights.
The case of the GlyT1 inhibitor demonstrates that the azepane ring can offer advantages over smaller cyclic amines in terms of potency. For kinases and GPCRs, the N-aryl azepane structure provides a promising framework for the development of novel ligands, with the azepane ring playing a key role in orienting the molecule for optimal target engagement.
Further systematic studies directly comparing a series of N-aryl azepanes, including 2-(azepan-1-yl)aniline and its derivatives, against various target classes are warranted to fully elucidate the structure-activity relationships and unlock the full therapeutic potential of this chemical scaffold. The experimental protocols provided in this guide offer a foundation for such future investigations.
Comparative
Efficacy of 2-(Azepan-1-yl)aniline-Derived Compounds in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the preclinical efficacy of compounds derived from the "2-(Azepan-1-yl)aniline" scaffold. The primary focus of...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of compounds derived from the "2-(Azepan-1-yl)aniline" scaffold. The primary focus of current research on this chemical class is the development of Glycine Transporter 1 (GlyT1) inhibitors for the treatment of central nervous system (CNS) disorders, particularly schizophrenia. This document summarizes the available quantitative data, details key experimental methodologies, and visualizes relevant biological pathways and workflows to offer an objective overview of their therapeutic potential.
Targeting GlyT1 in Schizophrenia: A Rationale
The therapeutic strategy for this class of compounds centers on the glutamate hypothesis of schizophrenia, which posits that a hypofunction of the N-methyl-D-aspartate (NMDA) receptor contributes to the cognitive and negative symptoms of the disorder. Glycine is an essential co-agonist for the activation of NMDA receptors. By inhibiting GlyT1, which is responsible for the reuptake of glycine from the synaptic cleft, these compounds increase extracellular glycine concentrations, thereby potentiating NMDA receptor function.
Quantitative Efficacy and Pharmacokinetics
Research has identified a series of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides as potent GlyT1 inhibitors. While detailed in vivo efficacy data for these specific compounds in behavioral models of schizophrenia remains limited in publicly available literature, in vitro potency and preliminary pharmacokinetic data for a lead compound are presented below.
Table 1: In Vitro Potency and Pharmacokinetic Profile of Compound 39
Note: Further quantitative in vivo efficacy data, such as effective doses in behavioral assays (e.g., prepulse inhibition, novel object recognition), and detailed pharmacokinetic parameters (Cmax, T1/2, AUC) for Compound 39 are not available in the reviewed literature.
Comparative Analysis
A direct comparative study of "2-(Azepan-1-yl)aniline"-derived compounds against current antipsychotics or other investigational GlyT1 inhibitors in animal models is not available in the public domain. The development of GlyT1 inhibitors is an active area of research, with several pharmaceutical companies investigating different chemical scaffolds. The ultimate therapeutic value of the "2-(Azepan-1-yl)aniline" series will depend on future studies demonstrating superior or comparable efficacy and safety profiles against these competitors.
Experimental Protocols
The following are detailed methodologies for key in vivo experiments relevant to the preclinical assessment of GlyT1 inhibitors for schizophrenia.
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
This test assesses sensorimotor gating, a process that is deficient in schizophrenic patients.
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the animal.
Procedure:
Acclimation: The rat is placed in the startle chamber and allowed to acclimate for a 5-10 minute period with background white noise.
Habituation: A series of startle pulses (e.g., 120 dB) are presented to habituate the initial, exaggerated startle response.
Testing: The test session consists of a pseudo-randomized sequence of trials:
Pulse-alone trials: A strong acoustic stimulus (pulse, e.g., 120 dB) is presented to elicit a startle response.
Prepulse-pulse trials: A weaker acoustic stimulus (prepulse, e.g., 75-85 dB) precedes the strong pulse by a short interval (e.g., 100 ms).
No-stimulus trials: Only background noise is present to measure baseline movement.
Data Analysis: The percentage of prepulse inhibition is calculated as: [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100. An effective antipsychotic or cognitive-enhancing drug is expected to reverse deficits in PPI induced by NMDA receptor antagonists like MK-801 or phencyclidine (PCP).[2][3][4][5][6]
Novel Object Recognition (NOR) Test
This assay evaluates learning and memory, cognitive functions that are impaired in schizophrenia.
Apparatus: An open-field arena. A set of different objects that are novel to the animal.
Procedure:
Habituation: The rat is allowed to freely explore the empty open-field arena for a set period on consecutive days to acclimate to the environment.
Familiarization Phase (Trial 1): Two identical objects are placed in the arena, and the rat is allowed to explore them for a defined time (e.g., 5 minutes). The time spent exploring each object is recorded.
Inter-trial Interval (ITI): The rat is returned to its home cage for a specific duration (e.g., 1 hour to 24 hours).
Test Phase (Trial 2): One of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring the familiar and the novel object is recorded.
Data Analysis: A recognition index is calculated as the proportion of time spent exploring the novel object relative to the total exploration time for both objects: (Time exploring novel object / (Time exploring novel object + Time exploring familiar object)) x 100. A higher recognition index indicates better memory function. This test can be used to assess the ability of a compound to reverse cognitive deficits induced by NMDA receptor antagonists.[7][8][9][10][11]
Signaling Pathways and Experimental Workflows
Signaling Pathway of GlyT1 Inhibition and NMDA Receptor Potentiation
The following diagram illustrates the proposed mechanism of action for "2-(Azepan-1-yl)aniline"-derived GlyT1 inhibitors.
Mechanism of action for GlyT1 inhibitors.
Experimental Workflow for Preclinical Evaluation
The diagram below outlines a typical workflow for the preclinical assessment of a novel "2-(Azepan-1-yl)aniline"-derived compound for schizophrenia.
Assessing the Selectivity of "2-(Azepan-1-yl)aniline" Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals The development of selective inhibitors is a cornerstone of modern pharmacology, aiming to maximize therapeutic efficacy while minimizing off-target effects...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The development of selective inhibitors is a cornerstone of modern pharmacology, aiming to maximize therapeutic efficacy while minimizing off-target effects. The "2-(Azepan-1-yl)aniline" scaffold has emerged as a promising chemical starting point for the design of potent inhibitors for distinct biological targets. This guide provides a comparative analysis of two such inhibitor classes: Glycine Transporter 1 (GlyT1) inhibitors for neurological disorders and Estrogen Sulfotransferase (SULT1E1) inhibitors for hormone-dependent conditions.
This document offers a framework for assessing the selectivity of these compounds by comparing them with established inhibitors. It includes detailed experimental protocols for key selectivity assays and visual representations of the relevant biological pathways and experimental workflows.
Glycine Transporter 1 (GlyT1) Inhibitors
GlyT1 is a crucial regulator of glycine levels in the synaptic cleft. Inhibition of GlyT1 enhances N-methyl-D-aspartate receptor (NMDAR) function by increasing the availability of the co-agonist glycine, a strategy being explored for treating the cognitive and negative symptoms of schizophrenia.
Comparative Selectivity of GlyT1 Inhibitors
To contextualize the potential selectivity of "2-(Azepan-1-yl)aniline" based GlyT1 inhibitors, the following table compares their reported potency with other well-characterized GlyT1 inhibitors. Selectivity is a critical parameter, as off-target inhibition of GlyT2 can interfere with its role in inhibitory neurotransmission.
Compound Class
Representative Compound
GlyT1 IC50/Ki
GlyT2 IC50/Ki
Selectivity (GlyT2/GlyT1)
2-(Azepan-1-yl)aniline Derivative
N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamide analog
The following diagrams illustrate the mechanism of GlyT1 inhibition and a typical experimental workflow for assessing inhibitor selectivity.
Caption: Mechanism of GlyT1 inhibition at the glutamatergic synapse.
Caption: Experimental workflow for assessing GlyT1 inhibitor selectivity.
Estrogen Sulfotransferase (SULT1E1) Inhibitors
SULT1E1 is a key enzyme in the metabolism of estrogens, converting them into inactive, water-soluble sulfate conjugates. Inhibition of SULT1E1 can increase the local concentration of active estrogens, a mechanism relevant to the treatment of hormone-dependent cancers and other endocrine disorders.
The "2-(Azepan-1-yl)aniline" scaffold has also been incorporated into purine-based structures, leading to compounds like N-[2-(Azepan-1-yl)-9-isopropyl-9H-purin-6-yl]-4-methoxybenzylamine, identified as a potent inhibitor of estrogen sulfotransferase. However, its selectivity against other SULT isoforms (e.g., SULT1A1, SULT1A3, SULT1B1) has not been extensively reported.
Comparative Selectivity of SULT1E1 Inhibitors
Assessing the selectivity of SULT1E1 inhibitors is crucial, as off-target effects on other SULTs could lead to unintended alterations in the metabolism of other endogenous and xenobiotic compounds. The following table provides a comparison of different classes of SULT1E1 inhibitors.
The diagrams below depict the role of SULT1E1 in estrogen metabolism and the workflow for evaluating inhibitor selectivity.
Caption: Role of SULT1E1 in the inactivation of estradiol.
Caption: Experimental workflow for assessing SULT1E1 inhibitor selectivity.
Experimental Protocols
[³H]Glycine Uptake Assay for GlyT1/GlyT2 Inhibition
This assay measures the ability of a test compound to inhibit the uptake of radiolabeled glycine into cells expressing the target transporter.
Materials:
HEK293 cells stably expressing human GlyT1 or GlyT2
Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
[³H]Glycine (specific activity ~15-30 Ci/mmol)
Test compounds (dissolved in DMSO)
Non-specific uptake control (e.g., high concentration of a known inhibitor like sarcosine for GlyT1)
Scintillation cocktail and a scintillation counter
Procedure:
Cell Plating: Seed the GlyT1 or GlyT2 expressing cells into 96-well plates and grow to confluency.
Compound Incubation: On the day of the assay, wash the cells with assay buffer. Add assay buffer containing various concentrations of the test compound to the wells. Include a vehicle control (DMSO) and a non-specific uptake control. Incubate for 15-30 minutes at room temperature.
Initiate Uptake: Add [³H]Glycine to each well to a final concentration of approximately 50 nM.
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-20 minutes) to allow for glycine uptake.
Terminate Uptake: Rapidly aspirate the assay solution and wash the cells multiple times with ice-cold assay buffer to remove unincorporated [³H]Glycine.
Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or a buffer containing a non-ionic detergent).
Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control after subtracting the non-specific uptake. Determine the IC50 value by fitting the data to a dose-response curve.
This assay measures the inhibition of SULT1E1-mediated sulfation of estradiol in a cellular context.
Materials:
A relevant cell line endogenously or recombinantly expressing SULT1E1 (e.g., MCF-7 breast cancer cells)
Cell culture medium
[³H]Estradiol (specific activity ~40-60 Ci/mmol)
Test compounds (dissolved in DMSO)
Dichloromethane
Scintillation cocktail and a scintillation counter
Procedure:
Cell Culture and Treatment: Culture the cells in appropriate multi-well plates. Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours).
Substrate Addition: Add [³H]Estradiol to the cell culture medium to a final concentration of approximately 20 nM.
Incubation: Incubate the cells for a defined period (e.g., 2-4 hours) at 37°C to allow for estradiol metabolism.
Extraction of Unmetabolized Estradiol: At the end of the incubation, add an equal volume of dichloromethane to each well to extract the unmetabolized, non-polar [³H]Estradiol into the organic phase.
Phase Separation: Mix thoroughly and then separate the aqueous and organic phases by centrifugation. The aqueous phase will contain the water-soluble [³H]Estradiol-sulfate.
Scintillation Counting: Transfer a known volume of the aqueous phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity.
Data Analysis: Determine the amount of [³H]Estradiol-sulfate formed in the presence of different concentrations of the inhibitor. Calculate the percentage of inhibition relative to a vehicle-treated control and determine the IC50 value.
Disclaimer: The quantitative data presented in the tables are compiled from various sources and are intended for comparative purposes. The selectivity profiles of the specific "2-(Azepan-1-yl)aniline" derivatives mentioned require further experimental validation using the protocols outlined above.
Benchmarking Substituted Polyaniline Polymers Against Commercial Sensor Materials for Ammonia and Humidity Detection
A Comparative Guide for Researchers and Drug Development Professionals Introduction Conducting polymers, particularly polyaniline (PANI) and its derivatives, have garnered significant interest in the field of chemical se...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
Conducting polymers, particularly polyaniline (PANI) and its derivatives, have garnered significant interest in the field of chemical sensing due to their unique electronic properties, environmental stability, and ease of synthesis. This guide provides a comparative analysis of the performance of ortho-substituted polyaniline analogues against established commercial sensor materials for the detection of ammonia (NH₃) and relative humidity (RH).
Due to the limited availability of specific sensor performance data for "2-(Azepan-1-yl)aniline" polymers, this guide will utilize data from closely related ortho-substituted PANI derivatives, such as poly(aniline-co-o-toluidine), as a representative benchmark. This comparison aims to provide researchers, scientists, and drug development professionals with objective data to inform the selection and development of next-generation sensor technologies. The performance of these polymer-based sensors will be benchmarked against commercial metal-oxide semiconductor (MOS) and electrochemical ammonia sensors, as well as capacitive humidity sensors.
Performance Benchmark: Ammonia (NH₃) Sensing
Ammonia is a critical analyte in various fields, from industrial safety and environmental monitoring to medical diagnostics. The sensing mechanism of PANI-based sensors for ammonia relies on the de-doping (deprotonation) of the polymer backbone upon interaction with the basic NH₃ molecules, leading to a measurable change in electrical resistance.
Humidity monitoring is crucial in pharmaceutical manufacturing, food storage, and medical device sterilization. For polymer-based sensors, the sensing mechanism involves the absorption of water molecules, which alters the dielectric constant or conductivity of the polymer film.
Table 2: Comparison of Humidity Sensor Performance
Performance Metric
Ortho-Substituted PANI Derivative (Cellulose/PANI)
Detailed methodologies are crucial for the replication and validation of sensor performance. The following sections outline the protocols for the synthesis of an ortho-substituted polyaniline, fabrication of a chemiresistive sensor, and the gas sensing test procedure.
Protocol 1: Synthesis of Poly(aniline-co-o-toluidine)
This protocol describes the chemical oxidative copolymerization of aniline and o-toluidine.
Monomer Solution Preparation:
Dissolve 0.27 mol of aniline monomer in 27 mL of 1 mol/L hydrochloric acid (HCl).
In a separate beaker, dissolve 0.27 mol of o-toluidine monomer in 27 mL of 1 mol/L HCl.[8]
Combine the two monomer solutions in a 250 mL round-bottom flask.
Initiation of Polymerization:
Prepare an oxidant solution by dissolving the appropriate amount of ammonium persulfate (APS) in 1 M HCl to achieve a 1.25:1 molar ratio of oxidant to total monomers.
Cool the monomer mixture to 0-5°C in an ice bath.
Add the APS solution dropwise to the stirred monomer mixture. A green precipitate should form within 5-10 minutes.
Polymerization and Purification:
Continue stirring the reaction mixture for 4 hours at 0-5°C, followed by 20 hours at room temperature.[9]
Pour the reaction mixture into 200 mL of deionized water to complete the precipitation.
Collect the polymer precipitate by vacuum filtration.
Wash the polymer with distilled water and 1 M HCl to remove any unreacted monomers and oligomers.[9]
Dry the final copolymer product in a vacuum oven.
Protocol 2: Fabrication of a Chemiresistive Sensor
This protocol details the fabrication of a sensor on an interdigitated electrode (IDE) substrate using spin coating.
Substrate Cleaning:
Clean the IDE substrate by sonicating sequentially in deionized water, ethanol, and acetone for 10 minutes each.[10]
Dry the substrate with a stream of nitrogen gas.
Polymer Solution Preparation:
Dissolve the synthesized poly(aniline-co-o-toluidine) powder in a suitable solvent, such as N-methyl-2-pyrrolidone (NMP), to a concentration of 1 wt%.[11]
Stir the solution overnight to ensure complete dissolution.
Spin Coating:
Place the cleaned IDE substrate on the chuck of a spin coater.
Dispense an adequate amount of the polymer solution onto the substrate.
Spin coat at a speed of 1000-2000 rpm for 60 seconds to form a thin film.[12]
Annealing:
Anneal the coated substrate on a hot plate at 120°C for 20 minutes to remove residual solvent and improve film adhesion.[10]
Allow the sensor to cool to room temperature before testing.
Protocol 3: Gas Sensing Test Procedure
This protocol describes a typical setup for evaluating the performance of the fabricated gas sensors.
Test Chamber Setup:
Place the fabricated sensor inside a sealed test chamber.
Connect the sensor electrodes to a source meter for resistance measurement.
Use mass flow controllers (MFCs) to precisely control the flow of a carrier gas (e.g., dry air or nitrogen) and the target analyte gas (e.g., a certified mixture of ammonia in air).[13]
Baseline Stabilization:
Purge the chamber with the carrier gas until the sensor's resistance stabilizes to a baseline value (R₀).
Analyte Exposure:
Introduce a specific concentration of the analyte gas into the chamber by adjusting the MFCs.
Record the change in the sensor's resistance (R) over time until it reaches a steady state.
Recovery:
Switch the gas flow back to the pure carrier gas to purge the analyte.
Continue to record the resistance as it returns to the baseline.
Data Analysis:
Calculate the sensor response (S) typically as S(%) = [(R - R₀) / R₀] × 100 for reducing gases like ammonia that increase the resistance of p-type PANI.
Determine the response time (the time to reach 90% of the final response) and recovery time (the time to return to 90% of the baseline).
Repeat the process for various analyte concentrations to determine sensitivity and the limit of detection.
Visualized Workflows and Mechanisms
Diagrams created using Graphviz provide a clear visual representation of the key processes involved.
Caption: Chemical synthesis workflow for poly(aniline-co-o-toluidine).
Caption: Workflow for chemiresistive sensor fabrication via spin coating.
Caption: Ammonia sensing mechanism of polyaniline (PANI).
Proper Disposal of 2-(Azepan-1-yl)aniline: A Step-by-Step Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of 2-(Azepan-1-yl)aniline is paramount. This guide provides detailed procedures for the safe handling and di...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of 2-(Azepan-1-yl)aniline is paramount. This guide provides detailed procedures for the safe handling and disposal of this compound, its containers, and any contaminated materials.
2-(Azepan-1-yl)aniline is a chemical compound that requires careful management due to its potential hazards. While a specific Safety Data Sheet (SDS) for this exact compound was not located, its structural similarity to aniline suggests that it should be handled with similar precautions. The following procedures are based on guidelines for aniline and related compounds and are intended to ensure the safe and environmentally responsible disposal of this chemical.
Hazard Summary
Proper disposal procedures are dictated by the inherent hazards of the substance. Based on data for structurally similar anilines, 2-(Azepan-1-yl)aniline should be treated as a hazardous substance.[1][2][3]
Hazard Classification
Description
Source
Acute Toxicity
Toxic if swallowed, in contact with skin, or if inhaled.
Protocol for Routine Disposal of 2-(Azepan-1-yl)aniline Waste
This protocol outlines the standard procedure for the collection and disposal of 2-(Azepan-1-yl)aniline waste generated during routine laboratory operations.
1. Personal Protective Equipment (PPE):
Before handling the chemical or its waste, ensure you are wearing appropriate PPE.[4][5] This includes:
Chemical-resistant gloves (butyl, neoprene, or Viton are recommended for aniline; nitrile may be suitable for short-term use but check manufacturer compatibility).[4]
All waste containing 2-(Azepan-1-yl)aniline, including unused product, solutions, and contaminated materials (e.g., pipette tips, absorbent paper), must be collected as hazardous waste.[4]
Use a designated, compatible, and properly labeled waste container. A polyethylene container is often suitable.[4]
The container must be kept tightly closed when not in use and stored in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizers and acids.[5]
Crucially, do not dispose of 2-(Azepan-1-yl)aniline waste down the drain or in the regular trash.[4]
3. Labeling:
Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "2-(Azepan-1-yl)aniline".
Indicate the associated hazards (e.g., "Toxic," "Carcinogen," "Marine Pollutant").
4. Disposal Request:
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[4]
Follow all institutional procedures for hazardous waste disposal.
Figure 1. Workflow for Routine Disposal of 2-(Azepan-1-yl)aniline.
Protocol for Managing Spills of 2-(Azepan-1-yl)aniline
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
1. Immediate Response:
Evacuate: If the spill is large, immediately evacuate the area and notify others.[4]
Assess: For a small, manageable spill (that can be cleaned up in under 10 minutes by trained personnel), you may proceed with cleanup.[4] If there is any doubt, or if anyone has been exposed, call your institution's emergency number or 911.[4]
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[4]
2. Spill Cleanup:
PPE: Wear the appropriate PPE as described above. A respirator may be necessary for larger spills or in poorly ventilated areas.[4]
Containment: Prevent the spill from spreading or entering drains by using an inert absorbent material such as vermiculite, sand, or commercial sorbents.[3][4]
Collection: Carefully collect the absorbed material and place it into a designated hazardous waste container.[4]
Decontamination: Decontaminate the spill area with a suitable cleaning agent and wipe down all surfaces. Collect all cleaning materials as hazardous waste.
3. Post-Cleanup:
Waste Disposal: Label and dispose of the spill cleanup waste as described in the routine disposal protocol.
Reporting: Report the spill to your supervisor and EHS department, following your institution's policies.
Figure 2. Emergency Response Workflow for a 2-(Azepan-1-yl)aniline Spill.
Disposal of Empty Containers
Empty containers that held 2-(Azepan-1-yl)aniline must also be disposed of as hazardous waste unless properly decontaminated. Do not reuse the containers.[6] Consult with your EHS department for specific procedures on container decontamination and disposal.
By adhering to these procedures, you can ensure the safe and compliant disposal of 2-(Azepan-1-yl)aniline, protecting yourself, your colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines and the Safety Data Sheet for any chemical before use.
Personal protective equipment for handling 2-(Azepan-1-yl)aniline
This guide provides critical safety, handling, and disposal information for 2-(Azepan-1-yl)aniline, a compound utilized in advanced scientific research. In the absence of a specific Safety Data Sheet (SDS) for this compo...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides critical safety, handling, and disposal information for 2-(Azepan-1-yl)aniline, a compound utilized in advanced scientific research. In the absence of a specific Safety Data Sheet (SDS) for this compound, this information is synthesized from safety data for structurally related aromatic amines, such as aniline.[1][2][3] Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks.
Hazard Summary
While specific toxicity data for 2-(Azepan-1-yl)aniline is not available, it should be handled with the same precautions as other toxic aromatic amines. Based on data for aniline, the anticipated hazards include:
Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1][2][3]
Organ Damage: May cause damage to organs (specifically blood) through prolonged or repeated exposure.[1][2]
A systematic approach to handling 2-(Azepan-1-yl)aniline is crucial for safety.
Step 1: Pre-Handling Preparation
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[4]
Fume Hood Verification: Confirm that the chemical fume hood is functioning correctly.
Step 2: Donning PPE
Put on all required PPE as outlined in the table above before entering the handling area.[4]
Step 3: Chemical Handling
Weighing: When weighing the compound, use a balance inside a chemical fume hood or a ventilated balance enclosure.[4]
Dissolving: When preparing solutions, add the compound to the solvent slowly to prevent splashing.[4]
General Handling: Always handle the compound within a certified chemical fume hood to minimize inhalation exposure.[4] Avoid contact with skin and eyes.[1]
Step 4: Post-Handling Procedures
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent.
PPE Removal: Remove PPE in the correct order to avoid cross-contamination.
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][7]
Disposal Plan
Proper disposal of waste containing 2-(Azepan-1-yl)aniline is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Type
Disposal Procedure
Solutions
Collect in a labeled, sealed, and appropriate solvent waste container designated for non-halogenated organic waste.
Contaminated Labware (e.g., pipette tips, gloves)
Place in a designated solid hazardous waste container.[4]
General Disposal Guidelines:
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[4]
Segregation: Do not mix incompatible waste streams.[4]
Storage: Store waste containers in a designated satellite accumulation area within the laboratory.[4]
Visual Workflow for Handling and Disposal
The following diagram illustrates the key decision points and procedural flow for safely handling and disposing of 2-(Azepan-1-yl)aniline.
Caption: Operational and Disposal Workflow for 2-(Azepan-1-yl)aniline.